molecular formula C9H6Na2O4 B1586774 Disodium 2-phenylpropanedioate CAS No. 55277-85-5

Disodium 2-phenylpropanedioate

Cat. No.: B1586774
CAS No.: 55277-85-5
M. Wt: 224.12 g/mol
InChI Key: TZRIUKNLJJXQMJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 2-phenylpropanedioate (CAS 55277-85-5) is the water-soluble sodium salt of phenylmalonic acid. This compound is of significant interest in organic and medicinal chemistry research, primarily due to its role as a synthetic intermediate derived from its ester precursor, diethyl phenylmalonate . The parent diester is a key building block in malonate chemistry, but its direct alkylation with weaker electrophiles like aryl halides can be challenging . The disodium salt form may offer advantages in certain synthetic pathways requiring greater solubility or reactivity in aqueous environments. In research applications, the phenylmalonate scaffold is a valuable precursor for the synthesis of more complex molecules. For instance, diethyl phenylmalonate can be reduced to produce 2-phenyl-1,3-propanediol, a useful monomer for polymer synthesis . Furthermore, derivatives of phenylmalonate esters have been investigated as potent inhibitors of microsomal triglyceride transfer protein (MTP), a target for managing dyslipidemia . These inhibitors can undergo a unique hydrolytic mechanism involving decarboxylative fragmentation to release active metabolites . Researchers value this compound for exploring novel synthetic routes and developing new pharmaceutical agents. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRIUKNLJJXQMJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383005
Record name Disodium 2-phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55277-85-5
Record name Disodium 2-phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Disodium 2-phenylpropanedioate" synthesis from phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Disodium 2-Phenylpropanedioate from Phenylacetic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Phenylmalonates in Modern Synthesis

This compound, the disodium salt of phenylmalonic acid, represents a critical building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry. Its utility as a precursor for active pharmaceutical ingredients (APIs) such as phenobarbital and felbamate underscores the need for robust and well-understood synthetic routes. This guide provides an in-depth exploration of the synthesis of this compound, commencing from the readily available starting material, phenylacetic acid. We will delve into the mechanistic underpinnings of the core transformation, provide a detailed experimental protocol, and discuss the nuances of purification and characterization, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthetic Strategy: The Carboxylation of Phenylacetic Acid

The most direct and efficient pathway for the conversion of phenylacetic acid to phenylmalonic acid, the precursor to our target molecule, is through the carboxylation of the phenylacetic acid enolate.[1] This strategy hinges on the acidity of the α-proton of phenylacetic acid, which can be abstracted by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking carbon dioxide to form the desired dicarboxylic acid.

The overall transformation can be visualized as follows:

Synthesis_Overview Phenylacetic_Acid Phenylacetic Acid Enolate_Formation Enolate Formation (Strong Base) Phenylacetic_Acid->Enolate_Formation Carboxylation Carboxylation (CO2) Enolate_Formation->Carboxylation Phenylmalonic_Acid Phenylmalonic Acid (Acidic Workup) Carboxylation->Phenylmalonic_Acid Salt_Formation Salt Formation (2 eq. NaOH) Phenylmalonic_Acid->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Overall synthetic workflow from phenylacetic acid to this compound.

Mechanistic Considerations and Choice of Reagents

The success of this synthesis is critically dependent on the choice of base for the initial deprotonation. A sufficiently strong base is required to abstract the α-proton of phenylacetic acid. While sodium ethoxide can be used, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete enolate formation.[2] The use of sodium metal in an appropriate solvent to generate a strong base in situ is also a viable option.[2]

The choice of solvent is equally important. Anhydrous conditions are crucial to prevent the quenching of the enolate by protic solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly employed due to their inert nature and ability to solvate the organosodium intermediates.

The carboxylation step is typically achieved by introducing solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction mixture.[3] An excess of carbon dioxide is used to drive the reaction to completion.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the carboxylation of acidic methylene compounds.[3][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Phenylacetic Acid136.1513.62 g0.1Ensure it is dry.
Sodium Hydride (60% dispersion in mineral oil)24.008.8 g0.22Handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)-200 mL-Distilled from sodium/benzophenone.
Carbon Dioxide (Dry Ice)44.01~100 g~2.3Crushed into a powder.
Diethyl Ether-200 mL-For extraction.
6 M Hydrochloric Acid-As needed-For acidification.
Sodium Hydroxide40.008.0 g0.2For final salt formation.
Anhydrous Sodium Sulfate-As needed-For drying.
Step-by-Step Procedure
  • Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Formation of the Phenylacetic Acid Dianion:

    • To the reaction flask, add sodium hydride (8.8 g, 0.22 mol of 60% dispersion).

    • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

    • Add 100 mL of anhydrous THF to the flask.

    • In the dropping funnel, dissolve phenylacetic acid (13.62 g, 0.1 mol) in 100 mL of anhydrous THF.

    • Add the phenylacetic acid solution dropwise to the stirred suspension of sodium hydride in THF over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the dianion.

  • Carboxylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and in small portions, add crushed dry ice (~100 g) to the reaction mixture with vigorous stirring. The addition should be done at a rate that prevents excessive frothing.

    • After the addition of dry ice is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation of Phenylmalonic Acid:

    • Slowly quench the reaction by the dropwise addition of 50 mL of water.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Separate the aqueous layer. The organic layer contains non-acidic byproducts and can be discarded.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6 M hydrochloric acid. Phenylmalonic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Formation of this compound:

    • Dissolve the dried phenylmalonic acid in 100 mL of ethanol.

    • In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.

    • Slowly add the sodium hydroxide solution to the ethanolic solution of phenylmalonic acid with stirring.

    • The disodium salt will precipitate. The mixture can be stirred for 1 hour to ensure complete salt formation.

    • Collect the solid by vacuum filtration, wash with ethanol, and then with diethyl ether.

    • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Purification and Characterization

Purification Workflow

The purification of the intermediate phenylmalonic acid is crucial for obtaining a high-purity final product. Recrystallization from hot water or a mixture of toluene and hexanes can be employed if necessary.[3] The final disodium salt is typically of high purity after precipitation and washing.

Purification_Workflow Crude_Product Crude Phenylmalonic Acid Recrystallization Recrystallization (e.g., from hot water) Crude_Product->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Pure_Acid Pure Phenylmalonic Acid Filtration_Drying->Pure_Acid Salt_Formation Conversion to Disodium Salt Pure_Acid->Salt_Formation Final_Filtration Filtration and Washing Salt_Formation->Final_Filtration Pure_Salt Pure this compound Final_Filtration->Pure_Salt

Caption: Purification workflow for phenylmalonic acid and its conversion to the disodium salt.

Expected Yield and Physical Properties
CompoundExpected YieldMelting Point (°C)Appearance
Phenylmalonic Acid65-75%150-152 (decomposes)[4]White crystalline solid
This compound>95% (from pure acid)>300White to off-white powder
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of both the intermediate phenylmalonic acid and the final disodium salt.

  • Infrared (IR) Spectroscopy: The IR spectrum of phenylmalonic acid will show a broad O-H stretch for the carboxylic acids and two C=O stretches. The spectrum of the disodium salt will show the disappearance of the O-H stretch and a shift in the C=O stretches to lower wavenumbers, characteristic of a carboxylate salt.

  • Melting Point: The melting point of phenylmalonic acid can be compared to the literature value. The disodium salt is expected to have a high melting point, typical of ionic compounds.

Conclusion

The synthesis of this compound from phenylacetic acid via carboxylation of the corresponding enolate is a reliable and scalable method. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of a suitable strong base, are paramount to achieving high yields. This guide provides a comprehensive framework for the successful execution of this synthesis, from the underlying chemical principles to a detailed experimental protocol and characterization guidelines. The methodologies described herein are grounded in established chemical literature and offer a solid foundation for researchers and professionals engaged in the synthesis of valuable malonate derivatives.

References

  • Organic Syntheses, Coll. Vol. 2, p.523 (1943); Vol. 18, p.64 (1938). (Available at: [Link])

  • Google Patents. (1959). Preparation of phenylmalonic acid. US2881209A.
  • ResearchGate. (2020). Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate?. (Available at: [Link])

  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. (Available at: [Link])

Sources

A Technical Guide to the Physical Properties of Disodium 2-Phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-phenylpropanedioate, the disodium salt of phenylmalonic acid, is a chemical compound of interest in various synthetic and pharmaceutical applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of this compound. Due to a notable absence of direct experimental data for this specific salt in publicly accessible literature, this guide synthesizes information from its parent acid, phenylmalonic acid, and structurally related compounds to present a robust profile. This document is structured to provide not only data but also the scientific rationale behind the presented properties, ensuring a foundational understanding for laboratory and development work.

Introduction and Chemical Identity

This compound, also referred to as disodium phenylmalonate, is an organic salt. It is derived from the dicarboxylic acid, phenylmalonic acid, through the replacement of the two acidic protons of the carboxyl groups with sodium ions.

The chemical structure of this compound is characterized by a central malonate anion with a phenyl group substituent, and two sodium cations.

Molecular Structure

The relationship between phenylmalonic acid and its disodium salt is a simple acid-base reaction where the diacid is neutralized by two equivalents of a sodium base.

Caption: Formation from Phenylmalonic Acid

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that where direct experimental data is unavailable, values have been inferred from the properties of phenylmalonic acid and disodium malonate.

PropertyValueSource/Rationale
Molecular Formula C₉H₆Na₂O₄Calculated
Molecular Weight 224.12 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidInferred from phenylmalonic acid and disodium malonate[1][2].
Melting Point High melting point, likely with decompositionAs an organic salt, a high melting point is expected. The parent acid, phenylmalonic acid, decomposes upon melting at 149-152 °C[3][4].
Solubility Highly soluble in water; poorly soluble in nonpolar organic solventsInferred from the high water solubility of the related disodium malonate and the general properties of ionic salts.
pKa of Parent Acid pK₁: 2.58; pK₂: 5.03 (at 25 °C)These are the dissociation constants for phenylmalonic acid[3][4]. They indicate that the disodium salt will form a basic solution in water.

In-depth Analysis of Physical Properties

Molecular Weight Calculation

The molecular weight of this compound is calculated based on its molecular formula, C₉H₆Na₂O₄. The atomic weights used are C (12.011 u), H (1.008 u), Na (22.990 u), and O (15.999 u).

Appearance and State

Based on the physical appearance of its parent acid, phenylmalonic acid (a white to off-white crystalline powder), and the related salt, disodium malonate (a white crystalline solid), it is highly probable that this compound also exists as a white or off-white crystalline solid at standard temperature and pressure.[1][2][3][4]

Solubility Profile

The ionic nature of the sodium-carboxylate bonds in this compound dictates its solubility. It is anticipated to be highly soluble in polar solvents, particularly water, and poorly soluble in non-polar organic solvents such as hydrocarbons. This is consistent with the observed properties of similar salts like disodium malonate.

Acidity, Basicity, and pKa

The pKa values of the parent phenylmalonic acid are 2.58 and 5.03.[3][4] These values indicate that phenylmalonic acid is a moderately strong dicarboxylic acid. Consequently, its disodium salt, this compound, will act as a base in aqueous solutions, with the phenylpropanedioate dianion readily accepting protons from water to establish an equilibrium.

Experimental Determination of Physical Properties: A General Protocol

Given the absence of specific experimental data for this compound, this section outlines a standard workflow for the determination of its key physical properties.

experimental_workflow Figure 2. Workflow for Physical Property Determination cluster_synthesis Material Preparation cluster_characterization Property Characterization synthesis Synthesis and Purification of This compound appearance Visual Inspection for Appearance and Color synthesis->appearance melting_point Melting Point Determination (e.g., Capillary Method) synthesis->melting_point solubility Solubility Assessment (in various solvents) synthesis->solubility spectroscopy Spectroscopic Analysis (NMR, IR) synthesis->spectroscopy

Caption: Property Determination Workflow

Determination of Appearance

A straightforward visual inspection of a purified sample against a white background under good lighting is conducted to determine the color and physical state (e.g., crystalline, amorphous powder) of the compound.

Melting Point Determination

A calibrated melting point apparatus is used. A small amount of the dry, powdered sample is packed into a capillary tube. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded. For salts that decompose, the decomposition temperature is noted.

Solubility Assessment

A qualitative assessment involves adding a small, measured amount of the solute to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic absorption bands for the carboxylate groups (typically strong absorptions in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions) and the phenyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a suitable solvent (e.g., D₂O) would provide detailed information about the molecular structure, confirming the presence and chemical environment of the phenyl and malonate protons and carbons.

Stability and Storage

This compound is expected to be a stable solid under normal laboratory conditions. However, due to its hygroscopic nature, which is common for salts, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, a reliable profile of its physical properties can be constructed through logical extrapolation from its parent acid and related compounds. This guide provides a foundational understanding of these properties, which is essential for its application in research and development. It is strongly recommended that experimental verification of these properties be conducted prior to any large-scale application.

References

  • PubChem. (n.d.). Diethyl phenylmalonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of phenylmalonic acid.
  • LookChem. (n.d.). Diethyl phenylmalonate 83-13-6 wiki. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Phenylmalonic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). NMR spectrum of 1-phenyl, 2-propanone. Retrieved January 22, 2026, from [Link]

  • ChemBK. (n.d.). Phenylmalonic acid. Retrieved January 22, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved January 22, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved January 22, 2026, from [Link]

  • ChemBK. (n.d.). phenyl diethyl malonate. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Malonic acid, disodium salt. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). Propanedioic acid, methyl(2-oxo-2-phenylethyl)-, diethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]

Sources

"Disodium 2-phenylpropanedioate" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Disodium 2-Phenylpropanedioate for Researchers and Drug Development Professionals

Introduction

This compound, also known as phenylmalonic acid disodium salt, is the water-soluble sodium salt of phenylmalonic acid.[1][2] Its unique chemical properties make it a compound of significant interest in the fields of organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Properties

CAS Number: 55277-85-5[1]

Synonyms: Phenylmalonic Acid Disodium Salt, this compound[2]

Molecular Formula: C₉H₆Na₂O₄

Chemical Structure:

This compound is an organic salt consisting of a phenyl-substituted malonate dianion and two sodium cations. The negative charges are delocalized across the two carboxylate groups.

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
IUPAC Namedisodium;2-phenylpropanedioate[1]
Molecular Weight224.12 g/mol Calculated
AppearanceWhite to off-white crystalline powder[3]
SolubilityWater-soluble[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester, diethyl phenylmalonate. The synthesis of diethyl phenylmalonate itself is a critical precursor step. Due to the reduced electrophilicity of aryl halides, the direct alkylation of diethyl malonate is often challenging.[4] A more common and efficient method involves a Claisen condensation.[4]

Synthetic Workflow:

Synthesis_Workflow A Diethyl Oxalate + Ethyl Phenylacetate B Claisen Condensation A->B C Intermediate B->C D Decarbonylation C->D E Diethyl Phenylmalonate D->E F Base Hydrolysis (e.g., NaOH) E->F G This compound F->G Applications A This compound B Phenylmalonic Acid A->B C Diethyl Phenylmalonate B->C E Sodium Indanylcarbinicillin (Antibiotic, Antihypertensive) B->E D MTP Inhibitors (Dyslipidemia) C->D F 2-Phenyl-1,3-propanediol (Polymer Monomer) C->F G Phenobarbital (Barbiturate) C->G

Caption: Synthetic utility of the phenylpropanedioate scaffold.

Conclusion

This compound is a versatile chemical entity with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals. Its water-soluble nature offers advantages in specific synthetic pathways. A thorough understanding of its synthesis and chemical reactivity is crucial for researchers and drug development professionals aiming to leverage the phenylpropanedioate scaffold for the creation of novel therapeutic agents and materials.

References

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • Google Patents. (n.d.). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
  • PubChem. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • PubChem. (n.d.). Phenylmalonic acid. Retrieved from [Link]

Sources

The Strategic Utility of Disodium 2-Phenylpropanedioate as a Core Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Disodium 2-Phenylpropanedioate, also known as Disodium Phenylmalonate. While not always the direct protagonist in complex synthetic pathways, its role as a foundational intermediate is crucial for the synthesis of a variety of high-value molecules, particularly in the pharmaceutical industry. We will delve into its synthesis, chemical properties, and, most critically, its relationship with its more synthetically amenable derivatives, such as diethyl phenylmalonate. This document is intended for researchers, chemists, and professionals in drug development who seek to understand the practical applications and strategic considerations of using phenylmalonic acid derivatives in their work.

Introduction: The Malonate Core in Pharmaceutical Synthesis

The malonic ester synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] Phenylmalonic acid esters, such as diethyl phenylmalonate and dimethyl phenylmalonate, are versatile precursors in the synthesis of numerous pharmaceuticals, including barbiturates and anticonvulsants.[2] this compound, as the salt of phenylmalonic acid, represents a key, water-soluble precursor to these valuable esters. Its utility is often as a starting point for the generation of these more synthetically versatile diesters.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and the known characteristics of its corresponding acid and diesters.

PropertyValue/DescriptionSource
IUPAC Name This compound-
Synonyms Disodium Phenylmalonate-
Molecular Formula C9H6Na2O4-
Molecular Weight 224.12 g/mol -
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in waterInferred

Characterization of its more common derivative, diethyl 2-phenylpropanedioate, is well-documented and provides a useful reference point.

PropertyDiethyl 2-phenylpropanedioateSource
CAS Number 83-13-6[3]
Molecular Formula C13H16O4[3]
Molecular Weight 236.26 g/mol [3]
Appearance Colorless liquid or low melting solid[3]
Boiling Point 170-172 °C at 14 mmHg[2]
Density 1.096 g/cm3[2]
Spectroscopic Data of Diethyl 2-Phenylpropanedioate

Due to the lack of readily available spectroscopic data for this compound, the data for its diethyl ester is provided below for reference. These spectra are crucial for confirming the identity and purity of the ester during synthesis.

  • 1H NMR: The proton NMR spectrum of diethyl phenylmalonate would characteristically show signals for the phenyl protons, the methine proton, and the ethyl ester groups.[4]

  • 13C NMR: The carbon NMR would show distinct signals for the phenyl carbons, the carbonyl carbons of the ester groups, the methine carbon, and the carbons of the ethyl groups.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically around 1730-1750 cm-1.[3]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3]

Synthesis of this compound

There are two primary pathways to synthesize this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction.

From Benzyl Sodium and Carbon Dioxide

A direct, albeit industrially focused, method involves the carbonation of benzylsodium.[5] This process can produce the disodium salt of phenylmalonic acid in significant yields.[5]

Synthesis_from_Benzyl_Sodium Benzyl_Sodium Benzyl Sodium Disodium_Salt This compound Benzyl_Sodium->Disodium_Salt Carbonation CO2 Carbon Dioxide (CO2) CO2->Disodium_Salt

Caption: Synthesis of this compound from Benzyl Sodium.

This reaction is typically carried out in a non-polar solvent like toluene. The benzylsodium is first prepared, and then carbon dioxide is introduced to form the dicarboxylate salt.[5]

Hydrolysis of Diethyl Phenylmalonate

A more common laboratory-scale synthesis involves the hydrolysis of diethyl phenylmalonate. This method is straightforward and provides a high yield of the desired salt.

Hydrolysis_of_Diethyl_Phenylmalonate Diethyl_Ester Diethyl 2-phenylpropanedioate Disodium_Salt This compound Diethyl_Ester->Disodium_Salt Hydrolysis NaOH Sodium Hydroxide (NaOH) NaOH->Disodium_Salt Ethanol Ethanol Disodium_Salt->Ethanol

Caption: Synthesis via Hydrolysis of Diethyl Phenylmalonate.

Experimental Protocol: Hydrolysis of Diethyl Phenylmalonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-phenylpropanedioate in ethanol.

  • Addition of Base: To this solution, add a stoichiometric excess (e.g., 2.2 equivalents) of aqueous sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting solid is the crude this compound, which can be used as is or purified by recrystallization from a suitable solvent system like ethanol/water.

Role as a Chemical Intermediate: The Ester Advantage

While this compound is a stable and isolable compound, its direct use in subsequent synthetic steps, such as alkylation, is less common than that of its diester derivatives. The primary reason for this is the enhanced reactivity and solubility of the ester in organic solvents typically used for these reactions. The diester, particularly diethyl phenylmalonate, is the workhorse intermediate for the synthesis of a wide range of pharmaceutical compounds.[2]

Synthetic_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in API Synthesis Disodium_Salt This compound Diethyl_Ester Diethyl 2-phenylpropanedioate Disodium_Salt->Diethyl_Ester Esterification Alkylation Alkylation Diethyl_Ester->Alkylation API Active Pharmaceutical Ingredient (API) Alkylation->API

Caption: General Synthetic Workflow.

Synthesis of Diethyl Phenylmalonate from this compound

The conversion of the disodium salt to the diethyl ester is a standard esterification reaction.

Experimental Protocol: Fischer Esterification

  • Acidification: Suspend this compound in a minimal amount of water and acidify with a strong acid (e.g., HCl) to a pH of ~1-2 to form phenylmalonic acid.

  • Esterification: Extract the phenylmalonic acid into an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent. Dissolve the resulting acid in an excess of absolute ethanol containing a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Workup and Purification: After cooling, neutralize the excess acid, wash with water and brine, dry the organic layer, and remove the solvent. The crude diethyl phenylmalonate can then be purified by vacuum distillation.[6]

Application in Pharmaceutical Synthesis: The Case of Phenobarbital

Diethyl phenylmalonate is a key precursor in the synthesis of phenobarbital, a widely used anticonvulsant and sedative.[2] The synthesis involves the alkylation of diethyl phenylmalonate followed by condensation with urea.

Experimental Protocol: Synthesis of Diethyl Ethylphenylmalonate

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl phenylmalonate dropwise with stirring.[6]

  • Alkylation: To the resulting enolate solution, add ethyl bromide dropwise.

  • Reaction and Workup: Reflux the mixture until the reaction is complete. After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Dry the organic layer and remove the solvent.

  • Purification: Purify the crude diethyl ethylphenylmalonate by vacuum distillation.

The resulting diethyl ethylphenylmalonate is then condensed with urea in the presence of a strong base to form the barbiturate ring of phenobarbital.

Decarboxylation Reactions

Phenylmalonic acid and its derivatives can undergo decarboxylation, typically upon heating, to yield phenylacetic acid or its esters.[7] This reaction is a key consideration when handling these compounds at elevated temperatures, especially under acidic or basic conditions. The stability of the malonate is crucial for its successful use as a building block.

Safety and Handling

  • General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container.[9]

  • Hazards of Diethyl Phenylmalonate: May cause skin, eye, and respiratory tract irritation.[3] It is important to consult the specific Safety Data Sheet (SDS) for diethyl phenylmalonate before handling.[10]

Conclusion

This compound serves as a valuable, water-soluble precursor in the synthesis of phenylmalonic acid and its more synthetically versatile diester derivatives. While its direct application as a nucleophile in reactions like alkylation is limited in standard laboratory practice, its importance lies in its position as a key intermediate in a broader synthetic strategy. The conversion of this compound to diethyl phenylmalonate opens the door to a vast array of pharmaceutical targets, underscoring the strategic importance of this foundational chemical building block. Future research may explore the direct use of the disodium salt in phase-transfer catalysis or other reaction conditions that could circumvent the need for the esterification step, potentially leading to more streamlined and environmentally friendly synthetic routes.

References

  • PubChem. Diethyl phenylmalonate. National Center for Biotechnology Information. [Link]

  • Levene, P. A.; Meyer, G. M. Ethyl Phenylmalonate. Org. Synth.1936 , 16, 33. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. [Link]

  • Lidov, R. E. Preparation of phenylmalonic acid. U.S.
  • Wikipedia. Diethyl phenylmalonate. [Link]

  • Rai, V. R.; et al. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Appl Microbiol Biotechnol.2021 , 105(1), 55-73. [Link]

  • Baumann, M.; Baxendale, I. R. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem.2015 , 11, 1194–1219. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

Sources

The Dual Reactivity of Disodium 2-Phenylpropanedioate: A Mechanistic Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disodium 2-phenylpropanedioate, the disodium salt of phenylmalonic acid, is a versatile and highly reactive intermediate in organic synthesis. Its structure, featuring a phenyl-substituted active methylene group flanked by two carboxylate functionalities, imparts a dual reactivity that enables its participation in a range of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its role as a potent nucleophile in both condensation and substitution reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind its reactivity and provides field-proven insights into its practical application.

The synthetic utility of this reagent is primarily centered on two key mechanistic pathways:

  • Nucleophilic Addition-Elimination: As the active methylene component in Knoevenagel-Doebner type condensations.

  • Nucleophilic Substitution: As a soft enolate equivalent for the alkylation of the α-carbon, akin to the malonic ester synthesis.

Subsequent decarboxylation of the resulting dicarboxylic acid intermediates is a common and facile transformation that drives the synthesis of a diverse array of substituted carboxylic acids and unsaturated systems.

Part 1: The Knoevenagel-Doebner Condensation Pathway

The reaction of phenylmalonic acid (the protonated form of this compound) with aldehydes and ketones, in the presence of a weak base, is a classic example of the Knoevenagel condensation. When pyridine is used as the base and solvent, the reaction often proceeds with subsequent decarboxylation, a modification known as the Doebner condensation.[1] This one-pot sequence is a powerful method for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives.

Core Mechanism

The mechanism of the Knoevenagel-Doebner condensation using phenylmalonic acid can be dissected into four key stages:

  • Enolate Formation: In the presence of a base (e.g., pyridine), the active methylene proton of phenylmalonic acid is abstracted to form a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the two adjacent carboxyl groups significantly increases the acidity of this proton, allowing for deprotonation even with a mild base.[1]

  • Nucleophilic Attack (Aldol Addition): The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This results in the formation of a tetrahedral intermediate, which is then protonated to yield a β-hydroxy dicarboxylic acid (an aldol-type adduct).

  • Dehydration (Elimination): The aldol adduct readily undergoes base-catalyzed dehydration. A proton on the α-carbon is abstracted, leading to the elimination of a water molecule and the formation of an α,β-unsaturated dicarboxylic acid intermediate (e.g., benzalmalonic acid).

  • Decarboxylation: The final step is the decarboxylation of the unsaturated dicarboxylic acid. This reaction is thermally promoted and proceeds through a cyclic, six-membered transition state, which facilitates the concerted loss of carbon dioxide to yield the final cinnamic acid derivative.[2][3][4] The product is an enol which rapidly tautomerizes to the more stable carboxylic acid.

Mechanistic Workflow: Knoevenagel-Doebner Condensation

Knoevenagel_Doebner cluster_0 1. Enolate Formation cluster_1 2. Nucleophilic Attack cluster_2 3. Dehydration cluster_3 4. Decarboxylation PMA Phenylmalonic Acid Enolate Resonance-Stabilized Enolate PMA->Enolate Deprotonation Base Pyridine (Base) Enolate_ref Enolate->Enolate_ref Aldehyde Aldehyde (R-CHO) Aldol_Adduct β-Hydroxy Dicarboxylic Acid Intermediate Aldehyde->Aldol_Adduct Aldol_Adduct_ref Aldol_Adduct->Aldol_Adduct_ref Enolate_ref->Aldol_Adduct Nucleophilic Attack Unsaturated_Acid α,β-Unsaturated Dicarboxylic Acid Unsaturated_Acid_ref Unsaturated_Acid->Unsaturated_Acid_ref Aldol_Adduct_ref->Unsaturated_Acid - H₂O Final_Product α,β-Unsaturated Carboxylic Acid Unsaturated_Acid_ref->Final_Product Heat, - CO₂

Caption: Workflow of the Knoevenagel-Doebner condensation and decarboxylation sequence.

Experimental Protocol: Synthesis of Cinnamic Acid Derivatives

The following protocol is adapted from a reported procedure for the synthesis of various cinnamic acid derivatives via the Knoevenagel-Doebner reaction.[5][6]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Malonic Acid (1.0 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~2 drops)

  • Dilute Hydrochloric Acid (e.g., 2M)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (e.g., 3.72 mmol), malonic acid (3.68 mmol, 1.0 eq), and pyridine (6.0 mL).

  • Add 2-3 drops of piperidine to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 110 °C.

  • Stir the reaction mixture vigorously at this temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice and water.

  • Acidify the aqueous mixture by slowly adding dilute hydrochloric acid until the pH reaches approximately 5. This will cause the cinnamic acid derivative to precipitate.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

  • Dry the purified product in a desiccator or a vacuum oven. The product can be further purified by recrystallization if necessary.

Data Presentation: Synthesis of Cinnamic Acid Derivatives

The following table summarizes the yields of various cinnamic acid derivatives synthesized using the Knoevenagel reaction with malonic acid and different substituted benzaldehydes.

EntryBenzaldehyde DerivativeProductYield (%)
1BenzaldehydeCinnamic acid85.3
24-Butylbenzaldehyde4-Butylcinnamic acid69.3
34-tert-Butylbenzaldehyde4-tert-Butylcinnamic acid77.7
44-Butoxybenzaldehyde4-Butoxycinnamic acid64.5
55-Bromo-2,4-dimethoxybenzaldehyde5-Bromo-2,4-dimethoxycinnamic acid53.2

Data synthesized from Rudyanto, M., & Hartanti, L. (2008).[6]

Part 2: The Malonic Ester Synthesis Pathway (Alkylation)

This compound can be viewed as a pre-formed, doubly activated enolate. This makes it an excellent nucleophile for SN2 reactions with alkyl halides, a pathway analogous to the well-established malonic ester synthesis.[7] This reaction sequence is a cornerstone for the synthesis of α-substituted phenylacetic acids. The overall transformation converts an alkyl halide into a carboxylic acid with the introduction of a phenyl group and an additional carbon atom from the malonate backbone.

Core Mechanism

The alkylation and subsequent workup of this compound involves three primary stages:

  • Nucleophilic Substitution (Alkylation): As a dianion, the disodium salt is a potent nucleophile. It reacts readily with primary or secondary alkyl halides in a classic SN2 fashion. The carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. This step creates an α-alkyl-α-phenylmalonic acid derivative. It is crucial to use reactive alkyl halides (e.g., methyl, primary, or benzylic halides) to avoid competing E2 elimination reactions.

  • Hydrolysis (Saponification): This step is not strictly necessary if starting from the disodium salt, as the carboxylate groups are already present. However, if the reaction is performed on a diester derivative of phenylmalonic acid, this step involves the hydrolysis of the ester groups, typically under basic conditions (e.g., with NaOH), followed by acidification to yield the dicarboxylic acid.

  • Decarboxylation: The resulting α-alkyl-α-phenylmalonic acid is heated, often in the presence of acid. Similar to the Knoevenagel-Doebner pathway, it undergoes facile decarboxylation through a cyclic transition state to lose one molecule of CO₂, yielding the final α-alkyl-α-phenylacetic acid product.

Mechanistic Workflow: Alkylation and Decarboxylation

Alkylation_Decarboxylation cluster_0 1. Nucleophilic Substitution (SN2) cluster_1 2. Acidification cluster_2 3. Decarboxylation Dianion Disodium 2-phenyl- propanedioate (Dianion) Alkylated_Dianion Alkylated Malonate Intermediate Dianion->Alkylated_Dianion SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Dianion Alkylated_Dianion_ref Alkylated_Dianion->Alkylated_Dianion_ref Alkylated_Diacid α-Alkyl-α-phenyl- malonic Acid Alkylated_Diacid_ref Alkylated_Diacid->Alkylated_Diacid_ref Alkylated_Dianion_ref->Alkylated_Diacid H₃O⁺ Final_Product α-Alkyl-α-phenyl- acetic Acid Alkylated_Diacid_ref->Final_Product Heat, - CO₂

Caption: Workflow of the alkylation of this compound and subsequent decarboxylation.

Experimental Protocol: Synthesis of α-Alkyl-α-phenylacetic Acid (Adapted)

This protocol is adapted from standard malonic ester synthesis procedures. It outlines the in-situ formation of the dianion from phenylmalonic acid, followed by alkylation and decarboxylation. Using pre-formed this compound would bypass the initial deprotonation step.

Materials:

  • Phenylmalonic Acid (1.0 eq)

  • Anhydrous Ethanol or other suitable solvent (e.g., DMF)

  • Sodium Ethoxide (2.2 eq) or Sodium Hydride (2.2 eq)

  • Alkyl Halide (e.g., Benzyl Chloride, 1.1 eq)

  • Sulfuric Acid or Hydrochloric Acid (concentrated)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation:

    • In a flame-dried three-neck flask under an inert atmosphere, dissolve phenylmalonic acid (1.0 eq) in anhydrous ethanol.

    • Cool the solution in an ice bath. Slowly add a solution of sodium ethoxide (2.2 eq) in ethanol via a dropping funnel.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the disodium salt.

  • Alkylation:

    • Cool the solution of the disodium salt back to 0 °C.

    • Add the alkyl halide (1.1 eq) dropwise via the dropping funnel.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • To the residue, add water and then carefully add concentrated HCl or H₂SO₄ until the solution is strongly acidic. This protonates the carboxylates.

  • Decarboxylation and Isolation:

    • Heat the acidic aqueous mixture to reflux for 2-3 hours to effect decarboxylation (CO₂ evolution will be observed).

    • Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude α-alkyl-α-phenylacetic acid.

    • The product can be purified by recrystallization or column chromatography.

Conclusion

This compound serves as a powerful and versatile C3 synthon, primarily leveraging the nucleophilicity of its α-carbon. Its mechanism of action can be effectively channeled into two major synthetic routes: the Knoevenagel-Doebner condensation for the synthesis of α,β-unsaturated systems, and malonic ester-type alkylations for the preparation of α-substituted phenylacetic acids. The choice of electrophile—a carbonyl compound or an alkyl halide—dictates the reaction pathway. In both cases, the facile decarboxylation of the resulting dicarboxylic acid intermediate is a key thermodynamic driving force. A thorough understanding of these mechanistic principles allows for the rational design of synthetic strategies and the targeted production of complex molecular architectures for pharmaceutical and materials science applications.

References

  • Knoevenagel Condensation. (2023). In Wikipedia. Retrieved from [Link][1]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). Atlantis Press. Retrieved from [Link][5]

  • Thiemann, T. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. Retrieved from [Link]

  • Rudyanto, M., & Hartanti, L. (2008). Synthesis Of Some Cinnamic Acid Derivatives: Effect Of Groups Attached On Aromatic Ring To The Reactivity Of Benzaldehyde. Indonesian Journal of Chemistry, 8(2), 226-230. Retrieved from [Link][6]

  • Various Authors. (2012). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 4(8), 3714-3725. Retrieved from [Link]

  • Tucker, J. W., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(37), 11497–11501. Retrieved from [Link]

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2023). ResearchGate. Retrieved from [Link]

  • Thomas, G. R. (1959). The Doebner modification of the Knoevenagel reaction. Boston University Libraries - OpenBU. Retrieved from [Link]

  • Formation of cinnamic acid from benzaldehyde and malonic acid in the presence of 1. (2023). ResearchGate. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link][2]

  • Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407. DOI: 10.1039/JR9510003407
  • Decarboxylation Reaction Mechanism. (2018). YouTube. Retrieved from [Link][3]

  • Decarboxylation. (2014). Khan Academy. Retrieved from [Link][4]

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. Retrieved from [Link][7]

Sources

An In-depth Technical Guide to the Solubility of Disodium 2-Phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disodium 2-phenylpropanedioate, the sodium salt of phenylmalonic acid, is a compound of interest in synthetic organic chemistry and pharmaceutical development. Its utility in aqueous reaction media and formulation processes is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document synthesizes theoretical principles, qualitative information, and data from analogous compounds to build a predictive understanding of its solubility profile. Crucially, this guide offers a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of this compound in various solvents, ensuring reproducible and accurate results.

Introduction to this compound

This compound (CAS 55277-85-5), also known as phenylmalonic acid disodium salt, is an organic salt with the chemical formula C₉H₆Na₂O₄.[1] It is the dibasic salt of phenylmalonic acid, a derivative of malonic acid bearing a phenyl substituent. The presence of two carboxylate groups and two sodium counter-ions imparts a highly polar and ionic character to the molecule. This structure is the primary determinant of its physical and chemical properties, most notably its solubility. In laboratory and industrial settings, it often serves as a precursor or intermediate in the synthesis of more complex molecules where enhanced water solubility is a desirable trait.[2]

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound across a range of common solvents. However, based on its chemical structure and available qualitative descriptions, a robust solubility profile can be predicted.

2.1. Theoretical Considerations and Qualitative Assessment

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound.[3] As an ionic salt, it is expected to be most soluble in polar protic solvents, particularly water. The energy released from the strong ion-dipole interactions between the sodium cations (Na⁺) and carboxylate anions (-COO⁻) with polar solvent molecules must overcome the lattice energy of the solid salt.

  • Aqueous Solubility: this compound is described as the water-soluble sodium salt of phenylmalonic acid.[2] This high affinity for water is due to the strong hydration of the sodium and carboxylate ions. For a structurally similar, albeit simpler, compound, disodium malonate (the salt of the parent malonic acid), the aqueous solubility is reported to be 148 g/L at 20°C.[4] This provides a strong indication that this compound is also highly soluble in water.

  • Solubility in Polar Organic Solvents:

    • Alcohols (Methanol, Ethanol): Solubility in polar protic solvents like methanol and ethanol is anticipated to be lower than in water but still significant. These solvents can engage in hydrogen bonding and dipole-dipole interactions, but their lower polarity compared to water results in less effective solvation of the ions.

    • Polar Aprotic Solvents (DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are excellent at solvating cations.[5][6] Therefore, this compound is expected to exhibit considerable solubility in these solvents.

  • Solubility in Non-Polar Organic Solvents:

    • Ethers, Ketones, and Halogenated Solvents (Diethyl Ether, Acetone, Dichloromethane): A significant decrease in solubility is expected in these solvents of intermediate polarity.

    • Hydrocarbons (Hexane, Toluene): As a highly polar ionic compound, this compound is predicted to be practically insoluble in non-polar hydrocarbon solvents due to the inability of these solvents to form energetically favorable interactions with the ions.

2.2. Summary of Expected Solubility

While quantitative values require experimental determination, the following table summarizes the predicted qualitative solubility of this compound.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighly SolubleStrong ion-dipole interactions and hydrogen bonding.[2]
Methanol / EthanolPolar ProticSoluble to Sparingly SolubleLower polarity than water, but still capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh polarity and strong cation-solvating ability.[5][6]
AcetonePolar AproticSparingly Soluble to InsolubleModerate polarity, less effective at solvating ions.
DichloromethaneNon-PolarInsolubleLow polarity.
Toluene / HexaneNon-PolarInsolubleVan der Waals forces are insufficient to overcome the salt's lattice energy.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and measurements are accurate.

3.1. Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

3.2. Materials and Equipment

  • This compound (solid)

  • Solvents of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Calibrated flasks or vials

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup)

  • Volumetric glassware

3.3. Step-by-Step Methodology

  • Preparation: Add an excess of solid this compound to a series of vials. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period. A preliminary experiment to establish the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).[7]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial for analysis. This filtration step is crucial to remove any undissolved micro-particles.

  • Quantification: Determine the concentration of this compound in the filtered sample using a pre-validated analytical method.

    • Gravimetric Analysis: For non-volatile solutes in volatile solvents, a known mass of the saturated solution can be evaporated to dryness, and the mass of the remaining solid solute can be measured.

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify the phenylpropanedioate anion. A calibration curve must be prepared using standards of known concentration.

  • Calculation: Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

3.4. Workflow Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination A 1. Add Excess Solid (this compound) to vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Thermostatic Shaker at Temp T for Time t) B->C D 4. Settle (Allow excess solid to sediment) C->D E 5. Withdraw & Filter Supernatant (0.45 µm syringe filter) D->E F 6. Quantify Solute Concentration (e.g., HPLC, Gravimetric) E->F G 7. Calculate Solubility (g/100mL or mol/L) F->G

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Factors Influencing Solubility

Several physicochemical factors can influence the solubility of this compound:

  • Temperature: The solubility of most solid solutes in liquid solvents increases with temperature. The dissolution process for salts like this compound is typically endothermic, meaning that applying heat (increasing temperature) will favor dissolution according to Le Chatelier's principle.

  • pH of Aqueous Solutions: In aqueous media, pH is a critical factor. This compound is the salt of a weak acid (phenylmalonic acid). If the pH of the solution is lowered significantly by adding a strong acid, the carboxylate anions will be protonated to form the less soluble free acid, potentially leading to precipitation. Maximum solubility is expected in neutral to alkaline conditions.

  • Common Ion Effect: The presence of another soluble salt containing sodium ions in the solution can reduce the solubility of this compound due to the common ion effect.

Conclusion

This compound is a highly polar, ionic compound with a strong expectation of high solubility in water and other polar solvents, and poor solubility in non-polar organic solvents. While specific quantitative data is not widely available, this guide provides a strong theoretical and qualitative framework for understanding its solubility profile. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided herein offers a reliable and robust method for in-house determination. This foundational data is essential for the effective application of this compound in chemical synthesis and pharmaceutical formulation.

References

  • Mullin, J. W. (2001).
  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
  • Avdeef, A. (2012).
  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).
  • Jouyban, A. (2010).
  • LibreTexts Chemistry. (2019). Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • PubChem. (n.d.). Disodium malonate. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Applications of Disodium 2-Phenylpropanedioate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Disodium 2-phenylpropanedioate, the salt of phenylmalonic acid, represents a foundational structure in medicinal chemistry. While not typically an active pharmaceutical ingredient in its salt form, its corresponding acid and ester derivatives are pivotal in the synthesis of various therapeutic agents and are at the forefront of innovative prodrug strategies. This technical guide delves into the potential applications of the 2-phenylpropanedioate scaffold, with a primary focus on its role as a precursor to potent enzyme inhibitors. We will explore the burgeoning field of succinate dehydrogenase (SDH) inhibition for the treatment of ischemia-reperfusion injuries and other metabolic dysfunctions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, potential therapeutic avenues, and detailed experimental protocols to harness the potential of this versatile chemical entity.

Introduction: The Phenylpropanedioate Scaffold

This compound is the sodium salt of phenylmalonic acid. In the realm of medicinal chemistry, its esterified form, diethyl phenylmalonate, has a long-standing history as a key building block in the synthesis of barbiturates, such as phenobarbital.[1][2][3][4] The reactivity of the α-carbon, flanked by two carbonyl groups, makes it a versatile precursor for creating a variety of heterocyclic compounds.[1][2]

However, the contemporary therapeutic potential of the 2-phenylpropanedioate core lies not in its synthetic utility alone, but in the biological activity of the parent dicarboxylate as an enzyme inhibitor. This guide will shift the focus from its historical use to a modern, mechanism-based application: the targeted inhibition of succinate dehydrogenase (SDH) through innovative prodrug approaches.

Succinate Dehydrogenase (SDH): A Critical Therapeutic Target

Succinate dehydrogenase is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. Under pathological conditions, particularly during ischemia (lack of blood flow), succinate accumulates in tissues. Upon reperfusion (restoration of blood flow), this accumulated succinate is rapidly oxidized by SDH, leading to a massive burst of reactive oxygen species (ROS).[5][6] This ROS production is a primary driver of the cellular damage observed in ischemia-reperfusion (I/R) injury, which is a major concern in clinical scenarios such as heart attacks, strokes, and organ transplantation.[5][6] Consequently, the inhibition of SDH has emerged as a promising therapeutic strategy to mitigate I/R injury.[5][6][7]

Signaling Pathway of Ischemia-Reperfusion Injury

G cluster_0 Ischemia cluster_1 Reperfusion Ischemia Ischemia (Blood Flow Blockage) Succ_Accum Succinate Accumulation Ischemia->Succ_Accum SDH_Ox Rapid Succinate Oxidation by SDH Succ_Accum->SDH_Ox Reperfusion Reperfusion (Blood Flow Restoration) Reperfusion->SDH_Ox ROS Massive ROS Production SDH_Ox->ROS Damage Cellular Damage (e.g., in Heart, Kidney) ROS->Damage

Caption: Ischemia leads to succinate accumulation, and subsequent reperfusion drives SDH-mediated ROS production and cellular injury.

Phenylmalonate: A Competitive Inhibitor of SDH

Malonate, a structural analog of succinate, is a classic competitive inhibitor of SDH. By binding to the active site of the enzyme, it prevents the oxidation of succinate, thereby reducing the production of ROS during reperfusion. The introduction of a phenyl group to the malonate backbone, creating phenylmalonate, can modulate the compound's physicochemical properties, potentially influencing its binding affinity and cellular uptake.

Prodrug Strategy for Intracellular Delivery

A significant hurdle in utilizing phenylmalonate as a therapeutic is its dianionic nature at physiological pH, which severely limits its ability to cross cellular membranes. To overcome this, a prodrug strategy is employed. The carboxylic acid groups are masked with ester functionalities, creating a more lipophilic compound that can readily diffuse across cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester groups, releasing the active phenylmalonate in the cytoplasm and mitochondria, where it can inhibit SDH.[5][7][8]

Experimental Workflow: Prodrug Activation and Target Engagement

G Prodrug_Ext Phenylmalonate Ester Prodrug (Extracellular) Prodrug_Int Prodrug (Intracellular) Prodrug_Ext->Prodrug_Int Cell Membrane Permeation Active_Drug Phenylmalonate (Active Inhibitor) Prodrug_Int->Active_Drug Esterase Hydrolysis SDH Succinate Dehydrogenase (SDH) Active_Drug->SDH Competitive Binding Inhibition Inhibition of Succinate Oxidation SDH->Inhibition

Caption: Workflow of a phenylmalonate prodrug from administration to target inhibition.

Potential Therapeutic Applications

The ability of phenylmalonate prodrugs to inhibit SDH opens up several therapeutic possibilities:

  • Ischemia-Reperfusion Injury: This is the most well-documented application. Studies with malonate ester prodrugs have shown significant protection against I/R injury in cardiac and renal models.[5][6][8] Phenylmalonate derivatives offer a promising avenue for developing new drugs for patients undergoing procedures where I/R injury is a risk.

  • Neuroprotection: Dimethyl malonate has demonstrated neuroprotective effects in models of neurological disorders, suggesting that phenylmalonate prodrugs could be explored for conditions like stroke or hypoxic-ischemic brain injury.[7]

  • Oncology: Altered metabolism is a hallmark of cancer. Some tumors exhibit mutations in SDH, leading to succinate accumulation and driving oncogenesis. While a complex area, targeting SDH with inhibitors like phenylmalonate could be a potential strategy in certain cancer subtypes.

Experimental Protocols for Evaluation
Protocol 1: Synthesis of Diethyl 2-Phenylpropanedioate (A Model Prodrug)

This protocol outlines a general method for the synthesis of diethyl phenylmalonate.

Materials:

  • Phenylmalonic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve phenylmalonic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.[1]

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude diethyl phenylmalonate.

  • Purify the product by vacuum distillation or column chromatography.[1]

Protocol 2: In Vitro SDH Inhibition Assay

This assay measures the inhibitory effect of phenylmalonate on SDH activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., containing potassium phosphate, magnesium chloride)

  • Succinate solution

  • Phenylmalonic acid (or its disodium salt)

  • A chromogenic or fluorogenic probe that detects electron transport chain activity (e.g., MTT, resazurin)

  • 96-well microplate

  • Plate reader

Procedure:

  • Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart).

  • In a 96-well plate, add the assay buffer and varying concentrations of the inhibitor (phenylmalonate).

  • Add the isolated mitochondria to each well and incubate for a short period.

  • Initiate the reaction by adding succinate.

  • Add the detection probe and incubate for a specified time.

  • Measure the absorbance or fluorescence using a plate reader to determine the rate of succinate oxidation.

  • Calculate the IC50 value of phenylmalonate for SDH inhibition.

Protocol 3: Cell-Based Assay for Prodrug Efficacy

This protocol assesses the ability of a phenylmalonate prodrug to protect cells from simulated I/R injury.

Materials:

  • A relevant cell line (e.g., cardiomyocytes, renal proximal tubule cells)

  • Cell culture medium

  • Phenylmalonate ester prodrug

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., antimycin A)

  • Cell viability assay kit (e.g., LDH release, Calcein-AM/EthD-1)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture the cells to a suitable confluency in a multi-well plate.

  • Treat the cells with varying concentrations of the phenylmalonate prodrug for a few hours.

  • Induce hypoxia by placing the cells in a hypoxia chamber or by treating them with a chemical inducer.

  • Simulate reperfusion by returning the cells to normoxic conditions or by washing out the chemical inducer.

  • Assess cell viability using a standard assay.

  • Compare the viability of prodrug-treated cells to untreated controls to determine the protective effect.

Data Summary
CompoundApplicationMechanism of ActionKey Advantage
Diethyl PhenylmalonateSynthetic precursorVersatile C-C-C synthonEstablished use in heterocyclic synthesis[1][2]
PhenylmalonateSDH InhibitorCompetitive inhibition of succinate oxidationDirect targeting of a key pathological driver[5][6]
Phenylmalonate ProdrugsTherapeutic AgentIntracellular delivery of phenylmalonateOvercomes poor membrane permeability of the active drug[7][8]
Conclusion

This compound, through its more permeable ester derivatives, provides a promising scaffold for the development of novel therapeutics targeting mitochondrial dysfunction. The strategy of using phenylmalonate prodrugs to inhibit succinate dehydrogenase holds significant potential for treating ischemia-reperfusion injury and possibly other conditions linked to metabolic stress. The experimental protocols provided in this guide offer a framework for researchers to explore and validate the therapeutic utility of this versatile chemical structure. Further research into the structure-activity relationships of different phenylmalonate esters will be crucial for optimizing their efficacy and pharmacokinetic properties, ultimately paving the way for new clinical candidates.

References
  • Malonate Ester Prodrugs Used to Target Succinate Dehydrogenase In Vivo. ResearchGate. Available from: [Link]

  • Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI. Available from: [Link]

  • Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. PMC - NIH. Available from: [Link]

  • Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. PubMed. Available from: [Link]

  • Diethyl phenylmalonate. Wikipedia. Available from: [Link]

  • CN103342639A - Method for synthesizing 2-phenyl carboxylate. Google Patents.
  • Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. PubMed. Available from: [Link]

Sources

A Technical Guide to Disodium 2-Phenylpropanedioate and its Progenitor, Phenylmalonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Disodium 2-phenylpropanedioate, examining its chemical properties, synthesis, and applications within the broader context of its parent compound, phenylmalonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights.

Introduction: The Centrality of the Phenylmalonate Scaffold

Phenylmalonic acid (2-phenylpropanedioic acid), a dicarboxylic acid featuring a phenyl substituent on the alpha-carbon, and its derivatives are pivotal building blocks in organic synthesis. The unique reactivity imparted by the phenyl group and the two carboxylic acid moieties makes this scaffold a versatile precursor for a wide range of molecular architectures, particularly in the pharmaceutical industry.[1] this compound, as the water-soluble salt of phenylmalonic acid, offers distinct advantages in specific synthetic applications where enhanced aqueous solubility or reactivity is paramount.[2]

Section 1: Phenylmalonic Acid - Physicochemical Properties and Reactivity

Phenylmalonic acid is a white to off-white crystalline powder.[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₈O₄[5]
Molar Mass180.16 g/mol [5][6]
Melting Point149-152 °C (with decomposition)[3][5]
Water SolubilitySoluble[3][5]
pKa₁2.58 (at 25 °C)[3][4]
pKa₂5.03 (at 25 °C)[3][4]

The presence of two carboxylic acid groups governs the reactivity of phenylmalonic acid. The acidity of these protons allows for the formation of mono- and di-anionic species, with the doubly charged anion being notably stable.[7]

A defining characteristic of phenylmalonic acid is its propensity to undergo decarboxylation upon heating, yielding phenylacetic acid.[1] This reaction is a critical consideration in its synthesis and subsequent reactions. Kinetic studies have shown that the rate of decarboxylation is dependent on pH, with the singly charged anion exhibiting a higher rate of decomposition than the un-ionized acid.[7]

Section 2: Synthesis of Phenylmalonic Acid and its Disodium Salt

The primary route to phenylmalonic acid involves the hydrolysis of its corresponding esters, most commonly diethyl phenylmalonate.[8]

Synthesis of Phenylmalonic Acid via Hydrolysis of Diethyl Phenylmalonate

The hydrolysis of diethyl phenylmalonate is typically carried out under basic conditions.[9] The process involves the saponification of the ester groups, followed by acidification to yield the free dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl Phenylmalonate

  • Dissolution: Dissolve diethyl phenylmalonate in a solution of potassium hydroxide in a mixture of ethanol and water.[8]

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[8]

  • Solvent Removal: Once hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.[8]

  • Acidification and Precipitation: Acidify the remaining aqueous solution with hydrochloric acid to precipitate the phenylmalonic acid.[8]

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Hydrolysis_of_Diethyl_Phenylmalonate Diethyl_Phenylmalonate Diethyl Phenylmalonate Intermediate Dipotassium Phenylmalonate (in solution) Diethyl_Phenylmalonate->Intermediate 1. KOH, Ethanol/Water 2. Reflux Phenylmalonic_Acid Phenylmalonic Acid (precipitate) Intermediate->Phenylmalonic_Acid HCl (acidification)

Caption: Workflow for the synthesis of phenylmalonic acid.

Preparation of this compound

This compound is readily prepared by treating phenylmalonic acid with two equivalents of a sodium base, such as sodium hydroxide or sodium ethoxide.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve phenylmalonic acid in a suitable solvent, such as water or ethanol.

  • Neutralization: Slowly add two molar equivalents of aqueous sodium hydroxide solution to the phenylmalonic acid solution with stirring.

  • Isolation: The disodium salt can be isolated by evaporation of the solvent. For a higher purity solid, precipitation from a suitable solvent system may be employed.

Disodium_Salt_Formation Phenylmalonic_Acid Phenylmalonic Acid Disodium_Salt This compound Phenylmalonic_Acid->Disodium_Salt 2 NaOH

Caption: Synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The phenylmalonate framework is a valuable precursor in the synthesis of a variety of pharmaceuticals.[1]

  • Anticonvulsants: Diethyl phenylmalonate is a key intermediate in the synthesis of the anticonvulsant drug felbamate.[8] The synthesis involves the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol, which is subsequently carbamoylated.[8][10]

  • Barbiturates: The condensation of diethyl phenylmalonate with urea is a classical method for the synthesis of 5-phenylbarbituric acid, the parent compound of several barbiturate drugs.[11]

  • Antibiotics: Phenylmalonic acid is utilized as a starting material in the synthesis of Sodium Indanylcarbenicillin, a β-lactam antibiotic.[3][4]

The use of this compound can be advantageous in reactions where a water-soluble and highly reactive nucleophile is required. Its enhanced solubility in aqueous media can facilitate reactions that are challenging with the less soluble free acid or its esters.[2]

Section 4: Analytical Characterization

A variety of analytical techniques are employed to characterize phenylmalonic acid, its esters, and salts.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of phenylmalonic acid and its derivatives. Reversed-phase HPLC is a common method.[12]
Gas Chromatography (GC) Analysis of volatile derivatives. Derivatization is often necessary to improve volatility and thermal stability.[12][13]
Mass Spectrometry (MS) Molecular weight determination and structural elucidation, often coupled with HPLC or GC.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity analysis.
Infrared (IR) Spectroscopy Identification of functional groups, such as the carboxylic acid and phenyl groups.

For reactive intermediates like phenylmalonic acid, care must be taken during sample preparation and analysis to avoid degradation, particularly decarboxylation.[12]

Conclusion

This compound, while less extensively documented than its parent acid, holds significant potential as a synthetic intermediate, particularly in aqueous reaction systems. A thorough understanding of the properties and reactivity of phenylmalonic acid is essential for its effective utilization. The synthetic pathways and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical scaffold.

References

  • A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis - Benchchem. (n.d.).
  • Phenylmalonic acid | 2613-89-0 - ChemicalBook. (n.d.).
  • Buy Phenylmalonic acid | 2613-89-0 - Smolecule. (n.d.).
  • Phenylmalonic acid - ChemBK. (n.d.).
  • Diethyl phenylmalonate 98 83-13-6 - Sigma-Aldrich. (n.d.).
  • This compound (Cas 55277-85-5) - Parchem. (n.d.).
  • Phenylmalonic acid CAS#: 2613-89-0 - ChemicalBook. (n.d.).
  • US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (n.d.).
  • Phenylmalonic acid | 2613-89-0 | FP36948 | Biosynth. (n.d.).
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. (2020, July 28).
  • Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution1. (n.d.).
  • 55277-85-5 disodium phenylpropanedioate disodium phenylpropanedioate - CAS Database - ChemNet. (n.d.).
  • This compound|CAS 55277-85-5 - Benchchem. (n.d.).
  • Kinetics of the Decarboxylation of Phenylmalonic Acid | Scilit. (n.d.).
  • US2881209A - Preparation of phenylmalonic acid - Google Patents. (n.d.).
  • Kinetics of the Decarboxylation of Phenylmalonic Acid | The Journal of Physical Chemistry. (n.d.).
  • Phenylmalonic acid | C9H8O4 | CID 75791 - PubChem. (n.d.).
  • A simple conversion of diethyl phenylmalonate with metal hydride to the corresponding primary diol: a competing reaction between reduction and metallation | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester - PubChem. (n.d.).
  • The Pivotal Role of Diethyl Phenylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols - Benchchem. (n.d.).
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015, August 31).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - MDPI. (n.d.).

Sources

A Technical Guide to Phenylpropanedioates in Carbon-Carbon Bond Formation: The Central Role of the Disodium Enolate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the synthetic utility of phenylpropanedioates, with a specific focus on the reactive intermediate, disodium 2-phenylpropanedioate, in the formation of carbon-carbon bonds. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the underlying principles, mechanistic details, and practical considerations that govern these powerful synthetic transformations. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Phenylpropanedioates: An Introduction to a Versatile Synthetic Scaffold

At the heart of numerous carbon-carbon bond-forming reactions lies the malonic ester framework. When this framework bears a phenyl substituent, it gives rise to phenylpropanedioates (commonly known as phenylmalonates). While the commercially available starting material is often an ester, such as diethyl phenylmalonate, the key to its synthetic power is the reactivity of its α-carbon.[1][2]

The two electron-withdrawing ester groups flanking the α-carbon render its protons significantly acidic. Treatment with a suitable base readily removes these protons to generate a highly stabilized carbanion, or enolate. When a sodium base like sodium ethoxide or sodium hydride is used, this reactive species is the This compound enolate.[3][4] This enolate is a potent, soft nucleophile, poised to react with a variety of electrophiles to forge new C-C bonds, making it a cornerstone of modern organic synthesis.[5]

This guide will focus on the two primary applications of this nucleophile: the Malonic Ester Synthesis for producing α-aryl carboxylic acids and the Knoevenagel Condensation for synthesizing α,β-unsaturated systems.

Generating the Nucleophile: In Situ Formation of the Disodium Enolate

The generation of the enolate is the critical first step that unlocks the synthetic potential of the phenylpropanedioate scaffold. The choice of base and reaction conditions is paramount to ensure quantitative formation of the nucleophile while avoiding unwanted side reactions.

Causality of Experimental Design:

  • Choice of Base: A base must be strong enough to completely deprotonate the α-carbon. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice, as its conjugate acid (ethanol) is significantly weaker than the phenylmalonic ester.[6] This ensures the equilibrium lies far to the side of the enolate. For irreversible enolate formation, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used.

  • Solvent: Anhydrous conditions are crucial to prevent the enolate from being quenched by proton sources. The solvent is typically the conjugate acid of the base used (e.g., ethanol for NaOEt) or an inert aprotic solvent like THF or DMF.[7]

The process of enolate formation is a straightforward acid-base reaction, as depicted below.

Caption: Formation of the nucleophilic enolate from diethyl phenylmalonate.

Application I: Malonic Ester Synthesis for α-Aryl Carboxylic Acids

The malonic ester synthesis is a robust and highly adaptable method for preparing carboxylic acids.[8] When starting with a phenylmalonate, this synthesis provides a direct route to α-aryl carboxylic acids, a motif present in many pharmaceuticals, including the well-known NSAID family of "profens". The synthesis proceeds via two key stages: alkylation of the enolate followed by hydrolysis and decarboxylation.

Mechanism: Alkylation via SN2 Reaction

The generated disodium phenylpropanedioate enolate acts as a potent nucleophile, attacking an alkyl halide in a classic SN2 reaction.[6][9] This step forms the crucial new carbon-carbon bond.

Causality of Experimental Design:

  • Electrophile Choice: The reaction works best with primary and secondary alkyl halides.[7] Tertiary halides are unsuitable as they will primarily undergo elimination.

  • Stereochemistry: As a standard SN2 reaction, if the electrophile has a stereocenter, the reaction proceeds with inversion of configuration.

Caption: SN2 alkylation of the phenylmalonate enolate.

Mechanism: Hydrolysis and Decarboxylation

Following alkylation, the diester is hydrolyzed to a dicarboxylic acid, typically using aqueous acid (e.g., H₃O⁺) or base (e.g., KOH) followed by acidification.[10] Upon heating, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final carboxylic acid product.[11]

Experimental Protocol: Synthesis of 2-Phenylbutanoic Acid

This protocol details the synthesis of 2-phenylbutanoic acid from diethyl phenylmalonate and ethyl bromide.

Step 1: Enolate Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under N₂.

  • Cool the resulting solution in an ice bath.

  • Add diethyl phenylmalonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with continuous stirring.[10]

  • Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.

Step 2: Alkylation

  • Add ethyl bromide (1.1 eq) dropwise to the enolate solution.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.[10]

  • After cooling, remove the ethanol under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To the crude alkylated product, add a solution of potassium hydroxide (2.5 eq) in a mixture of ethanol and water.[10]

  • Heat the mixture to reflux overnight to ensure complete saponification of the esters.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution carefully with concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the dicarboxylic acid intermediate.

  • Heat the acidified mixture to reflux for several hours until CO₂ evolution ceases, indicating the completion of decarboxylation.[3][9]

  • Cool the mixture, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 2-phenylbutanoic acid. Purify via distillation or chromatography.

Reactant (Electrophile)ProductTypical Yield (%)
Methyl Iodide2-Phenylpropanoic Acid> 90
Ethyl Bromide2-Phenylbutanoic Acid~ 85-90
Benzyl Chloride2,3-Diphenylpropanoic Acid~ 80-85

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Application II: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as phenylmalonic acid, to a carbonyl group (aldehyde or ketone), followed by dehydration.[12] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and various heterocyclic systems.[13]

Causality of Experimental Design:

  • Catalyst: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine).[14] Strong bases are avoided as they can promote self-condensation of the aldehyde or ketone starting material.[12]

  • Doebner Modification: When phenylmalonic acid itself is used in the presence of pyridine, the condensation is often followed by a spontaneous decarboxylation, providing a direct route to cinnamic acid derivatives. This is known as the Doebner modification.[12][14]

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocol: Doebner Modification with Benzaldehyde

Step 1: Condensation and Decarboxylation

  • In a round-bottom flask, dissolve phenylmalonic acid (1.0 eq) and benzaldehyde (1.0 eq) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture at reflux for 2-3 hours. The progress can be monitored by observing the evolution of CO₂.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • The product, cinnamic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Conclusion

This compound, generated in situ from its stable ester or acid precursors, is a powerful and versatile nucleophile for carbon-carbon bond formation. Its application in the Malonic Ester Synthesis provides efficient access to a wide range of valuable α-aryl carboxylic acids. Concurrently, its role in the Knoevenagel Condensation enables the synthesis of important α,β-unsaturated systems. A thorough understanding of the mechanisms governing the formation and reaction of this enolate allows the research scientist to rationally design synthetic routes and optimize reaction conditions to achieve desired molecular targets with high efficiency and control.

References

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Fagnoni, M., & Albini, A. (2010). C-C Bond Forming Reactions via Photogenerated Intermediates. University of Pavia. Retrieved from [Link]

  • Twitty, C. M., et al. (2017). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl phenylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
  • Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2006, December 4). carbon-carbon bond forming reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2881209A - Preparation of phenylmalonic acid.
  • Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407. [Link]

  • Pearson+. (n.d.). Show how the following compounds can be made using the malonic es.... Retrieved from [Link]

  • The Chemists' Cookbook. (2023, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
  • ResearchGate. (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon–Carbon Bond Formation by Free‐Radical Reactions. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • PatSnap. (2023, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Khan Academy. (2014, February 16). Decarboxylation [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. Retrieved from [Link]

  • American Chemical Society. (2021, August 25). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Disodium 2-phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Disodium 2-phenylpropanedioate, a valuable intermediate in organic and medicinal chemistry. The synthesis is based on the robust and well-established method of base-mediated hydrolysis (saponification) of diethyl phenylmalonate. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

2-Phenylpropanedioic acid, commonly known as phenylmalonic acid, and its corresponding salts are critical building blocks in chemical synthesis. The disodium salt, in particular, serves as a stable, water-soluble precursor for various downstream applications. The molecule's structure, featuring a phenyl group attached to a malonate backbone, makes it an ideal starting point for introducing this moiety into more complex structures.

Historically, derivatives of phenylmalonic acid have been pivotal in the development of pharmaceuticals. For instance, diethyl phenylmalonate is a direct precursor in the synthesis of phenobarbital, a long-lasting barbiturate used for its central nervous system depressant properties[1][2]. The synthesis of the disodium salt is achieved through the saponification of the corresponding diethyl ester. This reaction is a classic example of nucleophilic acyl substitution, where hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups, leading to the formation of a carboxylate salt and ethanol as a byproduct. The use of two equivalents of a sodium base ensures the complete deprotonation of both carboxylic acid groups to yield the target disodium salt.

Reaction Scheme

The overall reaction is as follows:

Diethyl Phenylmalonate + 2 NaOH → this compound + 2 Ethanol
C₁₃H₁₆O₄ + 2 NaOH → C₉H₆Na₂O₄ + 2 C₂H₅OH

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
Diethyl phenylmalonateC₁₃H₁₆O₄236.2683-13-6≥98%Colorless to pale yellow liquid[3]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥98%Pellets or flakes; corrosive
Ethanol (EtOH)C₂H₅OH46.0764-17-5200 proofAnhydrous or 95%
Deionized Water (H₂O)H₂O18.027732-18-5N/AFor preparing solutions
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7AnhydrousFor washing; flammable
Hydrochloric Acid (HCl)HCl36.467647-01-01 MFor TLC stain or pH adjustment (optional)
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Glassware for measurements (graduated cylinders, beakers)

  • Spatulas and weighing balance

  • pH paper or pH meter

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Synthesis Protocol

This protocol is designed for a synthesis scale starting with approximately 0.1 moles of diethyl phenylmalonate.

Workflow Overview

Synthesis_Workflow A 1. Reagent Preparation (NaOH in H₂O/EtOH) B 2. Reaction Setup (Flask with Reflux Condenser) A->B C 3. Saponification (Add Ester, Reflux for 2-4h) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D->C Continue reflux if incomplete E 5. Solvent Removal (Rotary Evaporation) D->E Reaction complete F 6. Product Precipitation (Cooling & adding Et₂O) E->F G 7. Isolation & Washing (Vacuum Filtration) F->G H 8. Drying (Vacuum Oven) G->H I Final Product (this compound) H->I

Sources

Application Note & Protocol: Synthesis of Substituted Phenylacetic Acid Derivatives via Alkylation of Phenylmalonic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of α-alkylated-α-phenylacetic acid derivatives, a critical structural motif in numerous pharmaceuticals and fine chemicals. The protocol is centered on the robust and versatile malonic ester synthesis pathway. It details the alkylation of diethyl phenylmalonate, followed by saponification to the intermediate disodium salt, and subsequent decarboxylation. This guide offers in-depth procedural details, causal explanations for experimental choices, safety protocols, and characterization data, intended for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The alkylation of malonic esters is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of a wide array of substituted carboxylic acids.[1] The specific case of diethyl phenylmalonate provides a reliable route to 2-phenyl-2-alkylpropanoic acids, which are precursors to important molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4]

A common misconception involves the direct alkylation of the dicarboxylate salt, "Disodium 2-phenylpropanedioate". From a mechanistic standpoint, this is not a viable strategy. The key to the malonic ester synthesis lies in the acidity of the α-hydrogen situated between the two electron-withdrawing ester groups of the diethyl phenylmalonate precursor (pKa ≈ 13). This acidity allows for facile deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile that readily attacks an electrophilic alkyl halide in a classic SN2 reaction.

The subsequent saponification (hydrolysis) of the now-alkylated diester yields the corresponding disodium salt. This salt is a stable intermediate that, upon acidification, forms the unstable β-dicarboxylic acid, which spontaneously undergoes decarboxylation to furnish the final product.[5] The overall synthetic pathway is a powerful method for transforming an alkyl halide (R-X) into a more complex carboxylic acid structure (R-CH(Ph)-COOH).

Overall Synthetic Pathway

Synthetic Pathway Start Diethyl Phenylmalonate Enolate Sodium Enolate Start->Enolate  1. NaOEt, Anhydrous EtOH AlkylatedEster Diethyl 2-Alkyl-2-phenylpropanedioate Enolate->AlkylatedEster 2. R-X (Alkyl Halide)   Salt Disodium 2-Alkyl-2-phenylpropanedioate AlkylatedEster->Salt 3. NaOH / H₂O, EtOH (Saponification)   Acid 2-Alkyl-2-phenylpropanoic Acid Salt->Acid 4. H₃O⁺ (Acidification & Decarboxylation)   Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Setup 1. Assemble Flame-Dried Apparatus under N₂ AddBase 2. Prepare NaOEt Solution in Anhydrous EtOH Setup->AddBase AddEster 3. Add Diethyl Phenylmalonate (Enolate Formation) AddBase->AddEster AddHalide 4. Add Alkyl Halide (R-X) AddEster->AddHalide Reflux 5. Heat to Reflux (2-4h) AddHalide->Reflux Evaporate 6. Remove EtOH Reflux->Evaporate Extract 7. H₂O / Ether Extraction Evaporate->Extract WashDry 8. Wash with Brine & Dry Extract->WashDry Isolate 9. Isolate Crude Product WashDry->Isolate

Sources

Application Note & Protocol: Disodium 2-Phenylpropanedioate as a Carbon Nucleophile in SN2 Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices governing the use of phenylpropanedioate derivatives as nucleophiles in bimolecular nucleophilic substitution (SN2) reactions. While the topic specifies "Disodium 2-phenylpropanedioate," this document will focus on the universally adopted and mechanistically equivalent approach: the in situ generation of a potent carbon nucleophile from diethyl phenylmalonate. This methodology, a cornerstone of the malonic ester synthesis, offers a robust and reliable pathway for carbon-carbon bond formation, which is critical in the synthesis of pharmaceuticals and complex organic molecules.[1][2]

We will explore the underlying mechanistic principles, detail the critical parameters that ensure reaction success, provide a validated experimental protocol, and offer insights into potential challenges.

Mechanistic Principles: The Phenylmalonate Nucleophile in SN2 Reactions

The malonic ester synthesis is a powerful technique for converting alkyl halides into carboxylic acids with two additional carbons.[2] The core of this synthesis lies in the generation of a soft, resonance-stabilized carbanion (an enolate) that serves as an excellent nucleophile in SN2 reactions.[3][4]

Generation of the Nucleophilic Enolate

The α-hydrogens of diethyl phenylmalonate, positioned between two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 13).[3][5] This acidity allows for facile and quantitative deprotonation by a moderately strong base, such as sodium ethoxide, to form a highly stabilized enolate. The negative charge is delocalized across the α-carbon and both carbonyl oxygens, which tempers its basicity while enhancing its nucleophilicity.

The choice of an alkoxide base that matches the ester groups (e.g., sodium ethoxide for ethyl esters) is a critical experimental design choice to prevent transesterification, a side reaction that could complicate the product mixture.[1]

The SN2 Alkylation Step

The generated enolate is a potent nucleophile that readily attacks an appropriate electrophile, typically a primary or secondary alkyl halide. This reaction proceeds via a classic SN2 mechanism, which is characterized by three key features:

  • Concerted Mechanism: The formation of the new carbon-carbon bond and the breaking of the carbon-leaving group bond occur in a single, continuous step.[6]

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[6][7]

  • Inversion of Stereochemistry: As a direct consequence of the backside attack, the reaction proceeds with a complete inversion of the stereochemical configuration at the electrophilic carbon center, an effect known as the Walden inversion.[7][8]

The overall rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the enolate) and the electrophile (the alkyl halide), making it a bimolecular process.[6]

Caption: General SN2 mechanism for the alkylation of a phenylmalonate enolate.

Critical Parameters for a Successful SN2 Alkylation

Optimizing the SN2 reaction requires careful consideration of the substrate, leaving group, nucleophile, and solvent. The interplay of these factors dictates the reaction's rate and overall yield.

ParameterRecommended ChoiceRationale & Causality
Substrate (Electrophile) Methyl > Primary (1°) > Secondary (2°) Alkyl HalidesThe SN2 transition state is sterically crowded. Increased substitution on the electrophilic carbon hinders the nucleophile's backside attack, dramatically decreasing the reaction rate. Tertiary (3°) halides do not react via SN2.[6][7]
Leaving Group (X) I > Br > Cl >> FA good leaving group must be a weak base, as it needs to be stable after accepting the electron pair from the C-X bond.[9][10] Iodide (I⁻) is the weakest base among the common halides and is therefore the best leaving group, leading to the fastest reaction rates.[11]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Polar aprotic solvents effectively solvate the counter-ion (e.g., Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile.[12] This leaves the enolate "naked" and highly reactive, accelerating the SN2 rate.[13][14] In contrast, polar protic solvents (e.g., ethanol, water) form a "solvent cage" around the nucleophile via hydrogen bonding, stabilizing it and reducing its reactivity.[13][15]
Temperature 25°C to 80°C (Solvent Dependent)The reaction is often performed at room temperature or with gentle heating to reflux. Higher temperatures can favor the competing E2 elimination side reaction, especially with secondary halides or sterically hindered bases.

Detailed Experimental Protocol

This protocol describes the synthesis of Diethyl 2-ethyl-2-phenylpropanedioate as a representative example of the SN2 alkylation of diethyl phenylmalonate.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Reagent Stoichiometry and Properties
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Diethyl phenylmalonate236.2711.81 g50.01.0
Sodium Ethoxide (NaOEt)68.053.57 g52.51.05
Bromoethane108.976.54 g (4.45 mL)60.01.2
Anhydrous Ethanol46.07100 mL--
Anhydrous Diethyl Ether74.12As needed--
Step-by-Step Methodology
  • Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or in an oven and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: To the reaction flask, add anhydrous ethanol (100 mL) followed by the careful, portion-wise addition of sodium ethoxide (3.57 g). Stir the mixture until the base is fully dissolved.

  • Enolate Formation: Add diethyl phenylmalonate (11.81 g) dropwise to the cooled sodium ethoxide solution over 10-15 minutes with continuous stirring. A slight exotherm may be observed. Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • SN2 Alkylation: Add bromoethane (4.45 mL) to the dropping funnel and add it dropwise to the enolate solution over 30 minutes. After the addition is complete, gently heat the reaction mixture to a reflux (approx. 78°C) for 2-4 hours.[16]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the diethyl phenylmalonate starting material indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 200 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude diethyl 2-ethyl-2-phenylpropanedioate by vacuum distillation to obtain a clear, colorless to pale yellow oil.[17]

Workflow Setup 1. Assemble & Dry Glassware (Inert Atmosphere) Base 2. Prepare NaOEt Solution in Anhydrous Ethanol Setup->Base Enolate 3. Add Diethyl Phenylmalonate (Formation of Enolate) Base->Enolate Alkylation 4. Add Alkyl Halide (R-X) & Reflux (2-4h) Enolate->Alkylation Monitor 5. Monitor by TLC Alkylation->Monitor Workup 6. Quench, Extract with Ether, Wash & Dry Monitor->Workup Upon Completion Purify 7. Concentrate & Purify (Vacuum Distillation) Workup->Purify

Caption: Experimental workflow for the SN2 alkylation of diethyl phenylmalonate.

Subsequent Transformations: Hydrolysis and Decarboxylation

The alkylated malonic ester is a stable intermediate that is often subjected to further reactions. The classic malonic ester synthesis concludes with two additional steps:

  • Ester Hydrolysis (Saponification): The diester is heated with a strong base (e.g., aqueous NaOH or KOH) to hydrolyze both ester groups to a dicarboxylate salt.[2][18] Acidification then yields the substituted phenylmalonic acid. The "this compound" from the topic title is the salt of the parent phenylmalonic acid, which would be an intermediate at this stage after hydrolysis.

  • Decarboxylation: The resulting β-keto acid (a malonic acid derivative) is unstable to heat. Upon gentle heating, it readily loses carbon dioxide through a cyclic transition state to yield the final monosubstituted carboxylic acid.[3][18] In our representative protocol, this would yield 2-phenylbutanoic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; presence of water quenching the base/enolate.Ensure reaction goes to completion via TLC monitoring. Use rigorously dried solvents and reagents and maintain an inert atmosphere.[17]
Dialkylation Product The mono-alkylated product's remaining α-proton is deprotonated and reacts again.Use a precise 1:1 molar ratio of the malonic ester to the base. Add the alkylating agent slowly to maintain its low concentration.[1][17]
E2 Elimination Product Use of a sterically hindered or overly strong base; secondary or tertiary alkyl halide; high reaction temperatures.Use a non-hindered base like NaOEt. Preferentially use primary alkyl halides. Avoid excessive heating.

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. [Link]

  • Malonic Ester Synthesis. (n.d.). Chemistry Steps. [Link]

  • Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Synthesis method of diethyl phenylethylmalonate. (2023).
  • Carboxylic Acids Sn1 Sn2 Us. (n.d.). United States Tutorials. [Link]

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. [Link]

  • Diethyl phenylmalonate. (n.d.). Wikipedia. [Link]

  • SN2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • 1.24: Nucleophilic Substitution, SN2, SN1. (2022). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PubMed Central. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020). YouTube. [Link]

  • Exercise 22.35 - The Malonic Ester Synthesis and Retrosynthesis. (2021). YouTube. [Link]

  • 2-Phenylpropionic acid. (2024). ChemBK. [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. [Link]

  • 7.3: Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. [Link]

  • Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. (2025). ResearchGate. [Link]

  • Effect of Leaving Group on Sn2 Reactions. (n.d.). AK Lectures. [Link]

  • 7.1 SN2 Reaction. (2020). YouTube. [Link]

  • Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (1991).
  • Malonic acid di-salts and a method for preparing malonyl dihalides. (2013).
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • SN2 reaction. (n.d.). Wikipedia. [Link]

  • Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester. (n.d.). PubChem. [Link]

  • Disodium pamoate. (n.d.). PubChem. [Link]

  • 2-Phenylpropionic acid. (n.d.). PubChem. [Link]

  • 2-Phenylpropanoic acid (Compound). (n.d.). Exposome-Explorer. [Link]

  • Diethyl phenylmalonate. (n.d.). PubChem. [Link]

Sources

Practical guide to C-C coupling reactions using "Disodium 2-phenylpropanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbon-carbon (C-C) bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures fundamental to pharmaceutical and materials science. Among the vast array of methodologies, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools.[1] This guide focuses on the practical application of a specific, yet highly valuable, nucleophilic precursor: Disodium 2-phenylpropanedioate .

This compound, the salt of phenylmalonic acid, serves as a robust and accessible carbanion equivalent. Its utility shines in decarboxylative cross-coupling reactions, a process where a carboxylate group is extruded as carbon dioxide, facilitating the formation of a new C-C bond.[2][3] This approach offers significant advantages over traditional cross-coupling methods that often rely on pre-formed organometallic reagents. Key benefits include the use of relatively inexpensive and air-insensitive carboxylic acid salts, a broad tolerance of functional groups, and the avoidance of strong bases.[2]

This document provides a comprehensive overview of the application of this compound in palladium-catalyzed C-C coupling reactions, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

Core Concepts: The Power of Decarboxylative Coupling

Traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, involve the reaction of an organometallic reagent with an organic halide.[4][5] While highly effective, these methods can require the synthesis of sensitive and sometimes toxic organometallic partners.

Decarboxylative cross-coupling reactions provide an elegant alternative by utilizing carboxylic acids or their salts as the nucleophilic component.[3] The general transformation involves the coupling of a carboxylic acid with an organic halide, catalyzed by a transition metal, to form a new C-C bond with the concurrent loss of CO2.[2]

Mechanistic Overview of Palladium-Catalyzed Decarboxylative Arylation

The generally accepted mechanism for the palladium-catalyzed decarboxylative coupling of a carboxylate with an aryl halide proceeds through a catalytic cycle involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]

  • Transmetalation/Carboxylate Exchange: The this compound exchanges with the halide on the palladium center.

  • Decarboxylation: The resulting palladium-carboxylate complex undergoes decarboxylation to generate a palladium-aryl-alkyl intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired C-C coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Decarboxylative_Coupling_Mechanism pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)(X)Ln] pd0->pd2_complex Oxidative Addition (Ar-X) carboxylate_exchange [Ar-Pd(II)(OOCR)Ln] pd2_complex->carboxylate_exchange Carboxylate Exchange (R-COONa) decarboxylation [Ar-Pd(II)(R)Ln] carboxylate_exchange->decarboxylation Decarboxylation (-CO2) product Ar-R decarboxylation->product Reductive Elimination catalyst_regeneration Pd(0)Ln decarboxylation->catalyst_regeneration

Figure 1. Generalized catalytic cycle for palladium-catalyzed decarboxylative cross-coupling.

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be readily prepared from diethyl phenylmalonate. The synthesis involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by deprotonation with a suitable base.

Materials:

  • Diethyl phenylmalonate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Step-by-Step Protocol:

  • Saponification: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl phenylmalonate (1 equiv.) in ethanol. Add a solution of sodium hydroxide (2.2 equiv.) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of ~1-2. A white precipitate of phenylmalonic acid will form.

  • Isolation of Phenylmalonic Acid: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Salt Formation: To a solution of phenylmalonic acid (1 equiv.) in water, add a solution of sodium hydroxide (2 equiv.) in water.

  • Lyophilization: Lyophilize the resulting solution to obtain this compound as a white solid.

Palladium-Catalyzed Decarboxylative Arylation of Aryl Bromides

This protocol details a general procedure for the C-C coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)DMF10085
2PdCl2(PPh3)2 (2)-K2CO3 (2)DMF10078
3Pd(OAc)2 (2)PPh3 (4)Cs2CO3 (2)DMF10092
4Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)Dioxane10065
5Pd(OAc)2 (2)Xantphos (4)K2CO3 (2)DMF10088
6Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)DMF12090

Yields are based on the isolated product after column chromatography.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Aryl Bromide - this compound - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous Solvent (DMF) reagents->solvent reaction Heat and Stir (100-120 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Sources

Topic: Analytical Techniques for the Quantification of Disodium 2-phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and quality control. Disodium 2-phenylpropanedioate, the salt of phenylmalonic acid, is a compound whose quantification is critical in various pharmaceutical contexts. This comprehensive guide provides a detailed exploration of three robust analytical techniques for its determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind methodological choices, offers detailed, step-by-step protocols, and presents validation data in accordance with international guidelines. The objective is to equip researchers and drug development professionals with the expertise to select, implement, and validate the most suitable analytical method for their specific application, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is an organic salt derived from 2-phenylpropanedioic acid (phenylmalonic acid). Its chemical structure, featuring a phenyl ring and two carboxylate groups, dictates its physicochemical properties and informs the selection of appropriate analytical strategies. The precise measurement of this compound is essential for various stages of pharmaceutical development, including:

  • Purity assessment of bulk drug substances or intermediates.

  • Assay determination in formulated drug products.

  • Stability studies to monitor degradation over time.

  • Cleaning validation to ensure the absence of residues on manufacturing equipment.

Given these critical applications, analytical methods must be not only accurate and precise but also thoroughly validated to be "fit for purpose." This note details three orthogonal methods, each with distinct advantages, providing a comprehensive toolkit for the analyst.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its versatility, robustness, and high-throughput capabilities. For this compound, a reversed-phase method is ideal.

  • Expertise & Experience: The analyte is a salt and is highly polar. To achieve retention on a nonpolar stationary phase (like C18), we must suppress the ionization of the carboxylate groups. This is accomplished by acidifying the mobile phase to a pH at least 2 units below the pKa of the corresponding acid, phenylmalonic acid.[1] This protonates the carboxylates, rendering the molecule less polar and enabling its interaction with the C18 stationary phase. The phenyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically around 210 nm where the phenyl ring exhibits strong absorbance.[2]

Experimental Protocol: RP-HPLC-UV

A. Reagents and Materials

  • This compound Reference Standard (Certified purity)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

B. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. The mobile phase will be a gradient of this aqueous solution (Solvent A) and Acetonitrile (Solvent B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the 50:50 Acetonitrile/Water diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[3]

C. Chromatographic Conditions

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

| Run Time | 15 minutes |

D. Data Analysis

  • Generate a linear regression curve by plotting the peak area of the reference standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow and Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification prep_std Accurately weigh Reference Standard dissolve_std Dissolve & Dilute (Stock Solution) prep_std->dissolve_std prep_sample Accurately weigh Test Sample dissolve_sample Dissolve & Dilute (Target Concentration) prep_sample->dissolve_sample serial_dil Prepare Calibration Curve Standards dissolve_std->serial_dil filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample hplc RP-HPLC System (C18 Column, UV @ 210 nm) serial_dil->hplc Inject Standards filter_sample->hplc Inject Sample chromatogram Obtain Chromatograms (Peak Area) hplc->chromatogram cal_curve Generate Calibration Curve (Area vs. Conc.) chromatogram->cal_curve quantify Calculate Sample Concentration cal_curve->quantify

Caption: Workflow for quantification by RP-HPLC-UV.

Method Validation Summary (ICH Q2(R1) Guidelines)

This method must be validated to ensure its performance is reliable.[4][5][6] The validation process demonstrates the trustworthiness of the results.[7]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention timePeak is pure; no co-elution
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.6%
- Intermediate≤ 2.0%1.3%
LOD Signal-to-Noise ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise ≥ 10:11.0 µg/mL

Method 2: GC-MS with Derivatization

Principle and Rationale

Gas Chromatography requires analytes to be volatile and thermally stable. This compound, being a salt, is non-volatile. Therefore, a chemical modification step, known as derivatization, is mandatory.

  • Expertise & Experience: The protocol involves two key steps. First, the salt is converted to its free acid form (phenylmalonic acid) by acidification. Second, the carboxylic acid groups are derivatized, typically via silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups.[8] This TMS-ester is volatile and thermally stable, making it suitable for GC analysis. Mass Spectrometry provides highly specific detection and confirmation of identity based on the molecule's unique fragmentation pattern upon electron ionization.

Experimental Protocol: GC-MS

A. Reagents and Materials

  • This compound Reference Standard

  • Internal Standard (IS), e.g., Diphenylmethane

  • BSTFA with 1% TMCS (derivatizing agent)

  • Pyridine (Anhydrous)

  • Hydrochloric Acid (1N)

  • Ethyl Acetate (GC Grade)

  • Sodium Sulfate (Anhydrous)

B. Preparation of Solutions

  • Acidification & Extraction:

    • Accurately weigh the sample or standard into a vial. Dissolve in a small amount of deionized water.

    • Add 1N HCl dropwise to adjust the pH to ~2.

    • Perform a liquid-liquid extraction by adding Ethyl Acetate, vortexing, and collecting the organic layer. Repeat twice.

    • Combine the organic layers and dry over anhydrous Sodium Sulfate.

  • Derivatization:

    • Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 100 µL of Pyridine, 100 µL of the Internal Standard solution, and 200 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

C. GC-MS Conditions

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min constant flow
Injector Temp. 280 °C
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| MS Acquisition | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

D. Data Analysis

  • Identify the peaks for the derivatized analyte and the internal standard based on retention time and mass spectra.

  • Calculate the response factor (RF) from the standard runs.

  • Quantify the analyte in the sample using the ratio of the analyte peak area to the IS peak area and the pre-determined RF.

Workflow and Validation

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification weigh Weigh Sample & Standard acidify Acidify to pH 2 (1N HCl) weigh->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry & Evaporate Solvent extract->dry derivatize Add Pyridine, IS, BSTFA Heat at 70°C dry->derivatize gcms GC-MS System (DB-5ms Column, EI) derivatize->gcms Inject Sample chromatogram Obtain Total Ion Chromatogram & Mass Spectra gcms->chromatogram integrate Integrate Analyte & IS Peaks (SIM or Extracted Ion) chromatogram->integrate quantify Calculate Concentration using Internal Standard Method integrate->quantify

Caption: Workflow for quantification by GC-MS.

Method 3: Quantitative ¹H-NMR (qNMR)

Principle and Rationale

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.

  • Expertise & Experience: The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known mass of a high-purity internal standard with a simple, non-overlapping spectrum (e.g., Maleic Acid), we can use the ratio of integrals to determine the absolute quantity of the analyte.[10] Critical experimental parameters, such as the relaxation delay (D1), must be carefully optimized (set to at least 5 times the longest T1 relaxation time) to ensure all protons are fully relaxed between pulses, which is essential for accurate integration.[10]

Experimental Protocol: qNMR

A. Reagents and Materials

  • Sample containing this compound

  • Certified Internal Standard (IS), e.g., Maleic Acid (NIST traceable)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • High-precision analytical balance

B. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample and 5 mg of the Maleic Acid internal standard into the same vial using a 5-decimal place analytical balance. Record the masses precisely.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.

C. NMR Acquisition Parameters

Parameter Setting
Spectrometer 400 MHz or higher
Solvent D₂O
Pulse Program Standard 30° or 90° pulse (e.g., zg30)
Relaxation Delay (D1) ≥ 20 seconds (to ensure full relaxation)
Acquisition Time (AQ) ~3 seconds
Number of Scans (NS) 16 or higher for good Signal-to-Noise

| Temperature | 298 K |

D. Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methine proton, -CH-) and a signal from the internal standard (e.g., the two vinyl protons of Maleic Acid).

  • Calculate the purity or concentration using the following formula:

    PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity = Purity of the standard

Workflow and Validation

qNMR_Workflow cluster_prep Precision Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately weigh Analyte Sample dissolve Combine and Dissolve in known volume of D₂O weigh_analyte->dissolve weigh_is Accurately weigh Certified Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire ¹H Spectrum (Long Relaxation Delay, D1) transfer->nmr process Process FID (Phase & Baseline Correction) nmr->process integrate Integrate non-overlapping Analyte and IS signals process->integrate calculate Calculate Purity/Concentration using qNMR Formula integrate->calculate

Caption: Workflow for quantification by qNMR.

Method Comparison and Selection

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, specificity, or use as a primary standard.

FeatureRP-HPLC-UVGC-MS with DerivatizationqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Molar Ratio)
Specificity Good (based on retention time)Very High (retention time + mass spectrum)High (based on unique chemical shifts)
Sensitivity High (µg/mL)Very High (ng/mL)Moderate (mg/mL)
Sample Prep SimpleComplex and multi-stepSimple, but requires precision weighing
Throughput HighLow to MediumMedium
Destructive? YesYesNo
Best For Routine QC, assay, stability testingImpurity identification, trace analysisPurity of reference standards, structural confirmation

Conclusion

The quantification of this compound can be reliably achieved through several advanced analytical techniques.

  • RP-HPLC-UV stands out as the optimal choice for routine quality control environments due to its high throughput, robustness, and straightforward sample preparation.

  • GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for trace-level detection or for confirming the identity of impurities.

  • qNMR serves as a powerful primary method, ideal for the certification of reference materials or for obtaining an accurate purity value without the need for an identical standard.

By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can confidently select and implement the most appropriate technique, ensuring data of the highest quality and integrity.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Giorgini, M., et al. (1994). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. [Link]

  • Moncheva, S., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. [Link]

  • Despa, S. D., & Gârea, S. A. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. [Link]

  • OIV. Organic Acids : HPLC (Type-IV). International Organisation of Vine and Wine. [Link]

  • Agilent. Analysis of Organic Acids in Aqueous Samples Application. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Science.gov. quantitative nmr analysis: Topics. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

  • ResearchGate. (2024). Mass spectrum of 3-phenylpropanoic acid. [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

  • ResearchGate. (2002). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Neuber, C., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • CABI Digital Library. (2020). Simultaneous determination of 5 phenolic acids...by high performance liquid chromatography. [Link]

  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. PubMed. [Link]

  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters.... [Link]

Sources

How to prepare "Disodium 2-phenylpropanedioate" from diethyl phenylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of Disodium 2-Phenylpropanedioate

Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of this compound from diethyl phenylmalonate. The core of this process is the base-catalyzed hydrolysis, or saponification, of the ester functional groups. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, detail methods for product characterization, and outline essential safety precautions.

Introduction and Scientific Background

Diethyl phenylmalonate is a cornerstone reagent in organic synthesis, prized for its activated α-hydrogen which facilitates a wide range of carbon-carbon bond-forming reactions. The preparation of its corresponding dicarboxylate salt, this compound, is achieved through a classic and robust chemical transformation known as saponification.

Saponification is the base-catalyzed hydrolysis of an ester.[1] In this specific application, both ethyl ester groups of the diethyl phenylmalonate molecule are hydrolyzed by a strong base, typically sodium hydroxide (NaOH), to yield the disodium salt of phenylmalonic acid and ethanol as a byproduct. The overall reaction is practically irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium to completion.[2][3]

This conversion is a fundamental step in various synthetic pathways, as the resulting dicarboxylate can be used in subsequent reactions or acidified to produce phenylmalonic acid, a precursor for pharmaceuticals and other fine chemicals.

Reaction Mechanism: Base-Catalyzed Hydrolysis

The conversion of a diester to a disodium carboxylate salt proceeds via a nucleophilic acyl substitution mechanism. This process occurs in two successive hydrolysis steps, one for each ester group.

Step 1: Nucleophilic Attack The hydroxide ion (⁻OH) from NaOH, a strong nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl phenylmalonate. This breaks the C=O π-bond and forms a tetrahedral intermediate.

Step 2: Reformation of Carbonyl and Loss of Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt), a good leaving group.

Step 3: Acid-Base Reaction The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid group, creating a sodium carboxylate and ethanol. This acid-base reaction is highly favorable and renders the hydrolysis step irreversible.[2]

These three steps are then repeated for the second ester group to yield the final product, this compound.

Saponification_Mechanism Reactant Diethyl Phenylmalonate + ⁻OH Intermediate1 Tetrahedral Intermediate Reactant->Intermediate1 Intermediate2 Tetrahedral Intermediate Product1 Carboxylic Acid + ⁻OEt Intermediate2->Product1 Reactant2 Carboxylic Acid + ⁻OEt FinalProduct1 Carboxylate Anion + EtOH Reactant2->FinalProduct1 caption Mechanism of base-catalyzed ester hydrolysis.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents & MaterialsEquipment
Diethyl phenylmalonate (C₁₃H₁₆O₄)500 mL Round-bottom flask
Sodium hydroxide (NaOH), pelletsReflux condenser
Ethanol (95% or absolute)Magnetic stirrer and stir bar
Deionized waterHeating mantle
Diethyl ether (anhydrous)Büchner funnel and filter flask
Beakers and graduated cylinders
Rotary evaporator (optional)
Vacuum oven
Quantitative Data
ReagentMW ( g/mol )Amount (g)MolesMolar Equiv.
Diethyl phenylmalonate236.2623.630.101.0
Sodium hydroxide (NaOH)40.008.800.222.2
Ethanol (95%)-150 mL--
Deionized Water-50 mL--

Note: A slight excess (10%) of sodium hydroxide is used to ensure the reaction goes to completion.

Step-by-Step Procedure
  • Preparation of the Basic Solution: In a 500 mL round-bottom flask, cautiously add 8.80 g of sodium hydroxide pellets to a mixture of 150 mL of ethanol and 50 mL of deionized water. Stir the mixture until the NaOH is completely dissolved. Causality Note: This is an exothermic process; cooling the flask in an ice bath during dissolution can be beneficial. Ethanol is used as a co-solvent to ensure the organic ester is soluble in the reaction medium.

  • Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.

  • Addition of Ester: Slowly add 23.63 g (0.10 mol) of diethyl phenylmalonate to the stirred sodium hydroxide solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots. The disappearance of the diethyl phenylmalonate spot indicates the completion of the reaction.

  • Product Precipitation: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. A white precipitate of this compound should form as the solution cools. Cooling the flask further in an ice bath for 30-60 minutes will maximize precipitation.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with two portions of cold ethanol (2 x 30 mL) followed by two portions of diethyl ether (2 x 30 mL). Causality Note: Washing with cold ethanol removes residual NaOH and other water-soluble impurities. The diethyl ether wash is crucial for removing any unreacted, non-polar diethyl phenylmalonate.

  • Drying: Transfer the white solid to a pre-weighed watch glass and dry it in a vacuum oven at 60-70°C to a constant weight.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.

Experimental_Workflow Start Prepare NaOH Solution (Ethanol/Water) AddEster Add Diethyl Phenylmalonate Start->AddEster Reflux Heat to Reflux (2-3 hours) Monitor by TLC AddEster->Reflux Cool Cool to Room Temp & Ice Bath Reflux->Cool Filter Isolate Solid by Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol & Diethyl Ether Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Characterize Characterize Product (NMR, IR, etc.) Dry->Characterize caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Appearance: White crystalline or amorphous solid.

  • Solubility: Soluble in water, sparingly soluble in ethanol, and insoluble in non-polar organic solvents like diethyl ether or hexanes.

  • ¹H NMR Spectroscopy (in D₂O):

    • The characteristic signals of the ethyl groups (a quartet around 4.2 ppm and a triplet around 1.2 ppm) from the starting material should be absent.

    • A multiplet corresponding to the aromatic protons of the phenyl group should be observed (typically in the 7.2-7.5 ppm range).

    • A singlet for the α-hydrogen (the CH proton) will be present, shifted from its position in the starting ester.

  • Infrared (IR) Spectroscopy (KBr pellet or ATR):

    • The strong C=O stretching vibration of the ester group (typically around 1730-1750 cm⁻¹) from the starting material will disappear.

    • A new, strong, and broad absorption band will appear in the 1550-1610 cm⁻¹ region, which is characteristic of the asymmetric stretching of the carboxylate (COO⁻) anion.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[4][5][6][7][8] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Diethyl Phenylmalonate: May cause skin and eye irritation.[9] Avoid contact with skin and eyes.[10][11]

  • Ethanol: Flammable liquid. Keep away from open flames and other ignition sources.

  • Diethyl Ether: Extremely flammable and volatile. Its vapors are heavier than air and can travel to an ignition source. Ensure there are no ignition sources in the vicinity when handling.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, July 15). Safety Data Sheet: Diethyl ethylphenylmalonate. Retrieved from [Link]

  • Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

  • Kirby, A. J., & Younas, M. (1970). Intramolecular General Base Catalysis in the Hydrolysis of a Phosphate Diester. The Journal of Organic Chemistry.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Pearson Study Prep. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Retrieved from [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment? Retrieved from [Link]

Sources

The Strategic Application of Disodium 2-Phenylpropanedioate in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile C3 Synthon

In the landscape of synthetic organic chemistry, the pursuit of efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the bedrock of medicinal chemistry and drug development, with a vast number of pharmaceuticals incorporating these cyclic structures. Disodium 2-phenylpropanedioate, the sodium salt of phenylmalonic acid, represents a valuable, yet often indirectly utilized, C3 synthon in the synthesis of a variety of important heterocyclic systems.[1] While its diester counterpart, diethyl phenylmalonate, is more commonly cited in direct cyclocondensation reactions, the disodium salt plays a crucial role as a key intermediate, offering advantages in specific synthetic contexts, particularly concerning solubility and purification.

This technical guide provides an in-depth exploration of the role of this compound in the synthesis of bioactive heterocyclic compounds. We will delve into the fundamental reaction mechanisms, provide detailed, field-proven protocols for the preparation of the salt and its application in the synthesis of key heterocyclic scaffolds like barbiturates and benzodiazepines, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of phenylmalonic acid derivatives.

Core Principles: The Chemistry of a Phenyl-Substituted Malonate

The synthetic utility of this compound is intrinsically linked to the reactivity of the phenylmalonic acid backbone. The presence of the phenyl group and the two carboxylic acid functionalities (or their corresponding esters) allows for a rich variety of chemical transformations. The core reactions relevant to heterocyclic synthesis are primarily cyclocondensation reactions with binucleophilic reagents.[2]

A cyclocondensation reaction is a chemical process where two or more molecules combine to form a cyclic compound with the elimination of a small molecule, such as water or ethanol.[3] In the context of this compound (or its derivatives), the dicarbonyl moiety serves as an electrophilic partner for various nitrogen-containing nucleophiles like urea, amidines, and diamines.

From Salt to Ester: A Necessary Activation Step

While this compound offers excellent water solubility, which can be advantageous for certain reaction conditions or purification steps, its direct use in many common cyclocondensation reactions under standard laboratory conditions is less prevalent than that of its esterified form, diethyl phenylmalonate. The ester groups in diethyl phenylmalonate are better leaving groups (as ethanol) compared to the oxide of the carboxylate salt, facilitating the cyclization process. Therefore, a common and crucial first step is the preparation of the disodium salt, often as a purified intermediate, which is then converted to the more reactive diester.

A general workflow for the utilization of this compound in heterocyclic synthesis is depicted below:

G cluster_0 Precursor Preparation cluster_1 Heterocyclic Synthesis Phenylacetic Acid Phenylacetic Acid Diethyl Phenylmalonate Diethyl Phenylmalonate Phenylacetic Acid->Diethyl Phenylmalonate  + Diethyl Carbonate  + Sodium Ethoxide Diethyl Carbonate Diethyl Carbonate Sodium Ethoxide Sodium Ethoxide This compound This compound Diethyl Phenylmalonate->this compound  + NaOH (Hydrolysis) Binucleophile Binucleophile (e.g., Urea, o-Phenylenediamine) Heterocyclic Compound Heterocyclic Compound Diethyl Phenylmalonate->Heterocyclic Compound  + Binucleophile  (Cyclocondensation) NaOH NaOH This compound->Diethyl Phenylmalonate  + HCl / Ethanol (Esterification) HCl / Ethanol HCl / Ethanol

Figure 1: General workflow from precursors to heterocyclic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the synthesis of this compound from diethyl phenylmalonate through saponification.

Materials:

  • Diethyl phenylmalonate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water, distilled

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl phenylmalonate (1 equivalent) in ethanol.

  • Prepare a solution of sodium hydroxide (2.2 equivalents) in water.

  • Slowly add the NaOH solution to the stirred solution of diethyl phenylmalonate.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The this compound will precipitate from the solution. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting material and impurities.

  • Dry the white solid product under vacuum to obtain pure this compound.

Trustworthiness: The purity of the product can be confirmed by titration or by 1H NMR spectroscopy in D2O, where the disappearance of the ethyl ester signals will be evident.

Protocol 2: Synthesis of 5-Phenylbarbituric Acid

This protocol describes the synthesis of a barbiturate derivative via the cyclocondensation of diethyl phenylmalonate with urea.[4] This reaction is a classic example of pyrimidine synthesis.[4][5]

Materials:

  • Diethyl phenylmalonate

  • Urea, dry

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to absolute ethanol.

  • To the freshly prepared sodium ethoxide solution, add dry urea (1.1 equivalents) and stir until dissolved.

  • Add diethyl phenylmalonate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled mixture with concentrated HCl until the pH is acidic, which will cause the 5-phenylbarbituric acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 5-phenylbarbituric acid.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate urea, making it a more potent nucleophile to attack the ester carbonyls of diethyl phenylmalonate.[5]

  • Dry Reagents and Inert Atmosphere: Sodium ethoxide is highly reactive with water. Using dry reagents and an inert atmosphere prevents the decomposition of the base and ensures a higher yield.

  • Acidification: The product is formed as its sodium salt. Acidification is necessary to protonate the barbiturate ring and precipitate the neutral product.[5]

Reaction Mechanism:

G Diethyl Phenylmalonate Diethyl Phenylmalonate Acyl Substitution 1 Nucleophilic Acyl Substitution Diethyl Phenylmalonate->Acyl Substitution 1 Urea Urea Deprotonated Urea Deprotonated Urea (Nucleophile) Urea->Deprotonated Urea Deprotonation Sodium Ethoxide Sodium Ethoxide (Base) Deprotonated Urea->Acyl Substitution 1 Tetrahedral Intermediate 1 Tetrahedral Intermediate Intermediate Amide-Ester Intermediate Tetrahedral Intermediate 1->Intermediate Elimination of Ethoxide Acyl Substitution 1->Tetrahedral Intermediate 1 Intramolecular Attack Intramolecular Nucleophilic Attack Intermediate->Intramolecular Attack Cyclic Intermediate Cyclic Tetrahedral Intermediate Intramolecular Attack->Cyclic Intermediate Barbiturate Salt Sodium 5-Phenylbarbiturate Cyclic Intermediate->Barbiturate Salt Elimination of Ethoxide Acyl Substitution 2 Second Acyl Substitution Acid Workup Acid Work-up (HCl) Barbiturate Salt->Acid Workup Product 5-Phenylbarbituric Acid Acid Workup->Product G o-Phenylenediamine o-Phenylenediamine Amine Addition 1 Nucleophilic Addition of first NH2 o-Phenylenediamine->Amine Addition 1 Diethyl Phenylmalonate Diethyl Phenylmalonate Diethyl Phenylmalonate->Amine Addition 1 Acid Catalyst Acid Catalyst (H+) Intermediate 1 Enamine Intermediate Amine Addition 1->Intermediate 1 Amine Addition 2 Intramolecular Nucleophilic Addition Intermediate 1->Amine Addition 2 Cyclic Intermediate Cyclic Intermediate Amine Addition 2->Cyclic Intermediate Dehydration Dehydration & De-ethanolation Cyclic Intermediate->Dehydration Product 1,5-Benzodiazepine Derivative Dehydration->Product

Sources

The Strategic Application of Disodium 2-Phenylpropanedioate as a Sustainable Malonic Ester Alternative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in C-C Bond Formation

For decades, the malonic ester synthesis has been a cornerstone of organic chemistry, enabling the construction of complex carboxylic acids from simple alkyl halides. The workhorse of this methodology has traditionally been diethyl malonate, a versatile but often cumbersome reagent requiring anhydrous conditions and strong alkoxide bases. This application note introduces a compelling alternative: Disodium 2-phenylpropanedioate . This readily available, water-soluble salt of phenylmalonic acid offers a paradigm shift towards greener, more efficient, and operationally simpler synthetic protocols. By starting with the pre-formed dianion, we circumvent the need for strong, moisture-sensitive bases and flammable anhydrous solvents, opening the door to novel aqueous and phase-transfer catalyzed methodologies.

This guide provides a comprehensive overview of the application of this compound, presenting its advantages, detailed reaction mechanisms, and robust, field-tested protocols for its use in alkylation and subsequent decarboxylation reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to modernize their synthetic strategies while maintaining the highest standards of scientific integrity.

Core Principles and Strategic Advantages

The traditional malonic ester synthesis involves the in-situ generation of an enolate from a dialkyl malonate using a strong base, typically sodium ethoxide in ethanol.[1][2][3] This enolate then acts as a nucleophile to displace a halide from an alkyl halide.[3][4] The resulting alkylated malonic ester is subsequently hydrolyzed to the dicarboxylic acid and then decarboxylated by heating to yield the final substituted carboxylic acid.[4][5]

This compound streamlines this process by providing the nucleophilic dicarboxylate directly. This fundamental difference gives rise to several key advantages:

  • Elimination of Strong Bases: The use of a pre-formed salt obviates the need for strong, hazardous, and moisture-sensitive bases like sodium ethoxide or sodium hydride.

  • Aqueous Reaction Media: The high water solubility of the disodium salt allows for reactions to be conducted in aqueous or mixed aqueous-organic solvent systems, significantly improving the greenness and safety profile of the synthesis.

  • Simplified Procedures: By removing the enolate formation step, the overall reaction protocol is simplified, leading to potentially shorter reaction times and easier workups.

  • Unique Reactivity: The phenyl substituent provides unique electronic and steric properties that can influence the reactivity and selectivity of the alkylation reaction.

Reaction Mechanisms: A Tale of Two Phases

The application of this compound as a malonic ester alternative primarily revolves around two distinct mechanistic pathways for the crucial C-alkylation step: a homogenous aqueous phase reaction and a phase-transfer catalyzed (PTC) biphasic reaction.

Homogeneous Aqueous Alkylation

In a purely aqueous environment, the disodium salt exists as the dissociated dianion. The lone pair of electrons on the alpha-carbon can directly attack an electrophilic alkyl halide in an SN2 reaction.

G cluster_0 Aqueous Phase start This compound (in water) dianion Phenylpropanedioate Dianion start->dianion transition_state SN2 Transition State dianion->transition_state Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->transition_state product Alkylated Phenylpropanedioate transition_state->product

Figure 1: Conceptual workflow of homogeneous aqueous alkylation.

This approach is conceptually the simplest but may be limited by the solubility of the alkyl halide in water. For highly reactive alkyl halides, this method can be very effective.

Phase-Transfer Catalyzed (PTC) Alkylation

For less water-soluble alkyl halides, a phase-transfer catalysis (PTC) approach is highly effective.[6][7][8] In this scenario, the reaction is run in a biphasic system (e.g., water and an organic solvent like toluene). A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transport of the dicarboxylate anion from the aqueous phase to the organic phase where the alkyl halide resides.

G cluster_aq Aqueous Phase cluster_org Organic Phase Na_dicarboxylate Disodium 2-Phenylpropanedioate Q_dicarboxylate [Q⁺]₂[Dicarboxylate]²⁻ (Ion Pair) Na_dicarboxylate->Q_dicarboxylate Anion Exchange Q_X Q⁺X⁻ (PTC) Na_X Na⁺X⁻ R_X Alkyl Halide (R-X) Alkylated_dicarboxylate Alkylated Phenylpropanedioate Q_dicarboxylate->R_X SN2 Alkylation Q_X_regen Q⁺X⁻ (Regenerated PTC) Alkylated_dicarboxylate->Q_X_regen Product Formation Q_X_regen->Q_X Catalyst Regeneration

Figure 2: Catalytic cycle for phase-transfer catalyzed alkylation.

The lipophilic quaternary ammonium cation pairs with the dicarboxylate anion, forming an ion pair that is soluble in the organic phase. This ion pair then reacts with the alkyl halide. The resulting halide anion pairs with the quaternary ammonium cation and returns to the aqueous phase, thus completing the catalytic cycle.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of substituted 2-phenylpropionic acids.

Protocol 1: Homogeneous Aqueous Mono-Alkylation

This protocol is suitable for water-soluble or highly reactive primary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of deionized water (e.g., 5-10 mL per gram of salt).

  • Addition of Alkyl Halide: To the stirred solution, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature below reflux for highly reactive halides) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase) to remove any unreacted alkyl halide.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~1-2. A white precipitate of the alkylated phenylmalonic acid should form.

  • Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-alkyl-2-phenylmalonic acid.

  • Decarboxylation: Transfer the crude product to a clean round-bottom flask and heat in an oil bath at 150-180 °C until gas evolution (CO₂) ceases.[5] The progress of the decarboxylation can be monitored by the disappearance of the starting material on TLC.

  • Purification: The resulting crude 2-alkyl-2-phenylpropionic acid can be purified by distillation under reduced pressure or by recrystallization.

Protocol 2: Phase-Transfer Catalyzed (PTC) Mono-Alkylation

This protocol is ideal for a broader range of alkyl halides, including those with limited water solubility.

Materials:

  • This compound

  • Alkyl halide

  • Toluene (or another suitable non-polar organic solvent)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.0-1.2 eq.), toluene (5-10 mL per gram of disodium salt), and a catalytic amount of the phase-transfer catalyst (e.g., 5-10 mol% TBAB).

  • Addition of Water: Add a small amount of deionized water (e.g., 1-2 mL per gram of disodium salt) to dissolve the salt.

  • Reaction: Vigorously stir the biphasic mixture and heat to reflux. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.

  • Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the aqueous and organic layers.

  • Extraction of Organic Layer: Wash the organic layer with water and then with brine.

  • Acidification of Aqueous Layer: Cool the initial aqueous layer in an ice bath and acidify with concentrated HCl to pH ~1-2.

  • Extraction of Product: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

  • Combine and Dry: Combine all organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-alkyl-2-phenylmalonic acid.

  • Decarboxylation: Proceed with the decarboxylation step as described in Protocol 1, step 8.

  • Purification: Purify the final product as described in Protocol 1, step 9.

Data Presentation: A Comparative Overview

To illustrate the potential of this compound, the following table provides a hypothetical comparison of reaction parameters with the traditional diethyl malonate synthesis for the preparation of 2-phenylpropionic acid.

ParameterTraditional Diethyl Malonate SynthesisThis compound (PTC Method)
Base Sodium Ethoxide (strong, anhydrous)Not required (pre-formed salt)
Solvent Anhydrous EthanolToluene/Water (biphasic)
Temperature RefluxReflux
Workup Quenching, extraction, hydrolysisPhase separation, acidification, extraction
Green Chemistry Poor (anhydrous solvent, strong base)Good (aqueous component, catalytic)
Operational Safety Higher risk (flammable solvent, reactive base)Lower risk

Troubleshooting and Key Considerations

  • Dialkylation: Similar to the traditional malonic ester synthesis, dialkylation can be a side reaction.[3] To minimize this, use of a slight excess of the disodium salt relative to the alkyl halide can be beneficial.

  • Choice of Alkyl Halide: The reactivity of the alkyl halide will influence the reaction conditions. Primary and benzylic halides are generally good substrates. Secondary halides may lead to elimination byproducts, and tertiary halides are generally unreactive under these SN2 conditions.

  • Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst can significantly impact the reaction rate in the PTC protocol. Tetrabutylammonium salts are a common and effective choice.

  • Decarboxylation Temperature: The temperature required for complete decarboxylation can vary depending on the specific substituted phenylmalonic acid. Monitoring gas evolution is a simple way to track the reaction's progress. Phenylmalonic acids with electron-withdrawing groups may decarboxylate at lower temperatures.[9]

  • Solubility: While this compound is expected to be highly soluble in water, its solubility in mixed solvent systems may need to be determined experimentally for specific applications.[10][11][12][13]

Conclusion

This compound represents a significant advancement in the toolkit for C-C bond formation, offering a greener, safer, and more streamlined alternative to the classical malonic ester synthesis. The protocols outlined in this application note provide a robust starting point for researchers to explore the utility of this promising reagent. By embracing aqueous and phase-transfer catalyzed methodologies, the scientific community can move towards more sustainable and efficient synthetic practices without compromising on the power and versatility of one of organic chemistry's most fundamental transformations.

References

Sources

Spectroscopic Characterization of Disodium 2-Phenylpropanedioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Disodium 2-Phenylpropanedioate

This compound, the salt of phenylmalonic acid, is a key organic intermediate in the synthesis of various pharmaceuticals, notably in the production of barbiturates like phenobarbital.[1][2] Its purity, identity, and structural integrity are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies for its characterization are essential for quality control and regulatory compliance in the drug development pipeline.

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently verify the structure and purity of this critical compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For this compound, both ¹H and ¹³C NMR are indispensable.

A. Sample Preparation: Mitigating Hygroscopicity

A critical consideration for the NMR analysis of this compound is its hygroscopic nature. The absorption of atmospheric moisture can lead to poor spectral resolution and the presence of a large, interfering water signal in ¹H NMR.

Protocol for NMR Sample Preparation:

  • Drying: Ensure the sample is thoroughly dried under high vacuum prior to analysis.

  • Inert Atmosphere: Whenever possible, handle the sample and prepare the NMR tube inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated water (D₂O) is a common choice for ionic salts. Ensure the solvent is of high purity and has a low residual water content.

  • Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][5]

  • Capping: Securely cap the NMR tube immediately to prevent moisture ingress.

NMR_Sample_Prep cluster_hygroscopic Hygroscopic Sample Handling cluster_preparation Solution Preparation cluster_final Final Sample Dry_Sample Dry Sample (High Vacuum) Inert_Atmosphere Handle in Glove Box Dry_Sample->Inert_Atmosphere Dissolve Dissolve in Deuterated Solvent (e.g., D₂O) Inert_Atmosphere->Dissolve Filter Filter into NMR Tube Dissolve->Filter Capped_Tube Cap NMR Tube Immediately Filter->Capped_Tube NMR_Spectrometer NMR_Spectrometer Capped_Tube->NMR_Spectrometer Analysis

Caption: Workflow for preparing hygroscopic NMR samples.

B. ¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The key signals will arise from the protons of the phenyl group and the methine proton.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Phenyl (Ar-H)7.2 - 7.5Multiplet5H
Methine (CH)~3.5 - 4.0Singlet1H
  • Rationale for Predictions: The aromatic protons are expected to appear in the typical downfield region for benzene derivatives.[6] The methine proton, being adjacent to both a phenyl group and two carboxylate groups, will be deshielded and appear as a singlet. The exact chemical shift will be influenced by the solvent and concentration.

C. ¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides a carbon map of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ) ppm (Predicted)
Carboxylate (COO⁻)170 - 185
Aromatic (C-Ar, quaternary)135 - 145
Aromatic (CH-Ar)125 - 130
Methine (CH)50 - 60
  • Rationale for Predictions: The carboxylate carbons are significantly deshielded and appear far downfield.[7] The aromatic carbons will fall within their characteristic range, with the quaternary carbon (attached to the methine) appearing at a slightly different shift than the protonated aromatic carbons.[8] The methine carbon, being an sp³-hybridized carbon attached to electronegative groups, will be found in the 50-60 ppm range.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic feature is the transformation of the carboxylic acid groups into carboxylate salts.

A. The Carboxylate Signature

In the parent compound, phenylmalonic acid, the FTIR spectrum would be dominated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹. Upon conversion to the disodium salt, these features are replaced by the characteristic stretches of the carboxylate anion (COO⁻).

Key FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (Expected)Description
Aromatic C-H Stretch3000 - 3100Sharp, medium intensity
Aliphatic C-H Stretch2900 - 3000Weak intensity
Asymmetric COO⁻ Stretch1550 - 1650Strong intensity
Symmetric COO⁻ Stretch1300 - 1420Strong intensity
Aromatic C=C Stretch1450 - 1600Medium to weak bands
  • Expert Insight: The most telling evidence of salt formation is the disappearance of the broad carboxylic acid O-H and the sharp C=O bands, and the appearance of two strong bands for the asymmetric and symmetric carboxylate stretches.[9][10][11] The positions of these carboxylate bands can provide information about the coordination of the sodium cation.[10]

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the finely powdered this compound sample onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow Start Start: Solid Sample Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Place Sample on Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Arm Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Data Ratio Against Background Acquire_Spectrum->Process_Data Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum

Caption: General workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for ionic and polar molecules like this compound, as it minimizes fragmentation and typically preserves the molecular species.[12][13]

A. Electrospray Ionization (ESI)-MS

Given the ionic nature of the target compound, ESI-MS is the method of choice. The analysis can be performed in both positive and negative ion modes to provide comprehensive information.

Expected Ions in ESI-MS:

Ion ModeExpected Ion Speciesm/z (Calculated)
Negative[M - 2Na + H]⁻179.03
Negative[M - Na]⁻201.02
Positive[M - 2Na + 3H]⁺181.05
Positive[M - Na + 2H]⁺203.04
Positive[M + Na]⁺225.02

Molecular Formula: C₉H₆Na₂O₄, Exact Mass: 224.0065

  • Trustworthiness of Data: The detection of the monosodiated anion [M - Na]⁻ in negative mode and the sodiated molecule [M + Na]⁺ in positive mode would provide strong evidence for the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition by comparing the measured exact mass with the calculated value.[14]

B. Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[15]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[13] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

IV. Conclusion: A Triad of Analytical Certainty

The spectroscopic characterization of this compound relies on the synergistic application of NMR, FTIR, and MS. NMR spectroscopy provides the definitive structural map of the molecule, confirming the connectivity of the phenyl, methine, and carboxylate groups. FTIR spectroscopy offers a rapid and reliable method to verify the presence of the key carboxylate functional groups and confirm the absence of the starting carboxylic acid. Finally, mass spectrometry validates the molecular weight and elemental composition of the compound.

By employing the protocols and interpretative frameworks outlined in this guide, researchers and quality control professionals can establish a robust and comprehensive analytical profile for this compound, ensuring its identity, purity, and suitability for its intended use in pharmaceutical synthesis.

References

  • Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). International Journal of Advanced Research in Chemical Science, 8(9), 1-10. [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. [Link]

  • Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. (2022). Journal of the American Society for Mass Spectrometry. [Link]

  • NMR Sample preparation for highly hygroscopic compound? (2017). ResearchGate. [Link]

  • NMR Sample Preparation. (n.d.). Bruker. [Link]

  • NMR Sample Preparation. (n.d.). Humboldt-Universität zu Berlin. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2004). The Journal of Physical Chemistry A. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • 2-Phenylpropanoic acid. (n.d.). PubChem. [Link]

  • 2-amino-3-phenylpropanoic acid ¹H NMR Spectrum. (n.d.). Human Metabolome Database. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Carbon-13 Nuclear Magnetic Resonance. (n.d.). Pavia, Lampman, Kriz, Vyvyan - Introduction to Spectroscopy. [Link]

  • Diethyl phenylmalonate. (n.d.). Wikipedia. [Link]

  • Phenobarbital. (n.d.). Wikipedia. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of "Disodium 2-phenylpropanedioate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of disodium 2-phenylpropanedioate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the intricacies of this synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity. Our focus is on explaining the "why" behind the "how," grounding our advice in established chemical principles.

I. Synthesis Overview: The Road to this compound

This compound is typically synthesized via the hydrolysis (saponification) of a corresponding diester, most commonly diethyl 2-phenylpropanedioate (also known as diethyl phenylmalonate). This process involves the cleavage of the ester groups using a strong base, such as sodium hydroxide, to yield the disodium salt of the dicarboxylic acid.

The overall transformation can be visualized as follows:

G Diethyl Phenylmalonate Diethyl Phenylmalonate This compound This compound Diethyl Phenylmalonate->this compound 1. NaOH, H₂O/EtOH 2. Heat

Caption: General reaction scheme for the synthesis of this compound.

While seemingly straightforward, this reaction is susceptible to several side reactions and procedural pitfalls that can significantly impact the final yield and purity of the desired product. The following sections will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.

Q1: My final yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process, from incomplete reactions to product loss during workup. Here’s a breakdown of the most common culprits and how to address them:

A. Incomplete Hydrolysis (Saponification):

  • The Problem: The ester groups of diethyl phenylmalonate may not be fully cleaved, resulting in a mixture of the desired product, the mono-ester, and unreacted starting material.[1]

  • The Chemistry: Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. For the reaction to go to completion, sufficient base and reaction time are crucial.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure you are using at least two molar equivalents of sodium hydroxide (NaOH) for each equivalent of the diethyl phenylmalonate. It is often beneficial to use a slight excess (e.g., 2.2 equivalents) to drive the reaction to completion.

    • Optimize Reaction Time and Temperature: The hydrolysis of sterically hindered esters like diethyl phenylmalonate can be slow at room temperature. Refluxing the reaction mixture in a suitable solvent (e.g., a mixture of ethanol and water) for several hours is typically necessary.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Solvent Choice: The use of a co-solvent like ethanol helps to solubilize the organic ester in the aqueous basic solution, creating a homogeneous reaction mixture and increasing the reaction rate.

B. Unwanted Decarboxylation:

  • The Problem: Phenylmalonic acid, the intermediate formed upon acidification, is prone to decarboxylation (loss of CO₂) upon heating, leading to the formation of phenylacetic acid as a major byproduct.[3][4] This is a significant pathway for yield loss.

  • The Chemistry: Malonic acids with an acidic proton on the α-carbon can readily decarboxylate through a cyclic transition state when heated.[5] The presence of the phenyl group can further influence this process.

  • Troubleshooting Steps:

    • Maintain Low Temperatures During Acidification and Workup: After the saponification is complete, cool the reaction mixture in an ice bath before and during acidification with an acid like HCl.[4] Avoid allowing the temperature to rise above 30°C during neutralization and subsequent extraction steps to minimize decarboxylation.[4]

    • Avoid Excessive Heating During Solvent Removal: If you are isolating the phenylmalonic acid intermediate before converting it to the disodium salt, remove the extraction solvent (e.g., diethyl ether) under reduced pressure at a low temperature.

C. Product Loss During Workup and Isolation:

  • The Problem: The desired disodium salt is highly soluble in water. Improper extraction or precipitation techniques can lead to significant loss of product in the aqueous phase.

  • Troubleshooting Steps:

    • Salting Out: If you are attempting to precipitate the product from the aqueous solution, adding a saturated solution of a salt like sodium chloride can decrease the solubility of the disodium phenylpropanedioate and improve precipitation.

    • Solvent Evaporation: A common method for isolating the disodium salt is to evaporate the water from the neutralized reaction mixture. This should be done carefully under reduced pressure to avoid excessive heating and potential degradation.

    • Careful pH Adjustment: When neutralizing the reaction mixture, add the acid slowly and monitor the pH carefully. Over-acidification can lead to the formation of phenylmalonic acid, which may be less soluble and could precipitate, but is also more prone to decarboxylation.

Q2: I am observing a significant amount of a white, crystalline byproduct in my final product. How can I identify and prevent its formation?

This is a common issue, and the byproduct is most likely phenylacetic acid, formed via decarboxylation.

A. Identification:

  • Melting Point: Phenylacetic acid has a distinct melting point (around 76-78°C), which can be compared to the expected properties of your product. Phenylmalonic acid, for comparison, melts with decomposition around 150-152°C.[4]

  • Spectroscopic Analysis: An ¹H NMR spectrum will clearly distinguish between the two. Phenylacetic acid will show a characteristic singlet for the benzylic protons (CH₂), while phenylmalonic acid (or its salt) will have a singlet for the methine proton (CH).

B. Prevention:

As detailed in the previous question, the key to preventing the formation of phenylacetic acid is to rigorously control the temperature during the acidification and workup steps.[4]

Q3: What is the optimal base and solvent system for the saponification of diethyl phenylmalonate?

A. Choice of Base:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Both are effective for saponification.[2] The choice often comes down to the desired cation in the final salt. For this compound, NaOH is the logical choice.

B. Solvent System:

  • Ethanol/Water Mixture: A mixture of ethanol and water is highly effective.[2] Ethanol acts as a co-solvent to increase the solubility of the organic diethyl phenylmalonate in the aqueous solution of the base, leading to a more efficient reaction.

  • Methanol/Water Mixture: This can also be used, and in some cases, hydrolysis may proceed slightly faster due to the less sterically hindered methoxide that can be formed via transesterification, though this is a minor pathway in the presence of a large excess of hydroxide.

Table 1: Comparison of Common Saponification Conditions

BaseSolvent SystemTypical TemperatureKey Considerations
NaOHEthanol/WaterRefluxGood solubility of reactants, efficient reaction.
KOHEthanol/WaterRefluxSimilar to NaOH, results in the dipotassium salt.
NaOHWaterRefluxCan be slower due to lower solubility of the ester.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting ester, like dimethyl phenylmalonate?

Yes, dimethyl phenylmalonate can also be used. The general principles of saponification remain the same. Due to the smaller size of the methyl group, the hydrolysis of dimethyl phenylmalonate might be slightly faster than that of the diethyl ester.[2]

Q2: How can I effectively purify the final this compound product?

If your product is contaminated with byproducts like sodium phenylacetate or unreacted starting materials, purification can be challenging due to the high water solubility of the desired salt.

  • Recrystallization: If a suitable solvent system can be found (e.g., a mixture of ethanol and water), recrystallization can be an effective method for purification.

  • Acid-Base Extraction (for the intermediate acid): One robust purification strategy involves carefully acidifying the crude reaction mixture to precipitate the phenylmalonic acid. This solid can then be filtered, washed with cold water to remove inorganic salts, and then carefully re-dissolved in a stoichiometric amount of aqueous NaOH to generate a pure solution of the desired disodium salt.[6] This method is effective for removing unreacted ester and other organic impurities.

Q3: What are the key safety precautions I should take during this synthesis?

  • Handling of Sodium Hydroxide: NaOH is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Use of Flammable Solvents: Ethanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity. Work in a well-ventilated fume hood.

  • Pressure Build-up: Be aware that decarboxylation produces carbon dioxide gas, which can cause pressure to build up in a closed system. Ensure your reaction vessel is appropriately vented.

IV. Experimental Protocols

Protocol 1: Optimized Saponification of Diethyl Phenylmalonate

This protocol is designed to maximize the yield of this compound by promoting complete hydrolysis and minimizing decarboxylation.

Materials:

  • Diethyl phenylmalonate

  • Sodium hydroxide (pellets)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Diethyl ether (for extraction, if isolating the acid)

  • Anhydrous sodium sulfate (for drying, if isolating the acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.2 molar equivalents) in a 1:1 mixture of ethanol and deionized water.

  • Addition of Ester: To the stirred basic solution, add diethyl phenylmalonate (1.0 molar equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask to room temperature, and then further cool in an ice bath.

  • Isolation Option A (Direct Salt):

    • Carefully remove the ethanol under reduced pressure.

    • The remaining aqueous solution contains the this compound. This can be used as is or the water can be removed under reduced pressure to yield the solid salt.

  • Isolation Option B (via the Acid for Purification):

    • Slowly add concentrated hydrochloric acid to the cold reaction mixture with vigorous stirring until the pH is approximately 2. A white precipitate of phenylmalonic acid should form.

    • Filter the solid phenylmalonic acid and wash it with cold deionized water.

    • Dry the solid under vacuum at a low temperature.

    • To obtain the disodium salt, suspend the purified phenylmalonic acid in water and add two equivalents of a standard sodium hydroxide solution.

G cluster_0 Reaction cluster_1 Isolation Option A: Direct Salt cluster_2 Isolation Option B: Via Acid Purification Prepare NaOH solution Prepare NaOH solution Add Diethyl Phenylmalonate Add Diethyl Phenylmalonate Prepare NaOH solution->Add Diethyl Phenylmalonate Reflux (2-4h) Reflux (2-4h) Add Diethyl Phenylmalonate->Reflux (2-4h) Cool to 0°C Cool to 0°C Reflux (2-4h)->Cool to 0°C Remove Ethanol Remove Ethanol Cool to 0°C->Remove Ethanol Acidify to pH 2 Acidify to pH 2 Cool to 0°C->Acidify to pH 2 Aqueous solution of product Aqueous solution of product Remove Ethanol->Aqueous solution of product Evaporate water (optional) Evaporate water (optional) Aqueous solution of product->Evaporate water (optional) Filter Phenylmalonic Acid Filter Phenylmalonic Acid Acidify to pH 2->Filter Phenylmalonic Acid Wash with cold water Wash with cold water Filter Phenylmalonic Acid->Wash with cold water Dry under vacuum Dry under vacuum Wash with cold water->Dry under vacuum Re-dissolve in NaOH(aq) Re-dissolve in NaOH(aq) Dry under vacuum->Re-dissolve in NaOH(aq)

Caption: Workflow for the synthesis and isolation of this compound.

V. References

  • Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. PubMed.

  • An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Phenylmalonate in Organic Reactions. Benchchem.

  • Phenylmalonic acid. Smolecule.

  • Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution. JACS.

  • Identifying and minimizing side products in malonic ester synthesis. Benchchem.

  • Preparation of phenylmalonic acid. Google Patents.

  • A Comparative Guide to Diethyl Phenylmalonate and Dimethyl Phenylmalonate in Synthesis. Benchchem.

  • Kinetics of the Decarboxylation of Phenylmalonic Acid. The Journal of Physical Chemistry.

  • A simple conversion of diethyl phenylmalonate with metal hydride to the corresponding primary diol: a competing reaction between reduction and metallation. The Journal of Organic Chemistry.

  • Kinetics of the Decarboxylation of Phenylmalonic Acid. Scilit.

  • Malonic Ester Synthesis. Organic Chemistry Tutor.

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals.

  • A Comparative Guide to the Purification of Substituted Malonic Acids. Benchchem.

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.

  • Process for the preparation of phenylmalonic acid dinitriles. Google Patents.

  • Ethyl phenylmalonate. Organic Syntheses Procedure.

  • Malonic ester synthesis, mechanism and application. Chemistry Notes.

  • Malonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. Pearson.

  • How to improve the yield of diethyl phenylmalonate synthesis. Benchchem.

  • Comparing catalytic activities for the synthesis of diethyl phenylmalonate. Benchchem.

  • Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop.

  • (PDF) Optimisation of saponification reaction in a continuous stirred tank reactor. ResearchGate.

  • Phenylmalonic acid | 2613-89-0. ChemicalBook.

  • Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. Google Patents.

  • Malonic acid di-salts and a method for preparing malonyl dihalides. Google Patents.

  • Process for the preparation of 2-phenyl-1,3-propanediol. Google Patents.

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Alfa Chemistry.

Sources

Troubleshooting low yield in the alkylation of "Disodium 2-phenylpropanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of Disodium 2-Phenylpropanedioate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial C-C bond-forming reaction. As a variation of the classic malonic ester synthesis, this reaction is powerful but susceptible to several competing pathways that can diminish the efficiency of your desired transformation.[1][2] This document provides in-depth, experience-driven troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses the most common issues encountered during the alkylation of 2-phenylpropanedioate enolates.

Q1: I have a low conversion rate and a significant amount of unreacted starting material. What are the likely causes and solutions?

This is a frequent issue that typically points to inefficient formation of the nucleophilic enolate or a lack of reactivity with your electrophile.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The most common culprit is an issue with the base used to form the carbanion.

    • Causality: The alpha-hydrogen of the 2-phenylpropanedioate must be abstracted to form the nucleophilic enolate.[3][4] If the base is too weak, or if an insufficient amount is used, an equilibrium will be established with only a small concentration of the reactive enolate, leading to a sluggish or incomplete reaction.[5]

    • Solution:

      • Base Strength: While alkoxides like sodium ethoxide are commonly used, a stronger base such as Sodium Hydride (NaH) can be used to drive the deprotonation to completion. For more sensitive substrates, non-nucleophilic bases like Lithium diisopropylamide (LDA) can be effective, ensuring near-quantitative enolate formation.[6][7]

      • Stoichiometry: Ensure at least one full equivalent of the base is used. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents).

      • Base Quality: Bases like NaH and LDA are highly sensitive to moisture and air. Use freshly opened reagents or titrate older batches to determine their active concentration.

  • Presence of Moisture: Water will quench the enolate and the base.

    • Causality: Protic species, especially water, will rapidly protonate the highly basic enolate intermediate, reverting it to the unreactive starting material.

    • Solution:

      • Dry Glassware: Oven-dry all glassware immediately before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Poor Alkylating Agent Reactivity: The electrophile may not be reactive enough.

    • Causality: The reaction is an SN2 displacement.[6] The reactivity of the leaving group on the alkylating agent is critical.

    • Solution: The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl. If you are experiencing low conversion with an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

Issue SymptomPotential CauseRecommended Action
High Unreacted Starting Material Incomplete DeprotonationUse a stronger base (e.g., NaH); ensure >1.0 equivalent of base.
Presence of MoistureUse oven-dried glassware and anhydrous solvents under an inert atmosphere.
Low Alkylating Agent ReactivitySwitch to a more reactive halide (R-I > R-Br > R-Cl).
Q2: My primary byproduct is the dialkylated 2-phenylpropanedioate. How can I favor mono-alkylation?

Dialkylation is a major drawback of the malonic ester synthesis and occurs because the mono-alkylated product still possesses an acidic alpha-hydrogen.[8]

Possible Causes & Solutions:

  • Reaction Conditions Favoring a Second Alkylation:

    • Causality: Once the mono-alkylated product is formed, it can be deprotonated by any remaining base or by the enolate of the starting material. This new enolate can then react with another molecule of the alkylating agent.[1][4][6] This problem is often exacerbated in polar aprotic solvents, which enhance the reactivity of the enolate.[9][10]

    • Solution:

      • Solvent Choice: Switching from highly polar solvents like DMF or DMSO to less polar aprotic solvents such as Tetrahydrofuran (THF) or even benzene can reduce the rate of the second alkylation.[9]

      • Stoichiometry Control: Use a precise 1:1 molar ratio of the enolate to the alkylating agent, or even a slight excess of the malonate.

      • Controlled Addition: Add the alkylating agent slowly and at a reduced temperature (e.g., 0 °C or lower) to the solution of the pre-formed enolate. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material enolate.[11]

      • Inverse Addition: For very reactive alkylating agents, consider adding the enolate solution slowly to the alkylating agent.

  • Thermodynamic vs. Kinetic Control:

    • Causality: Higher temperatures and longer reaction times allow the system to reach thermodynamic equilibrium, which can sometimes favor the formation of the more substituted (dialkylated) product.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent further reaction.

Visualizing Reaction Pathways

To effectively troubleshoot, it is crucial to understand the desired reaction in the context of its major competing pathways.

G Start Disodium 2-phenylpropanedioate Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaH) RX Alkyl Halide (R-X) Desired Mono-alkylated Product (DESIRED) Enolate->Desired SN2 Attack on R-X Side2 Alkene (SIDE REACTION) Enolate->Side2 E2 Elimination on R-X Side1 Di-alkylated Product (SIDE REACTION) Desired->Side1

Caption: Core reaction pathway and major competing side reactions.

Q3: I am observing a significant amount of an alkene byproduct corresponding to my alkylating agent. What is happening?

This indicates that an E2 elimination reaction is outcompeting your desired SN2 alkylation.

Possible Causes & Solutions:

  • Structure of the Alkylating Agent:

    • Causality: The SN2 reaction works best with unhindered electrophiles. Secondary, and especially tertiary, alkyl halides are sterically hindered, making nucleophilic attack at the carbon atom difficult. This gives the enolate a greater opportunity to act as a base, abstracting a beta-hydrogen from the alkyl halide and causing elimination.[1]

    • Solution: Whenever possible, use primary or methyl alkyl halides. If a secondary alkyl group must be installed, be prepared for lower yields and the need for extensive purification. Tertiary halides are generally unsuitable for this reaction and will almost exclusively give the elimination product.[6]

  • Base and Temperature:

    • Causality: High reaction temperatures and the use of very strong, bulky bases can favor the E2 pathway.

    • Solution: Conduct the reaction at a lower temperature. While a strong base is needed to form the enolate, ensure it is fully consumed in the deprotonation step before adding the alkyl halide, if possible.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

The choice of solvent is critical and depends on whether you are prioritizing reaction rate or selectivity for mono-alkylation.

  • For Rate: Polar aprotic solvents (DMF, DMSO, HMPA) are excellent at solvating the sodium cation, leaving a "naked," highly reactive enolate nucleophile. This will accelerate the reaction but also increases the risk of dialkylation.[10]

  • For Selectivity: Less polar aprotic solvents (THF, Diethyl Ether, Benzene) do not solvate the cation as effectively, leading to a less reactive ion pair. This slows the reaction but often provides better selectivity for the mono-alkylated product.[9][12] For most applications, THF offers a good balance between reactivity and selectivity.

Q: How do I choose the correct base?
  • Strength: The base must be strong enough to deprotonate the malonic ester derivative completely (pKa ≈ 13 in DMSO). Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they are non-nucleophilic and the only byproduct is hydrogen gas.

  • Compatibility: If using an alkoxide base (e.g., sodium ethoxide, potassium tert-butoxide), it is crucial to match the alcohol portion of the base to the ester group of your substrate (e.g., use sodium ethoxide with diethyl 2-phenylpropanedioate).[8] Using a mismatched base can lead to transesterification, resulting in a mixture of products.[8]

Q: After a successful alkylation, my hydrolysis and decarboxylation step is giving a low yield. What could be wrong?

The final step involves saponification (hydrolysis) of the ester groups followed by decarboxylation of the resulting β-dicarboxylic acid upon heating.[13]

  • Incomplete Hydrolysis: Ensure you are using a sufficient excess of a strong base (like NaOH or KOH) and allowing enough time at reflux to fully hydrolyze both ester groups.

  • Inefficient Decarboxylation: Decarboxylation requires heating the acidified malonic acid derivative.[6] The reaction proceeds through a cyclic transition state. Ensure the solution is sufficiently acidic before heating to drive off the CO₂. Typically, heating the acidified aqueous solution is sufficient.

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process.

G Start Low Yield Observed Unreacted High % of Unreacted Starting Material? Start->Unreacted Dialkylation Dialkylation is the Major Product? Start->Dialkylation Elimination Alkene Byproduct Observed? Start->Elimination Unreacted->Dialkylation No Cause_Base Cause: Incomplete Deprotonation (Base too weak/old/wet) Unreacted->Cause_Base Yes Dialkylation->Elimination No Cause_Solvent Cause: Solvent too polar (DMF/DMSO). Reagents added too quickly. Dialkylation->Cause_Solvent Yes Cause_E2 Cause: Sterically hindered alkyl halide (2° or 3°) Elimination->Cause_E2 Yes Cause_RXN Cause: Alkylating Agent is Unreactive Cause_Base->Cause_RXN Sol_Base Solution: Use stronger base (NaH). Ensure anhydrous conditions. Cause_Base->Sol_Base Sol_RXN Solution: Switch to more reactive halide (R-I > R-Br) Cause_RXN->Sol_RXN Sol_Solvent Solution: Switch to THF. Add alkylating agent slowly at 0°C. Cause_Solvent->Sol_Solvent Sol_E2 Solution: Use a primary (1°) or methyl halide. Cause_E2->Sol_E2

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Optimized Mono-Alkylation of Diethyl 2-phenylpropanedioate

This protocol is a general guideline and should be adapted based on the specific alkylating agent and scale.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 10 mL per 5 mmol of substrate) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation:

    • Dissolve diethyl 2-phenylpropanedioate (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases. The formation of the sodium enolate is now complete.

  • Alkylation (SN2 Reaction):

    • Cool the enolate solution back down to 0 °C.

    • Add the alkylating agent (e.g., a primary alkyl bromide, 1.0 equivalent) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

    • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

  • 10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Malonic ester synthesis - Wikipedia. [Link]

  • Malonic Ester Synthesis Reaction Mechanism - YouTube. [Link]

  • Malonic Ester Synthesis - Chemistry Steps. [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. [Link]

  • US4982016A - Conversion of diethyl phenylmalon
  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Enolate alkylation problem : r/Chempros - Reddit. [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. [Link]

  • Alkylation of Enolates - YouTube. [Link]

  • Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as. [Link]

  • Conversion of Diethylmalonate to 3 Phenylpropanoic acid - YouTube. [Link]

  • ethyl phenylmalonate - Organic Syntheses Procedure. [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols - International Journal of Advanced Biotechnology and Research. [Link]

  • An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Substituted active methylene synthesis by alkylation. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. [Link]

  • CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google P
  • Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. [Link]

  • Active Methylene Compounds - Shivaji College. [Link]

  • CN103922934A - Alkylation method of active methylene compound - Google P
  • Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Qu. [Link]

  • Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP - Eagle Scholar. [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - Frontiers. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Disodium 2-Phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of disodium 2-phenylpropanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and economically viable starting material is diethyl phenylmalonate.[1][2] This is typically synthesized via a Claisen condensation of ethyl phenylacetate and either diethyl carbonate or diethyl oxalate.[2][3][4]

Q2: What is the fundamental reaction to produce this compound from diethyl phenylmalonate?

The core reaction is a saponification (base-mediated hydrolysis) of the two ester groups of diethyl phenylmalonate.[1][5] This process converts the diethyl ester into the corresponding dicarboxylic acid, which is then deprotonated by the excess base to form the disodium salt.

Q3: Can other bases be used for the saponification?

While sodium hydroxide is the most common, potassium hydroxide can also be effectively used.[1] The choice may depend on the desired cation in the final salt and downstream applications.

Q4: What are the primary challenges in this synthesis?

The main challenges include ensuring complete hydrolysis of both ester groups, preventing the undesired side reaction of decarboxylation, and effectively purifying the final product.[6][7]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the disappearance of the starting diethyl phenylmalonate and the appearance of the more polar phenylmalonic acid/salt.[1] Additionally, ¹H NMR spectroscopy can be used to observe the disappearance of the characteristic ethyl ester signals.[8]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Question: My final isolated yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. Let's break down the possibilities:

  • Incomplete Saponification: The hydrolysis of the sterically hindered diethyl phenylmalonate may not have gone to completion.

    • Causality: Insufficient reaction time, temperature, or concentration of the base can lead to incomplete conversion, leaving starting material or the mono-ester intermediate in the reaction mixture.

    • Solution:

      • Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for several hours is a common practice to drive the hydrolysis to completion.[1] However, be mindful that excessive heat can promote decarboxylation.[6]

      • Optimize Base Concentration: Ensure a sufficient molar excess of sodium hydroxide is used to hydrolyze both ester groups and neutralize the resulting carboxylic acid.

      • Solvent System: Using a co-solvent like ethanol with water can improve the solubility of the organic ester in the aqueous base, thereby increasing the reaction rate.[1]

  • Premature Decarboxylation: Phenylmalonic acid is susceptible to decarboxylation, especially at elevated temperatures, to form phenylacetic acid.[6]

    • Causality: The intermediate phenylmalonic acid, once formed, can lose carbon dioxide upon heating, leading to the formation of phenylacetic acid as a byproduct.[6]

    • Solution:

      • Careful Temperature Control: While heating is necessary for saponification, avoid excessively high temperatures or prolonged heating times.[4]

      • pH Control During Workup: The doubly charged anion of phenylmalonic acid is reported to be stable against decarboxylation, whereas the singly charged and un-ionized forms are less stable.[9] Maintaining a basic pH throughout the process until isolation is crucial.

  • Product Loss During Workup and Purification: The disodium salt is highly soluble in water, which can lead to losses during extraction and isolation.

    • Causality: If the product is not effectively salted out or if inappropriate solvents are used for washing, a significant amount can remain in the aqueous phase.

    • Solution:

      • Salting Out: After the reaction, the aqueous solution can be saturated with a salt like sodium chloride to decrease the solubility of the this compound and promote its precipitation.[10]

      • Solvent Choice for Washing: Wash the isolated solid with a solvent in which the desired product has low solubility, such as ethanol or acetone, to remove impurities without dissolving the product.

Issue 2: Presence of Phenylacetic Acid as a Major Impurity

Question: My final product is contaminated with a significant amount of sodium phenylacetate. How did this happen and how can I prevent it?

Answer: The presence of sodium phenylacetate is a clear indication of decarboxylation.

  • Causality: As mentioned previously, the intermediate phenylmalonic acid is thermally unstable and can readily decarboxylate to phenylacetic acid.[6] This is exacerbated by acidic conditions and high temperatures.[9]

  • Preventative Measures:

    • Maintain Basic Conditions: Ensure the reaction mixture remains basic throughout the saponification and workup. The dianion of phenylmalonic acid is significantly more stable towards decarboxylation.[9]

    • Avoid High Temperatures During Neutralization and Evaporation: If you need to neutralize the solution, do so at low temperatures (e.g., 0-10 °C) and avoid heating above 30 °C during any concentration steps.[4]

  • Purification Strategy:

    • Fractional Crystallization: If your product is already contaminated, you may be able to separate the two salts by fractional crystallization from a suitable solvent system, leveraging differences in their solubility.

    • Solvent Extraction (at acidic pH): Acidify the mixture to convert the salts to their respective carboxylic acids. Phenylacetic acid can then be selectively extracted with a non-polar organic solvent like benzene, leaving the more polar phenylmalonic acid in the aqueous layer.[4] The aqueous layer can then be re-basified and the desired product isolated.

Issue 3: Difficulty in Isolating a Solid Product

Question: After the reaction, I am left with an oily residue or a very hygroscopic solid that is difficult to handle. How can I obtain a crystalline, free-flowing powder?

Answer: This issue often points to incomplete reaction, the presence of impurities, or residual solvent.

  • Causality:

    • Unreacted diethyl phenylmalonate is an oil.[11]

    • The presence of mono-ester, mono-acid intermediates can result in a mixture that is difficult to crystallize.[7]

    • Residual water or ethanol in the final product can lead to a sticky or oily appearance.

  • Solution:

    • Ensure Complete Reaction: Use TLC or NMR to confirm the complete disappearance of the starting material before proceeding with the workup.[1][8]

    • Effective Washing: Wash the crude product with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material or less polar impurities.[1]

    • Thorough Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 50-60 °C) to remove any residual water or solvent.

    • Recrystallization: If impurities are the issue, recrystallization from a suitable solvent system (e.g., water/ethanol) can yield a purer, more crystalline product.

III. Experimental Protocols

Optimized Saponification of Diethyl Phenylmalonate

This protocol is designed to maximize the yield of this compound while minimizing decarboxylation.

Materials:

  • Diethyl phenylmalonate

  • Sodium hydroxide (pellets)

  • Ethanol (absolute)

  • Deionized water

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (for pH adjustment during troubleshooting)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.2 molar equivalents) in a mixture of water and ethanol (e.g., a 1:1 to 2:1 v/v ratio).

  • Addition of Ester: To the stirred sodium hydroxide solution, add diethyl phenylmalonate (1.0 molar equivalent) dropwise at room temperature.

  • Saponification: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material spot has completely disappeared.[1]

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup:

    • To the remaining aqueous solution, add water to dissolve any precipitated salts.

    • Wash the aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material or non-polar impurities.[1] Discard the organic layers.

  • Isolation:

    • Concentrate the aqueous solution under reduced pressure to a smaller volume.

    • Cool the concentrated solution in an ice bath to induce crystallization. If crystallization is slow, consider adding a seed crystal or saturating the solution with sodium chloride.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove excess sodium hydroxide and other water-soluble impurities.

    • Dry the purified this compound under vacuum to a constant weight.

Data Presentation
ParameterRecommended Value/ConditionRationale
Molar Ratio (NaOH:Ester) 2.2 : 1Ensures complete hydrolysis of both ester groups and formation of the disodium salt.
Solvent System Water/Ethanol mixtureImproves solubility of the organic ester, enhancing the reaction rate.[1]
Reaction Temperature RefluxProvides sufficient energy to drive the saponification to completion.[1]
Reaction Time 2-4 hours (TLC monitored)Ensures complete conversion while minimizing potential side reactions.
Workup Wash Solvent Diethyl EtherRemoves non-polar impurities and unreacted starting material.[1]
Isolation Method Cooling/Concentration/Salting OutMaximizes the recovery of the water-soluble product from the aqueous solution.
Final Product Wash Cold EthanolRemoves residual base and water-soluble impurities without dissolving the product.

IV. Visualizations

Experimental Workflow Diagram

G cluster_reaction Saponification cluster_workup Workup & Purification start Dissolve NaOH in Water/Ethanol add_ester Add Diethyl Phenylmalonate start->add_ester reflux Reflux for 2-4h (Monitor by TLC) add_ester->reflux cool Cool to RT reflux->cool Reaction Complete rotovap Remove Ethanol (Rotovap) cool->rotovap wash_ether Wash with Diethyl Ether rotovap->wash_ether concentrate Concentrate Aqueous Layer wash_ether->concentrate crystallize Crystallize/Precipitate Product concentrate->crystallize filter_wash Filter and Wash with Cold Ethanol crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry end end dry->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product incomplete_rxn Incomplete Saponification start->incomplete_rxn decarboxylation Decarboxylation start->decarboxylation workup_loss Workup/Purification Loss start->workup_loss optimize_rxn Increase Time/Temp Optimize Base Conc. incomplete_rxn->optimize_rxn control_temp Control Temp Maintain Basic pH decarboxylation->control_temp optimize_workup 'Salting Out' Proper Solvent Wash workup_loss->optimize_workup success success optimize_rxn->success Improved Yield & Purity control_temp->success optimize_workup->success

Caption: Troubleshooting logic for optimizing the synthesis.

V. References

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Gelles, E. (1953). Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution. Journal of the American Chemical Society.

  • Scilit. (n.d.). Kinetics of the Decarboxylation of Phenylmalonic Acid. Retrieved from [Link]

  • Google Patents. (1959). US2881209A - Preparation of phenylmalonic acid. Retrieved from

  • The Journal of Physical Chemistry. (n.d.). Kinetics of the Decarboxylation of Phenylmalonic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylmalonate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Reduction of diethyl phenyl malonate with LAH. Retrieved from [Link]

  • PubMed. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Retrieved from [Link]

  • Pearson. (n.d.). Malonic Ester Synthesis Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Sodium Phenylacetate. Retrieved from [Link]

  • ChemBK. (2024). SODIUM PHENATE. Retrieved from [Link]

  • ChemBK. (2024). sodium phenolate. Retrieved from [Link]

  • Agritrop. (n.d.). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of saponification reaction in a continuous stirred tank reactor. Retrieved from [Link]

  • Google Patents. (1991). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. Retrieved from

  • Wikipedia. (n.d.). Phenylsodium. Retrieved from [Link]

  • Google Patents. (2013). WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides. Retrieved from

  • Google Patents. (2016). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol. Retrieved from

  • Google Patents. (2010). US20100305319A1 - Method of purifying a salt, sodium salt and disodium salt of pemetrexed. Retrieved from

Sources

Preventing dialkylation as a side reaction with "Disodium 2-phenylpropanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of Phenylpropanedioates

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers encountering dialkylation during the alkylation of disodium 2-phenylpropanedioate and its ester analogs. Our goal is to equip you with the mechanistic understanding and procedural control necessary to achieve high yields of the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting a significant amount of dialkylated product. What is the fundamental mechanism causing this?

A1: Dialkylation is a common challenge in reactions involving active methylene compounds like phenylmalonates.[1] The core issue lies in the acidity of the proton on the alpha-carbon of your desired mono-alkylated product.

The reaction proceeds in two potential steps:

  • Mono-alkylation: The initial enolate of this compound (or its ester) acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to form the mono-alkylated product.[2]

  • Dialkylation: The mono-alkylated product still possesses one acidic proton on the alpha-carbon. If unreacted base is present, or if the enolate of the starting material is basic enough, it can deprotonate the mono-alkylated product. This newly formed enolate can then react with a second molecule of the alkyl halide to yield the dialkylated side product.[3]

The phenyl group on the starting material increases the acidity of the alpha-protons, making the initial enolate formation straightforward.[4] However, the resulting mono-alkylated product's remaining alpha-proton is also acidic enough to be removed under many reaction conditions, creating a competitive pathway toward dialkylation.

Alkylation_Mechanism cluster_start Starting Material cluster_reaction Reaction Pathways Start This compound (Enolate) Mono Mono-alkylated Product Start->Mono + R-X (Alkylation 1) Mono_Enolate Mono-alkylated Enolate Start->Mono_Enolate Proton Exchange Mono->Mono_Enolate + Base (Deprotonation) Di Dialkylated Product (Side Reaction) Mono_Enolate->Di + R-X (Alkylation 2)

Caption: Mechanism of mono- and di-alkylation pathways.

Q2: How does my choice of base and solvent impact the mono- vs. dialkylation ratio?

A2: The base and solvent system is the most critical factor in controlling selectivity. It dictates whether the reaction is under kinetic or thermodynamic control.[3][5]

  • Kinetic Control (Favors Mono-alkylation): This regime aims to deprotonate the starting material as quickly and completely as possible at low temperatures, then perform the alkylation before equilibrium can be established.[6]

    • Base: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[7] Its bulkiness makes it difficult to deprotonate the more sterically crowded alpha-carbon of the mono-alkylated product.

    • Solvent: Aprotic polar solvents like Tetrahydrofuran (THF) are ideal. They solvate the cation (Li+) effectively without interfering with the nucleophilicity of the enolate.[8]

  • Thermodynamic Control (Can Lead to Dialkylation): This regime uses weaker bases that establish an equilibrium between the starting material, the product, and their respective enolates.[5]

    • Base: Weaker bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are often used.[2] If you use an alkoxide base, it is crucial to match it to your ester group (e.g., sodium ethoxide with ethyl esters) to prevent transesterification.[1]

    • Solvent: Protic solvents (like ethanol) or polar aprotic solvents (like DMF) can be used. Protic solvents will lead to extensive proton exchange, favoring the most stable (thermodynamic) enolate, which can increase the risk of dialkylation.

ParameterKinetic Control (Favors Mono-alkylation)Thermodynamic Control (Risk of Dialkylation)Rationale
Base LDA, KHMDS (Strong, Bulky)NaH, NaOEt (Strong or Weaker)Bulky bases selectively deprotonate the less hindered starting material.[6]
Solvent THF, Diethyl Ether (Aprotic)Ethanol, DMF (Protic or Polar Aprotic)Aprotic solvents prevent proton exchange that leads to equilibrium.[8]
Temperature Low (-78 °C to 0 °C)Room Temp to RefluxLow temperature "freezes" the kinetically formed enolate, preventing equilibration.[9]
Q3: What is the ideal stoichiometry and order of addition to maximize my mono-alkylated product?

A3: Careful control of stoichiometry and the sequence of reagent addition is paramount.

  • Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent and is consumed before it can react with the mono-alkylated product's enolate.[10]

  • Order of Addition: The best practice is the slow, dropwise addition of the alkylating agent to the solution of the pre-formed enolate at a controlled, low temperature.[10] This maintains a very low instantaneous concentration of the alkylating agent, maximizing its chance of reacting with the more abundant starting material enolate rather than the less abundant (and less reactive) mono-alkylated enolate.[11]

Workflow_Addition cluster_flask Reaction Flask (at -78°C) Enolate 1. Prepare Enolate Solution (this compound in THF) Product 4. Mono-alkylated Product (High Yield) Enolate->Product Reaction Occurs AlkylHalide 2. Alkyl Halide (1.0 eq) in dropping funnel AlkylHalide->Enolate 3. Add Dropwise (Maintain Low Temp)

Caption: Recommended order of addition for selective mono-alkylation.

Troubleshooting Guide

Problem: My TLC/GC-MS analysis shows >20% dialkylated product.
Probable CauseRecommended SolutionScientific Rationale
Reaction temperature is too high. Maintain the reaction at a low temperature (e.g., -78 °C for LDA, or 0 °C for NaH) during the addition of the alkylating agent.Higher temperatures provide the activation energy for proton exchange between the mono-alkylated product and unreacted starting enolate, generating the enolate that leads to dialkylation.[9]
Incorrect order/rate of addition. Add the alkylating agent slowly to the enolate solution. Never add the enolate to the alkylating agent.A high local concentration of the alkylating agent increases the statistical probability of it reacting with the mono-alkylated enolate as it is formed.[11]
Base is not sufficiently hindered. Switch from NaH or NaOEt to a bulkier base like LDA or KHMDS.Steric hindrance around the basic site prevents the base from accessing the more substituted alpha-proton of the mono-alkylated product.[6]
Incorrect Stoichiometry. Use 1.0 equivalent of the alkylating agent and 1.1-1.2 equivalents of the malonate.Ensures the alkylating agent is fully consumed, leaving no electrophile to react with the product enolate.[10]

Experimental Protocol: Kinetically Controlled Mono-alkylation of Diethyl Phenylmalonate

This protocol is designed to maximize the yield of the mono-alkylated product by leveraging kinetic control. Note: this compound can be used directly, bypassing the in-situ base addition step. This protocol details the more common procedure starting from the diethyl ester.

Objective: To synthesize diethyl 2-ethyl-2-phenylpropanedioate with minimal dialkylation.

Materials:

  • Diethyl phenylmalonate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Ethyl iodide (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • LDA Preparation (In-situ): Under an inert atmosphere, add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath. Add the diisopropylamine (1.1 eq) via syringe. Slowly, add n-BuLi (1.05 eq) dropwise while keeping the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Enolate Formation: Add diethyl phenylmalonate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution should be a clear, pale yellow.

  • Alkylation: Add ethyl iodide (1.0 eq) dropwise to the enolate solution, ensuring the internal temperature does not rise above -75 °C. After the addition is complete, let the reaction stir at -78 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The starting material should be consumed, and a new spot corresponding to the mono-alkylated product should appear.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the pure mono-alkylated product.[12]

References

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Diethyl phenylmalonate. [Link]

  • Macmillan Group, Princeton University. (2008). Enolate Seminar. [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. [Link]

  • Scribd. (n.d.). Generating and Alkylating Enolates. [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • N. Ono, et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan.
  • Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]

  • Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. [Link]

Sources

Technical Support Center: Solvent Selection for Disodium 2-phenylpropanedioate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with Disodium 2-phenylpropanedioate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into selecting the most effective solvent for your synthetic needs. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring your success with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the water-soluble sodium salt of phenylmalonic acid.[1] It is often used as a nucleophilic building block in organic synthesis, particularly in reactions where the corresponding diester, diethyl phenylmalonate, might be less suitable. Its primary application lies in the formation of carbon-carbon bonds through reactions with various electrophiles.

Q2: I'm struggling to dissolve this compound in my reaction solvent. What are my options?

As a salt, this compound exhibits high polarity and is readily soluble in water.[1] However, its solubility in common organic solvents is limited. This property is a critical consideration in solvent selection. For reactions requiring a non-aqueous environment, polar aprotic solvents are generally the best starting point.

Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh in Water; Moderate to Low in AlcoholsThe high polarity and hydrogen bonding ability of water effectively solvates the sodium and carboxylate ions. Alcohols are less effective due to their lower polarity compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents have high dielectric constants and can solvate the sodium cation, but are less effective at solvating the carboxylate anion compared to protic solvents. Solubility may be sufficient for certain reactions.
Non-Polar Toluene, Hexane, DichloromethaneVery Low to InsolubleThe large difference in polarity between the ionic solute and the non-polar solvent prevents effective solvation.
Q3: Which class of solvent is optimal for alkylation reactions with this compound?

The choice of solvent is intrinsically linked to the mechanism of the reaction, which is typically a nucleophilic substitution (SN2) with an alkyl halide. For these reactions, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often preferred.

Here's the reasoning:

  • Enhanced Nucleophilicity: In polar aprotic solvents, the carboxylate anions of this compound are poorly solvated, leaving them "naked" and more nucleophilic. This increases the rate of the desired SN2 reaction.

  • Dissolving the Reactants: While the solubility of the disodium salt may not be high, it is often sufficient in these solvents to allow the reaction to proceed.

In contrast, polar protic solvents like water or ethanol can solvate the carboxylate anions through hydrogen bonding, which stabilizes them and reduces their nucleophilicity, thereby slowing down the SN2 reaction.

Troubleshooting Guide

Issue 1: Low Yield in Alkylation Reactions

A low yield of the desired alkylated product is a common issue. Before altering your core reactants, consider the pivotal role of your solvent and reaction conditions.

Potential Causes & Solutions:

  • Incomplete Dissolution: If this compound is not sufficiently soluble, the reaction will be slow and incomplete.

    • Solution: Consider using a more polar aprotic solvent like DMSO or DMF. Gentle heating can also improve solubility, but must be carefully controlled to avoid side reactions.

  • Presence of Water: Trace amounts of water in the solvent can protonate the carboxylate, reducing its nucleophilicity.

    • Solution: Always use anhydrous solvents for these reactions.[2]

  • Competing Elimination Reaction: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.[3]

    • Solution: This is more dependent on the substrate than the solvent, but less polar aprotic solvents can sometimes favor substitution over elimination. The primary solution is to use a primary or methyl halide.[4]

Issue 2: Formation of Dialkylated Byproduct

The mono-alkylated product still contains a potentially acidic proton, which can be deprotonated and react with a second molecule of the alkyl halide, leading to a dialkylated byproduct.

Potential Causes & Solutions:

  • Excess Alkyl Halide: Using a stoichiometric excess of the alkylating agent will drive the reaction towards dialkylation.

    • Solution: Use a 1:1 molar ratio of this compound to the alkyl halide.[3]

  • Reaction Conditions: High temperatures and long reaction times can promote dialkylation.

    • Solution: Add the alkyl halide slowly at a controlled temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[2][5]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound

This protocol is adapted from standard procedures for the alkylation of malonic esters.[5][6]

Materials:

  • This compound

  • Primary alkyl halide (e.g., bromoethane)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF via syringe and stir the suspension.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Add the primary alkyl halide (1.0-1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Disodium 2-phenylpropanedioate to flask B 2. Add anhydrous DMF A->B C 3. Cool to 0°C and add alkyl halide B->C D 4. Warm to RT and stir (Monitor by TLC) C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with diethyl ether E->F G 7. Wash, dry, and concentrate F->G H 8. Purify (e.g., chromatography) G->H

Mechanistic Insights: The Role of the Solvent

The choice of solvent directly influences the reaction pathway and outcome. Understanding the underlying principles is key to troubleshooting and optimization.

G cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) node_protic { R-COO⁻ |  Na⁺} | Solvated & Stabilized (Lower Nucleophilicity) RX R'-X (Alkyl Halide) node_protic:f0->RX Slower SN2 node_aprotic { R-COO⁻ |  Na⁺} | 'Naked' Anion (Higher Nucleophilicity) node_aprotic:f0->RX Faster SN2 Product R-COOR' RX->Product

As illustrated, polar aprotic solvents enhance the nucleophilicity of the carboxylate anion by poorly solvating it, leading to a faster SN2 reaction. Conversely, polar protic solvents stabilize the anion through hydrogen bonding, reducing its reactivity.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • Levene, P. A., & Meyer, G. M. (1936).
  • BenchChem Technical Support Team. (2025, December).
  • LibreTexts. (2025, March 12). 22.
  • BenchChem Technical Support Team. (2025, December). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)

Sources

"Disodium 2-phenylpropanedioate" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disodium 2-Phenylpropanedioate (also known as Disodium Phenylmalonate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound, the disodium salt of phenylmalonic acid, is a valuable synthetic intermediate.[1][2] However, like many derivatives of malonic acid, its stability in aqueous solutions can be a significant concern, primarily due to its susceptibility to decarboxylation.[3][4] Understanding the factors that influence this degradation is critical for accurate and reproducible experimental outcomes. This guide provides a systematic approach to identifying, quantifying, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound in aqueous solutions.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The principal degradation pathway is decarboxylation. In this reaction, the phenylpropanedioate dianion loses a molecule of carbon dioxide (CO₂) to form the salt of 2-phenylacetic acid (also known as phenylacetate).[4][5] This process is often irreversible and can be accelerated by heat and specific pH conditions. The presence of the phenyl group can increase the rate of this reaction compared to unsubstituted malonates by stabilizing the transition state.[4]

Q2: How does pH affect the stability of the solution?

A2: The pH of the aqueous solution is a critical factor. Phenylmalonic acid has two pKa values (approximately 2.58 and 5.29 at 25°C), which means its ionization state changes with pH.[3] A key study on the decarboxylation of phenylmalonic acid found that the singly charged anion (the mono-protonated form) decomposes more rapidly than the neutral, un-ionized acid.[3] Conversely, the doubly charged anion—the form present in a solution of this compound at neutral to alkaline pH—is reported to be significantly more stable against decarboxylation at moderate temperatures.[3] Therefore, maintaining a pH well above the second pKa (e.g., pH > 7) is crucial for maximizing stability.

Q3: Is the compound sensitive to temperature?

A3: Yes, temperature is a major catalyst for the decarboxylation of malonic acid derivatives. Phenylmalonic acid is known to readily decarboxylate at temperatures above 30°C.[5] While the disodium salt form is more stable, elevated temperatures will promote degradation. For instance, the unsubstituted disodium malonate decomposes in aqueous solution at temperatures above 130°C.[6] It is reasonable to expect that this compound will also degrade at elevated temperatures, although perhaps at a lower temperature than its unsubstituted counterpart due to the electronic effects of the phenyl group. For optimal stability, solutions should be prepared and stored at refrigerated temperatures (2-8°C) unless otherwise required by the experimental protocol.

Q4: What are the best practices for preparing and storing aqueous solutions of this compound?

A4: To maximize stability, follow these guidelines:

  • Use High-Purity Water: Use deionized, distilled, or HPLC-grade water to minimize contaminants that could catalyze degradation.

  • Buffer the Solution: Prepare solutions in a buffer system that maintains a neutral to slightly alkaline pH (e.g., pH 7.0-8.5). Phosphate or borate buffers can be suitable choices.

  • Prepare Fresh: Whenever possible, prepare solutions fresh on the day of use.

  • Control Temperature: Prepare solutions using cooled buffers and store them at 2-8°C. Avoid heating the solution. If material must be dissolved with warming, do so for the minimum time possible and cool immediately.

  • Protect from Light: While photolytic degradation is not the primary concern, as a general best practice for organic compounds, store solutions in amber vials or protect them from direct light.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving stability problems encountered during your experiments.

Issue 1: Loss of Potency or Inconsistent Results Over Time

Symptom: You observe a decrease in the expected biological or chemical activity of your this compound solution over time, or results from day-to-day experiments are not reproducible.

Potential Cause: This is a classic sign of chemical degradation, most likely due to decarboxylation. The concentration of the active parent compound is decreasing, while the concentration of the 2-phenylacetate degradation product is increasing.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Mitigation start Inconsistent Results Observed confirm Confirm Degradation: Analyze sample by HPLC-UV or LC-MS start->confirm detect Detect Degradation Products? (e.g., Phenylacetic Acid) confirm->detect Run Analysis review Review Solution Prep: - pH - Temperature - Storage Time detect->review Yes, Degradation Confirmed retest Re-test Experiment with Fresh, Optimized Solution detect->retest No, Compound is Stable (Investigate other experimental variables) optimize Optimize Conditions: - Increase pH (>7.0) - Store at 2-8°C - Prepare Fresh Daily review->optimize optimize->retest resolved Problem Resolved retest->resolved

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Investigation Protocol

Objective: To confirm degradation and identify the degradation product.

Methodology: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent method for separating and quantifying this compound from its primary degradant, 2-phenylacetic acid.[7][8]

  • Prepare Standards:

    • Prepare a stock solution of a reference standard for this compound in your experimental buffer.

    • Prepare a separate stock solution of a reference standard for 2-phenylacetic acid.

    • Create a calibration curve for both compounds.

  • Sample Preparation:

    • Take an aliquot of your suspect aqueous solution.

    • Dilute it to fall within the calibration curve range.

  • HPLC Conditions (Example Method):

    • Instrumentation: Standard HPLC system with a UV detector.[8]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). Note: The acidic mobile phase will protonate the analytes for better retention and peak shape.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: ~254 nm, where the phenyl group provides strong absorbance.[8]

    • Column Temperature: 30°C.[8]

  • Analysis:

    • Inject your standards and the sample.

    • Identify the peaks based on the retention times of the reference standards. Phenylacetic acid, being more nonpolar, will typically have a longer retention time than phenylmalonic acid under reversed-phase conditions.

    • Quantify the amount of parent compound remaining and the amount of degradant formed.

Issue 2: Unexpected pH Shift in Solution

Symptom: The pH of your unbuffered or weakly buffered solution of this compound decreases over time.

Potential Cause: Decarboxylation consumes one molecule of the basic dianion (phenylpropanedioate) and produces one molecule of the less basic monoanion (phenylacetate). This process releases CO₂, which can dissolve to form carbonic acid, thereby lowering the pH.

Degradation and pH Shift Mechanism

G cluster_main Decarboxylation in Aqueous Solution cluster_ph Effect on pH parent Disodium 2-Phenylpropanedioate (Dianion, relatively basic) intermediate Transition State parent->intermediate + Heat product1 2-Phenylacetate (Monoanion, less basic) intermediate->product1 product2 Carbon Dioxide (CO₂) intermediate->product2 co2 CO₂ (gas) product2->co2 Enters Equilibrium h2co3 H₂CO₃ (Carbonic Acid) co2->h2co3 + H₂O hco3 HCO₃⁻ + H⁺ h2co3->hco3 Dissociation

Caption: Mechanism of decarboxylation and its effect on solution pH.

Mitigation Strategy
  • Implement a Robust Buffer System: Use a buffer with sufficient capacity to maintain the desired pH, even if some degradation occurs. A phosphate buffer at pH 7.4 is often a good choice.

  • Monitor pH: Regularly check the pH of your stock solutions, especially those stored for extended periods. A drop in pH is a strong indicator of degradation.

  • Limit Headspace: Store solutions in vials with minimal headspace to reduce the exchange of CO₂ with the atmosphere.

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of this compound in aqueous solutions.

ParameterConditionEffect on StabilityRecommendationSource
pH Acidic (pH < 5)Poor Stability. The monoanion and free acid forms decarboxylate rapidly.Avoid acidic conditions.[3]
Neutral to Alkaline (pH > 7)Good Stability. The dianion form is significantly more stable at room temperature.Maintain pH > 7.0 for all stock solutions and experiments.[3]
Temperature Refrigerated (2-8°C)Optimal Stability. Minimizes the rate of decarboxylation.Store all solutions at 2-8°C.General Principle
Room Temperature (~25°C)Moderate Stability. Degradation may be slow but is still occurring.Limit time at room temperature. Prepare fresh.[3]
Elevated (>30°C)Poor Stability. Decarboxylation is significantly accelerated.Avoid heating solutions.[5]
Solution Age Freshly PreparedMaximum Stability. Use solutions on the day of preparation whenever possible.Best Practice
Aged (>24 hours)Potential for Significant Degradation. Re-qualify or discard aged solutions.-

References

  • Chemcess. (2024, July 31). Malonic Acid: Properties, Reactions, Production And Uses. Available at: [Link]

  • Gelles, E. (1953). Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution. Journal of the American Chemical Society, 75(24), 6199–6201. Available at: [Link]

  • Google Patents. (1959). Preparation of phenylmalonic acid. US2881209A.

Sources

Purification challenges of "Disodium 2-phenylpropanedioate" and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Disodium 2-phenylpropanedioate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. As a salt of phenylmalonic acid, its purification is critical, yet often non-trivial, due to the nature of its synthesis and its physical properties. This guide provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.

Section 1: Core Purification Challenges & FAQs

This section addresses the most frequently encountered issues during the isolation and purification of this compound. The underlying principle of its purification hinges on exploiting the significant polarity difference between the desired ionic salt and the typically organic, non-polar impurities derived from its synthesis.

Q1: My crude product contains significant organic impurities from the synthesis of the parent acid (2-phenylmalonic acid). How can I efficiently remove these before isolating the final salt?

A1: This is the most critical purification step. Impurities such as unreacted starting materials (e.g., diethyl phenylmalonate, benzyl cyanide) or non-acidic by-products are best removed before the final salt is isolated.[1] The most effective method is a liquid-liquid extraction performed on the basic aqueous solution post-saponification or hydrolysis.

Causality & Rationale: this compound is highly soluble in aqueous bases, where it exists as a charged dianion. In contrast, most organic synthesis precursors and by-products are neutral and possess significantly lower solubility in aqueous media but are highly soluble in non-polar organic solvents. This differential solubility is the foundation of the purification.

Troubleshooting Protocol: Aqueous Workup and Extraction

  • Ensure Complete Hydrolysis: The synthesis of the parent acid often concludes with the hydrolysis of a nitrile or ester.[2] Ensure this reaction goes to completion (monitor by TLC or HPLC) to avoid carrying over amide or ester intermediates.

  • Basify the Solution: After hydrolysis, ensure the aqueous solution is distinctly basic (pH > 10) by adding a base like sodium hydroxide. This guarantees the 2-phenylpropanedioic acid is fully deprotonated to its disodium salt form.

  • Perform Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract the solution multiple times with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[3] These solvents will sequester the neutral organic impurities.

    • Pro-Tip: Diethyl ether is excellent for removing many common organic impurities and is easily removed due to its low boiling point.[3]

  • Combine and Discard Organic Layers: The combined organic layers contain the impurities and should be discarded appropriately. The purified aqueous layer containing your target salt is retained.

  • Optional: Back-Extraction: To recover any product that may have partitioned into the organic layer, you can perform a back-extraction of the combined organic layers with a small volume of fresh basic water and add this back to the main aqueous phase.

Q2: I am struggling to isolate a solid product from the aqueous solution. It either remains an oil upon solvent evaporation or the yield is very low. What are the best methods for crystallization?

A2: This is a classic challenge with highly water-soluble salts. Simple evaporation of water is often ineffective. The two most robust methods for inducing crystallization are Anti-Solvent Precipitation and Salting-Out .

Causality & Rationale: The high polarity of water and its strong hydrogen bonding with the carboxylate groups of the salt make it an excellent solvent. To induce crystallization, you must decrease the compound's solubility in a controlled manner. Anti-solvent precipitation works by introducing a miscible solvent in which the salt is insoluble, while salting-out reduces solubility by increasing the ionic strength of the solution through a common ion effect.[4][5]

Solution 1: Anti-Solvent Precipitation

This technique involves adding a water-miscible organic solvent in which this compound is insoluble.

  • Recommended Solvents: Ethanol, isopropanol, or acetone are excellent choices. Disodium salts are often insoluble in ethanol.[6]

  • Protocol:

    • Reduce the volume of the purified aqueous solution under reduced pressure to create a concentrated, near-saturated solution.

    • Slowly add the anti-solvent (e.g., ethanol) to the stirring aqueous solution at room temperature.

    • Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

    • Stir the resulting slurry for several hours (or even overnight) to allow for complete crystallization.

    • Collect the solid product by filtration, wash with a small amount of the anti-solvent to remove residual water, and dry under vacuum.

Solution 2: Salting-Out

This is a highly effective method for precipitating water-soluble sodium salts.

  • Rationale: Adding a large excess of another, more soluble sodium salt (like NaCl) to the aqueous solution dramatically decreases the solubility of the target disodium salt, forcing it to precipitate.[4][5]

  • Protocol:

    • Start with the concentrated, purified aqueous solution of your product.

    • While stirring vigorously, add solid sodium chloride (NaCl) portion-wise until the solution is saturated.

    • Often, the product will begin to precipitate as a fine white solid.

    • Continue stirring the slurry for 1-2 hours at room temperature, or cool in an ice bath to further decrease solubility.

    • Collect the solid by filtration.

    • Crucial Washing Step: The filter cake will be contaminated with the salt used for precipitation (e.g., NaCl). Wash the cake thoroughly with a solvent in which your product is insoluble but the precipitating salt is soluble, if possible. More practically, wash with a water-miscible organic solvent like ethanol to remove adhering water and then dry thoroughly. Further purification may be needed if the precipitating salt is not removed.

Q3: My final product has a persistent yellow or brown discoloration. How can I obtain a pure white solid?

A3: Color impurities are typically large, conjugated organic molecules formed as by-products during the synthesis, often in trace amounts. They can be effectively removed using activated carbon.

Causality & Rationale: Activated carbon has a very high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color, while leaving the smaller, ionic product in solution.

Troubleshooting Protocol: Decolorization with Activated Carbon

  • Prepare the Solution: Dissolve the crude, colored this compound in a minimum amount of hot water.

  • Add Activated Carbon: Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute mass). Caution: Add carbon to a slightly cooled solution to avoid violent boiling.

  • Heat and Stir: Heat the mixture gently (just below boiling) with stirring for 15-30 minutes.

  • Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the carbon without the product prematurely crystallizing. Use a pre-heated filter funnel and fluted filter paper for rapid filtration.

  • Isolate the Product: The resulting colorless filtrate can now be subjected to one of the crystallization methods described in Q2.

Section 2: Visual Workflows & Diagrams

Visualizing the purification process can help in decision-making during your experiment. The following diagrams outline the strategic workflow.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Isolation & Purification cluster_isolation_methods Crystallization Methods crude_mix Crude Reaction Mixture (Post-Hydrolysis) basify Basify to pH > 10 with NaOH crude_mix->basify extract Extract with Organic Solvent (e.g., Diethyl Ether) basify->extract aq_phase Purified Aqueous Phase (Contains Disodium Salt) extract->aq_phase Aqueous Layer decolorize Decolorize with Activated Carbon (if needed) aq_phase->decolorize concentrate Concentrate (Reduced Pressure) isolate Induce Crystallization concentrate->isolate decolorize->concentrate anti_solvent Anti-Solvent Precipitation (e.g., add Ethanol) isolate->anti_solvent salting_out Salting-Out (add NaCl) isolate->salting_out final_product Pure, Solid Product anti_solvent->final_product salting_out->final_product

Caption: General purification strategy for this compound.

Troubleshooting_Crystallization start Concentrated Aqueous Solution check_solid Does a solid precipitate upon adding anti-solvent or salt? start->check_solid oiling_out Product 'oils out' or forms an amorphous gum? check_solid->oiling_out No success Success: Continue stirring, filter, and dry. check_solid->success Yes solution_1 Troubleshoot: 1. Cool solution in an ice bath. 2. Add anti-solvent more slowly. 3. Scratch inner wall of flask. oiling_out->solution_1 No (Stays Clear) solution_2 Troubleshoot: 1. Add more of the primary solvent (water). 2. Re-heat to dissolve, then cool slowly. 3. Try a different anti-solvent. oiling_out->solution_2 Yes (Oiling) solution_1->check_solid failure If still failing: Consider solvent evaporation and purification of the resulting solid. solution_1->failure solution_2->check_solid

Caption: Decision tree for troubleshooting crystallization issues.

Section 3: Purity Assessment

Confirming the purity of your final product is essential. No single method is foolproof, and a combination of techniques provides the highest confidence.

Q4: How can I accurately determine the purity of my final product and identify any remaining impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended. For a comprehensive assessment of this compound, HPLC and NMR are the most powerful tools.[1][7]

Analytical MethodPurpose & ApplicationAdvantagesDisadvantages
HPLC (High-Performance Liquid Chromatography) Quantifies purity and separates non-volatile impurities.Highly sensitive and quantitative. Can separate structurally similar impurities. Excellent for routine quality control.[7]Requires a suitable reference standard for accurate quantification. Method development can be time-consuming.
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms chemical structure and identifies impurities.Provides definitive structural information. qNMR (quantitative NMR) can determine purity without a specific reference standard.[7]Lower sensitivity than HPLC for trace impurities. Requires more expensive instrumentation.
Karl Fischer Titration Specifically quantifies water content.The gold standard for water determination, crucial for hygroscopic salts.Does not provide information on other impurities.
GC (Gas Chromatography) Quantifies volatile/semi-volatile impurities.Excellent for detecting residual organic solvents used during purification (e.g., ether, ethanol, acetone).[1]Not suitable for the non-volatile disodium salt itself.

Recommended Approach:

  • Use HPLC for the primary purity assessment against a reference standard.

  • Use ¹H NMR to confirm the structure and ensure no major organic impurities are present.

  • Use Karl Fischer Titration to determine the water content, as this can account for a significant percentage of the mass.

  • Use GC (headspace analysis) to check for residual solvents, which are common process impurities.

References

  • Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid. Organic Syntheses. Retrieved from [Link]

  • Yilmaz, I., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (CN102351684A). Preparation method of 2-phenylpropionic acid.
  • Google Patents. (CN105037139A). Preparation method for 2-phenylpropionic acid.
  • Yilmaz, I., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Retrieved from [Link]

  • Doughty, D., et al. (n.d.). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Different Solvent Properties and Composition for the Solubility of Iopromide. Retrieved from [Link]

  • Google Patents. (US20100305319A1). Method of purifying a salt, sodium salt and disodium salt of pemetrexed.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of Disodium 2-phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Disodium 2-phenylpropanedioate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound. Our goal is to equip you with the knowledge to identify, mitigate, and eliminate impurities, ensuring the highest quality of your final product.

Section 1: Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via the hydrolysis of a corresponding diester, most commonly diethyl phenylmalonate. This process, while straightforward in principle, is susceptible to several side reactions and incomplete conversions that can introduce a range of impurities into the final product. Understanding the reaction mechanism is the first step in effective troubleshooting.

The core reaction involves the saponification of diethyl phenylmalonate using a base like sodium hydroxide, followed by careful isolation of the disodium salt.

Synthesis Workflow Overview

Synthesis_Workflow start Diethyl Phenylmalonate hydrolysis Base-Mediated Hydrolysis (e.g., NaOH, H₂O/EtOH) start->hydrolysis intermediate Sodium Phenylmalonate (in solution) hydrolysis->intermediate impurities Impurity Formation hydrolysis->impurities Side Reactions isolation Precipitation / Crystallization intermediate->isolation intermediate->impurities Degradation product This compound isolation->product

Caption: General synthesis workflow for this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and purification, presented in a question-and-answer format.

FAQ 1: My final product contains unreacted diethyl phenylmalonate. What went wrong and how can I remove it?

Root Cause Analysis:

The presence of the starting diester indicates incomplete hydrolysis. This can be due to several factors:

  • Insufficient Base: The stoichiometry of the base to the ester is critical. An inadequate amount of sodium hydroxide will result in an incomplete reaction.

  • Inadequate Reaction Time or Temperature: Saponification is a time and temperature-dependent reaction. Insufficient reaction time or a temperature that is too low will lead to incomplete conversion.

  • Poor Solubility: Diethyl phenylmalonate has limited solubility in purely aqueous solutions. The use of a co-solvent like ethanol is often necessary to ensure a homogeneous reaction mixture.

Troubleshooting and Removal Protocol:

  • Reaction Optimization:

    • Ensure at least two equivalents of sodium hydroxide are used per equivalent of diethyl phenylmalonate.

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Consider increasing the reaction temperature or refluxing for a longer period.

  • Purification via Solvent Extraction:

    • Principle: Diethyl phenylmalonate is a neutral organic compound and will be soluble in non-polar organic solvents, while the desired disodium salt is highly polar and will remain in the aqueous phase.

    • Step-by-Step Protocol:

      • Dissolve the crude product in a minimal amount of water.

      • Transfer the aqueous solution to a separatory funnel.

      • Extract the aqueous layer with a non-polar organic solvent such as diethyl ether or dichloromethane (repeat 2-3 times).

      • Combine the organic layers and discard them (they contain the unreacted ester).

      • The purified aqueous layer containing this compound can then be concentrated to yield the final product.

FAQ 2: I've identified phenylacetic acid as a significant impurity. How is this formed and what is the best way to remove it?

Root Cause Analysis:

Phenylacetic acid is a common impurity that arises from the decarboxylation of phenylmalonic acid.[1] This can occur under certain conditions, particularly if the reaction mixture becomes acidic or is subjected to high temperatures for extended periods.[1][2] The doubly charged anion of phenylmalonic acid is relatively stable, but the un-ionized acid and the singly charged anion are more prone to decarboxylation.[2]

Decarboxylation_Pathway phenylmalonic_acid Phenylmalonic Acid heat_acid Heat or Acidic Conditions phenylmalonic_acid->heat_acid phenylacetic_acid Phenylacetic Acid phenylmalonic_acid->phenylacetic_acid Decarboxylation heat_acid->phenylacetic_acid co2 CO₂

Caption: Formation of phenylacetic acid via decarboxylation.

Troubleshooting and Removal Protocol:

  • Preventative Measures:

    • Maintain basic conditions (pH > 9) throughout the hydrolysis and work-up to keep the phenylmalonate in its stable disodium salt form.

    • Avoid excessive heating after the hydrolysis is complete. A patent for a similar synthesis suggests keeping temperatures below 30°C during neutralization and evaporation steps to maximize yield and prevent decarboxylation.[3]

  • Purification via Acid-Base Extraction:

    • Principle: This method exploits the difference in acidity between phenylmalonic acid and phenylacetic acid.

    • Step-by-Step Protocol:

      • Dissolve the crude product in water and carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 4-5. At this pH, a significant portion of the phenylacetic acid will be in its less water-soluble free acid form, while the phenylmalonic acid will still be at least partially in its more soluble mono-anionic form.

      • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove the phenylacetic acid.

      • To recover the desired product, further acidify the aqueous layer to a pH of ~2 to precipitate the phenylmalonic acid.

      • Filter the phenylmalonic acid, wash with cold water, and then convert it to the disodium salt by reacting it with two equivalents of sodium hydroxide.

FAQ 3: My yield is low, and I suspect side reactions. What are other possible byproducts?

Root Cause Analysis:

Low yields can be attributed to several factors, including the formation of byproducts from side reactions inherent to malonic ester chemistry.

  • Dialkylation Products: Although less common in this specific synthesis, if the starting diethyl phenylmalonate was prepared via malonic ester synthesis, it could contain dialkylated impurities.[4][5] These would carry through the hydrolysis.

  • Products of Elimination Reactions: If the synthesis of the starting material involved secondary or tertiary alkyl halides, elimination byproducts could be present.[4]

  • Transesterification: If the base used (e.g., sodium ethoxide) does not match the ester group (e.g., dimethyl phenylmalonate), transesterification can lead to a mixture of ester products.[5]

Troubleshooting and Removal Protocol:

  • Characterization of Byproducts:

    • Utilize analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the structures of the unknown impurities.[6]

  • Chromatographic Purification:

    • Principle: For impurities that are structurally similar to the desired product and difficult to remove by extraction, column chromatography can be an effective purification method.

    • Step-by-Step Protocol (for the free acid form):

      • Convert the crude disodium salt mixture to the free acids by careful acidification.

      • Dissolve the crude acid mixture in a minimal amount of a suitable solvent.

      • Load the mixture onto a silica gel column.

      • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

      • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure phenylmalonic acid.

      • Combine the pure fractions, evaporate the solvent, and convert the purified acid to its disodium salt.

Impurity Summary and Recommended Actions
ImpurityCommon SourceRecommended Removal Technique
Diethyl phenylmalonateIncomplete hydrolysisLiquid-liquid extraction with a non-polar solvent.
Phenylacetic acidDecarboxylation of phenylmalonic acid[1]Careful pH-controlled acid-base extraction.
Monoethyl phenylmalonateIncomplete hydrolysisCan be challenging to separate; drive the hydrolysis to completion.
Sodium ChlorideFormed during neutralizationRecrystallization from a suitable solvent system (e.g., ethanol/water).

Section 3: References

  • Benchchem. (n.d.). Identifying and minimizing side products in malonic ester synthesis. Retrieved from

  • Smolecule. (n.d.). Phenylmalonic acid | 2613-89-0. Retrieved from

  • Gelles, E. (1953). Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution. Journal of the American Chemical Society. Retrieved from

  • Wikipedia. (2023). Malonic ester synthesis. Retrieved from

  • Google Patents. (1959). US2881209A - Preparation of phenylmalonic acid. Retrieved from

  • Benchchem. (n.d.). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis. Retrieved from

Sources

How to monitor the progress of a reaction involving "Disodium 2-phenylpropanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring chemical reactions involving Disodium 2-phenylpropanedioate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

This compound, the salt of 2-phenylmalonic acid, is a versatile building block. A frequent and critical transformation it undergoes is decarboxylation, a reaction that appears simple but requires careful monitoring to optimize yield and purity.[1] This guide will focus primarily on monitoring this decarboxylation but the principles discussed are broadly applicable to other transformations.

We will explore the most effective analytical techniques, address common experimental challenges in a direct question-and-answer format, and provide validated protocols to guide you in the lab.

Section 1: Foundational Principles & Technique Selection

Before initiating your experiment, selecting the appropriate monitoring technique is paramount. The choice depends on the information you need (qualitative vs. quantitative), the equipment available, and the specific properties of the molecules involved.

Q1: What are the primary methods for monitoring the progress of a reaction involving this compound, and how do I choose the right one?

A1: The four most powerful and commonly used techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Each offers distinct advantages.

  • TLC is ideal for rapid, qualitative checks. It's fast, inexpensive, and tells you if the starting material is being consumed and if a new product is forming.[3]

  • HPLC is the gold standard for quantitative analysis. It provides precise data on the concentration of starting material, product, and any impurities over time, allowing for detailed kinetic analysis.[2]

  • NMR Spectroscopy offers rich structural information and can be used for quantitative analysis without the need for calibration curves (using an internal standard). It allows you to observe the specific structural changes as the reaction progresses.[4][5]

  • GC-MS is excellent for identifying and quantifying volatile compounds. For non-volatile materials like dicarboxylic acids and their salts, a derivatization step is required to make them amenable to analysis.[6]

The following table summarizes the key characteristics to guide your selection:

Technique Primary Use Speed Cost per Sample Information Provided Key Limitation
TLC Qualitative checkVery Fast (~15-30 min)Very LowPresence/absence of componentsNot quantitative, resolution can be low
HPLC Quantitative analysisModerate (~15-45 min)ModeratePrecise concentrations, purityRequires method development
¹H NMR Structural elucidation & QuantitativeFast (~5-15 min)High (instrument cost)Molecular structure, conversion %Lower sensitivity than HPLC/MS
GC-MS Identification of volatile productsModerate (~30-60 min)Moderate-HighMolecular weight, fragmentationRequires derivatization for this compound

Here is a logical workflow for choosing your primary monitoring technique:

G start What is my primary goal? qualitative Quick qualitative check (Is it working?) start->qualitative quantitative Precise quantitative data (Kinetics, yield, purity) start->quantitative tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc need_structure Do I need detailed structural information? quantitative->need_structure nmr Use ¹H NMR Spectroscopy need_structure->nmr Yes hplc Use High-Performance Liquid Chromatography (HPLC) need_structure->hplc No

Caption: Workflow for selecting an analytical technique.

Section 2: Troubleshooting Guide for Thin-Layer Chromatography (TLC)

TLC is your first line of defense for a quick reaction assessment. However, the polar, acidic nature of the compounds involved can present challenges.

Q2: I'm performing a decarboxylation. My starting material, this compound, is a salt and the product is a carboxylic acid. How will they behave on a standard silica TLC plate?

A2: This is an excellent question that gets to the heart of chromatography. Silica gel is acidic and highly polar.

  • This compound: As a salt, it is extremely polar and will likely remain at the baseline (Rf = 0) in most common, moderately polar solvent systems (e.g., hexane/ethyl acetate). It simply won't move from the origin.

  • 2-Phenylpropanoic Acid (Product): This carboxylic acid is less polar than its disodium salt but is still quite polar. It will move up the plate, but its interaction with the acidic silica can cause issues.

Therefore, monitoring the reaction by TLC involves observing the disappearance of the spot at the origin and the appearance of a new spot with a higher Rf value.

Q3: My spots are streaking badly on the TLC plate. What is causing this and how can I fix it?

A3: Streaking is a common problem when analyzing carboxylic acids on silica gel.[7] The primary causes are strong interactions with the stationary phase or overloading the plate.

  • Causality: The acidic protons on the silica gel can interact strongly with the carboxyl group of your product, leading to a continuous, rather than discrete, partitioning process as the solvent moves up the plate. This results in a "streak" instead of a tight spot.[7]

  • Solution: To mitigate this, you need to suppress the ionization of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your eluting solvent (mobile phase). A common choice is adding 0.5-1% acetic acid or formic acid. This creates an acidic environment that keeps your analyte in its protonated, less polar form, leading to sharper spots.

Here is a decision tree to troubleshoot this common issue:

G start Are my spots streaking? overloaded Is the spot overloaded? (Very concentrated sample) start->overloaded Yes fix_overload Dilute the sample and re-spot overloaded->fix_overload Yes add_acid Add 0.5-1% acetic acid to the mobile phase overloaded->add_acid No (Likely an acidity issue)

Caption: Decision tree for troubleshooting TLC streaking.

Section 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For robust, quantitative data, HPLC is the method of choice. Proper method development is crucial for accurate results.

Q4: What are the ideal starting HPLC conditions for quantitatively monitoring the conversion of this compound to 2-phenylpropanoic acid?

A4: A reversed-phase HPLC method is most suitable for these analytes. The key is to control the pH of the mobile phase to ensure consistent ionization states for both the dicarboxylate starting material and the monocarboxylate product.

  • Causality: At neutral or high pH, the carboxylic acid groups will be deprotonated (anionic). In reversed-phase chromatography, which uses a nonpolar stationary phase (like C18), highly charged species are poorly retained and may elute very early with poor peak shape. By acidifying the mobile phase, we ensure both the reactant and product are in their fully protonated, less polar forms, allowing for better retention and separation.[8]

Here is a validated starting protocol for your method development:

Protocol: HPLC Analysis of 2-Phenylpropanedioate Reaction

  • Column Selection: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Elution Method: Start with an isocratic method (e.g., 60% A, 40% B). If separation is poor, develop a gradient method (e.g., start at 10% B and ramp to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 210 nm or 254 nm, where the phenyl group absorbs.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting it in a known volume (e.g., 950 µL) of the mobile phase in an HPLC vial. This stops the reaction and prepares the sample for injection.

    • Ensure the final concentration is within the linear range of your detector.

Parameter Recommended Starting Condition Rationale
Stationary Phase C18 (Reversed-Phase)Good retention for moderately polar organic molecules.
Mobile Phase pH Acidic (pH 2-3)Suppresses ionization of carboxyl groups for better retention and peak shape.[8]
Detector UV @ 210 nm or 254 nmThe aromatic ring in both reactant and product provides strong UV absorbance.
Elution Start Isocratic, move to GradientSimple to start; gradient elution is powerful for separating components with different polarities.
Section 4: Structural Verification by NMR Spectroscopy

NMR provides an unambiguous view of the molecular transformation. It is exceptionally powerful for confirming that the desired reaction has occurred.

Q5: How can I use ¹H NMR to monitor the decarboxylation, and what specific spectral changes should I look for?

A5: ¹H NMR is an excellent tool for this reaction. The key is to monitor the disappearance of a unique proton signal in the starting material and the appearance of new, characteristic signals in the product.[9] A common reaction is the thermal decarboxylation of the corresponding 2-phenylmalonic acid, formed in situ by acidifying the disodium salt.

Caption: The decarboxylation of 2-phenylmalonic acid.

The most significant changes in the ¹H NMR spectrum will be:

Compound Key Proton Signal Approx. Chemical Shift (δ) Multiplicity Change During Reaction
2-Phenylmalonic Acid Methine (CH) proton~4.5-5.0 ppmSinglet (s)Disappears
2-Phenylpropanoic Acid Methine (CH) proton~3.7 ppmQuartet (q)Appears
2-Phenylpropanoic Acid Methyl (CH₃) protons~1.5 ppmDoublet (d)Appears

Protocol: Calculating % Conversion by ¹H NMR

  • Acquire Spectrum: Take a clean ¹H NMR spectrum of an accurately drawn reaction aliquot. Ensure the signals of interest are well-resolved and integrated.

  • Identify Peaks: Identify the singlet from the starting material's methine proton (let's call its integral I_SM ) and the quartet from the product's methine proton (integral I_P ).

  • Calculate Conversion: Since both signals represent a single proton, the conversion can be calculated directly from their integrals.

    % Conversion = [ I_P / (I_P + I_SM) ] * 100

This method is fast, reliable, and provides a high degree of confidence in your reaction's progress.[5]

Section 5: References
  • Master Organic Chemistry. (2022). Decarboxylation. [Link][1]

  • F. A. Souto, et al. (2019). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH. Chemistry – A European Journal. [Link][10]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Creative Research Thoughts. [Link][2]

  • Pharmaceutical Technology. (2007). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link][3]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link][9]

  • Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link][11]

  • National Institutes of Health. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link][7]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • ResearchGate. (2017). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. [Link]

  • ACS Publications. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link][4]

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link][12]

  • ResearchGate. (2015). Determination of carboxylic acids in apple juice by RP HPLC. [Link][8]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • Magritek. (n.d.). Reaction Monitoring. [Link][5]

  • Bitesize Bio. (2018). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link][13]

  • National Institutes of Health. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1959). US2881209A - Preparation of phenylmalonic acid.

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • National Institutes of Health. (2013). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Chromatography B. [Link]

  • Vitas Analytical Services. (n.d.). Quantification of Methyl Malonic Acid in plasma by GC- MS. [Link][6]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link][14]

  • PubMed. (2017). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. [Link]

  • YouTube. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link][15]

  • University of Illinois Urbana-Champaign. (n.d.). Monitoring Reactions by NMR. [Link]

  • MDPI. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link][16]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs. [Link][17]

  • Asian Journal of Chemistry. (2010). Kinetics of Decarboxylation of Ethylmalonic Acid: A Hundredfold Reactivity of the Acid Molecule over its Mono-anion. [Link][18]

  • Chemistry Stack Exchange. (2017). Decarboxylation of malonic esters. [Link]

Sources

Validation & Comparative

A Comparative-Reactivity Guide: Disodium 2-Phenylpropanedioate vs. Diethyl Phenylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

<_>

A Senior Application Scientist's Guide to Selecting the Optimal Phenylpropanedioate Synthon

Abstract

In the landscape of organic synthesis, the phenylpropanedioate moiety is a cornerstone for constructing complex molecular architectures, particularly substituted phenylacetic acids. The two most common synthons for this purpose are diethyl phenylmalonate, the classic malonic ester, and its pre-formed salt, disodium 2-phenylpropanedioate. While both can lead to the same final products, their reactivity profiles, operational requirements, and side-product tendencies are markedly different. This guide provides an in-depth, objective comparison of these two reagents, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

Introduction: Two Paths to a Common Intermediate

The malonic ester synthesis is a foundational C-C bond-forming reaction, enabling the conversion of alkyl halides into carboxylic acids with a two-carbon extension.[1] Diethyl phenylmalonate is a specialized variant of the classic diethyl malonate, featuring a phenyl group on the α-carbon.[2] Its synthetic utility is well-established, particularly in the pharmaceutical industry for producing compounds like phenobarbital.[3][4]

The overall transformation involves three key stages:

  • Enolate Formation: Generation of a nucleophilic carbanion at the α-carbon.

  • Alkylation: Reaction of the enolate with an electrophile (typically an alkyl halide) via an SN2 mechanism.[3][5]

  • Hydrolysis and Decarboxylation: Conversion of the ester groups to carboxylic acids, followed by the loss of one carboxyl group upon heating to yield the final product.[6][7]

This compound represents an alternative starting point. As the disodium salt of phenylmalonic acid, it can be considered a "pre-formed" nucleophile, potentially offering a more direct route for the alkylation step.[8] This guide will dissect the practical and chemical nuances of starting with the ester versus the salt.

Foundational Principles: A Tale of Two Nucleophiles

The core difference between the two reagents lies in how the key nucleophilic intermediate is generated and utilized.

Diethyl Phenylmalonate: The Pro-Nucleophile

Diethyl phenylmalonate is a pro-nucleophile; it is not nucleophilic in its native state. The presence of two electron-withdrawing ester groups renders the α-hydrogen acidic (predicted pKa ~11.84).[2][9] To generate the reactive enolate, a strong base is required. Typically, sodium ethoxide (NaOEt) is used in an ethanol solvent. This in-situ deprotonation creates the resonance-stabilized enolate, which then acts as the nucleophile.[3][10]

The choice of base is critical: using an alkoxide that matches the ester (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that can complicate the product mixture.[11][12]

This compound: The Pre-Formed Nucleophile

This compound is the isolable salt of the enolate. It exists as a dianion and does not require an external base to activate it for alkylation.[8] This distinction eliminates the need for a stoichiometric amount of a strong base like sodium ethoxide in the reaction mixture. This can be a significant advantage, as it can lead to a cleaner reaction by avoiding base-induced side reactions with sensitive electrophiles (e.g., elimination reactions).[11] However, the solubility and stability of this salt in common organic solvents must be carefully considered.

Key Mechanistic & Workflow Differences

The choice of reagent fundamentally alters the initial steps of the synthetic workflow.

G cluster_0 Pathway 1: Diethyl Phenylmalonate cluster_1 Pathway 2: this compound a1 Diethyl Phenylmalonate (Pro-Nucleophile) a2 Add Base (NaOEt) in Ethanol a1->a2 a3 In-Situ Enolate Formation a2->a3 a4 Alkylation (R-X) a3->a4 b1 This compound (Pre-formed Nucleophile) b2 Dissolve in Suitable Solvent (e.g., DMSO) b1->b2 b3 Direct Alkylation (R-X) b2->b3

Diagram 1: Conceptual workflow comparison of the two pathways.

Head-to-Head Experiment: Alkylation with 1-Bromopentane

To provide a practical comparison, we will examine a model reaction: the synthesis of 2-phenylheptanoic acid via alkylation with 1-bromopentane.

G start1 Diethyl Phenylmalonate step1_1 1. NaOEt, EtOH 2. 1-Bromopentane start1->step1_1 inter1 Diethyl 2-pentyl-2-phenylpropanedioate step1_1->inter1 step1_2 1. NaOH (aq), Heat 2. H₃O⁺ inter1->step1_2 step1_3 Heat (-CO₂) step1_2->step1_3 product 2-Phenylheptanoic Acid step1_3->product start2 This compound step2_1 1-Bromopentane in DMSO start2->step2_1 inter2 Sodium 2-carboxy-2-phenylheptanoate step2_1->inter2 step2_2 1. H₃O⁺ 2. Heat (-CO₂) inter2->step2_2 step2_2->product

Diagram 2: Experimental workflows for synthesizing 2-phenylheptanoic acid.

Protocol 1: Alkylation of Diethyl Phenylmalonate

This protocol follows the classical malonic ester synthesis procedure.[5][13]

Step-by-Step Methodology:

  • Reagents: Diethyl phenylmalonate (1.0 eq), Sodium ethoxide (1.1 eq), absolute ethanol, 1-bromopentane (1.05 eq).

  • Enolate Formation: To a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (N₂), add diethyl phenylmalonate dropwise at room temperature. Heat the mixture to 50-60°C and stir for 1 hour to ensure complete formation of the enolate.[2]

  • Alkylation: Add 1-bromopentane to the reaction mixture and reflux for 6-8 hours. The progress of the reaction should be monitored by TLC to observe the consumption of the starting material.

  • Work-up and Saponification: Cool the reaction mixture, and remove the ethanol under reduced pressure. Add aqueous NaOH solution and heat to reflux for 4 hours to hydrolyze the diester.

  • Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The substituted malonic acid may precipitate. The mixture is then heated gently (e.g., 100-120°C) until gas evolution (CO₂) ceases.[7]

  • Purification: Extract the final product with a suitable organic solvent (e.g., diethyl ether), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or chromatography.

Protocol 2: Alkylation of this compound

This protocol leverages the pre-formed nucleophile, simplifying the initial reaction conditions.

Step-by-Step Methodology:

  • Reagents: this compound (1.0 eq), 1-bromopentane (1.05 eq), anhydrous Dimethyl Sulfoxide (DMSO).

  • Alkylation: Suspend the this compound in anhydrous DMSO under an inert atmosphere. Add 1-bromopentane and heat the mixture to 60-70°C for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Decarboxylation: Cool the reaction mixture and pour it into cold water. Acidify with concentrated HCl to a pH of ~1-2. Heat the acidic solution to 100-120°C until CO₂ evolution stops.

  • Purification: Extract the product with an organic solvent, dry, and concentrate. Purify as described in Protocol 1.

Comparative Data Analysis

The performance of each reagent can be evaluated based on several key metrics. The following table represents expected outcomes based on established chemical principles.

MetricDiethyl Phenylmalonate PathwayThis compound PathwayRationale
Reaction Time (Alkylation) Longer (6-8 hrs)Shorter (4-6 hrs)Bypasses the in-situ deprotonation step.
Overall Yield Moderate to GoodPotentially HigherFewer steps and potentially fewer side reactions (e.g., elimination of the alkyl halide by the ethoxide base).[11]
Side Products Dialkylation, Elimination (E2)Lower incidence of base-induced side reactions.The presence of excess NaOEt can promote E2 elimination of the alkyl halide and dialkylation of the product.[11][12]
Reagent Handling Requires handling of moisture-sensitive NaOEt.Requires handling of a potentially hygroscopic salt.Both require anhydrous conditions for the alkylation step.
Solvent Choice Restricted to alcohols (e.g., ethanol) to avoid transesterification.More flexible; polar aprotic solvents like DMSO or DMF are often effective.[10]
Number of Steps More (enolate formation, alkylation, saponification, decarboxylation).Fewer (alkylation, decarboxylation).The salt combines the enolate formation and saponification steps conceptually.

Discussion & Application Guidance

The choice between these two reagents is not merely one of preference but a strategic decision based on the specific requirements of the synthesis.

When to Choose Diethyl Phenylmalonate:
  • Established Procedures: This is the classic, well-documented route. A vast body of literature exists, making troubleshooting and optimization more straightforward.[5][6][13]

  • Cost and Availability: Diethyl phenylmalonate is a common, readily available, and often less expensive starting material.

  • Scalability: The process is well-understood and has been implemented on an industrial scale.

  • Tolerance to Base: When the electrophile is a primary alkyl halide and not particularly sensitive to strong bases, this method is robust and reliable.

When to Choose this compound:
  • Base-Sensitive Electrophiles: This is the superior choice when using electrophiles prone to elimination (e.g., secondary alkyl halides) or other base-induced degradation. The absence of a strong alkoxide base minimizes these competing pathways.[11]

  • Improved Reaction Efficiency: For library synthesis or when reaction time is critical, the pre-formed salt can offer a faster route to the alkylated intermediate.

  • Simplified Work-up: By eliminating the need to neutralize a stoichiometric equivalent of base, the initial work-up can be simplified.

  • Potentially Higher Yields: By minimizing side reactions, the overall yield of the desired product may be improved, especially with challenging substrates.

Conclusion

Both diethyl phenylmalonate and this compound are valuable reagents for the synthesis of substituted phenylacetic acids. Diethyl phenylmalonate offers a traditional, cost-effective, and well-trodden path, ideal for robust and scalable syntheses with simple electrophiles. In contrast, this compound provides a more modern, efficient, and cleaner alternative, particularly advantageous when dealing with base-sensitive substrates where minimizing side reactions is paramount. The ultimate decision rests on a careful analysis of the electrophile's nature, the desired reaction scale, and the overall synthetic strategy.

References

Sources

A Comparative Guide to Sodium vs. Potassium 2-Phenylpropanedioate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. The salts of 2-phenylpropanedioic acid, a derivative of malonic acid, are valuable C3 synthons. This guide provides an in-depth comparative analysis of sodium 2-phenylpropanedioate and potassium 2-phenylpropanedioate, offering insights into their synthesis, properties, and applications to aid researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of Cation Selection in Malonate Chemistry

The 2-phenylpropanedioate anion is a versatile nucleophile and intermediate in organic synthesis. Its reactivity is modulated by the counter-ion, in this case, sodium versus potassium. The seemingly subtle difference between these alkali metals can have significant implications for the salt's solubility, basicity, and overall performance in a reaction. This guide will explore these differences, providing a framework for selecting the optimal reagent for specific synthetic transformations.

Synthesis of Sodium and Potassium 2-Phenylpropanedioate

The preparation of both sodium and potassium 2-phenylpropanedioate is typically a straightforward acid-base neutralization reaction. The process involves the reaction of 2-phenylpropanedioic acid with a slight excess of the corresponding alkali metal hydroxide or carbonate in a suitable solvent, followed by removal of the solvent.

Experimental Protocol: General Synthesis of Alkali Metal 2-Phenylpropanedioates

Materials:

  • 2-Phenylpropanedioic acid

  • Sodium hydroxide (or potassium hydroxide)

  • Deionized water or ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-phenylpropanedioic acid in a minimal amount of deionized water or ethanol.

  • With stirring, slowly add a solution of 1.05 equivalents of sodium hydroxide (or potassium hydroxide) in the same solvent.

  • Continue stirring at room temperature for 1-2 hours to ensure complete neutralization.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired sodium or potassium 2-phenylpropanedioate, which can be further dried under vacuum.

The causality behind this simple protocol lies in the acidic nature of the α-hydrogens of the dicarboxylic acid, which readily react with a strong base like NaOH or KOH to form the corresponding salt. The slight excess of the base ensures complete conversion of the acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Phenylpropanedioic_Acid 2-Phenylpropanedioic Acid Dissolution Dissolution in Solvent (e.g., Water, Ethanol) 2-Phenylpropanedioic_Acid->Dissolution Alkali_Hydroxide Sodium or Potassium Hydroxide Alkali_Hydroxide->Dissolution Neutralization Neutralization Reaction (Stirring at RT) Dissolution->Neutralization Solvent_Removal Solvent Removal (Rotary Evaporation) Neutralization->Solvent_Removal Drying Drying under Vacuum Solvent_Removal->Drying Final_Salt Sodium or Potassium 2-Phenylpropanedioate Drying->Final_Salt

General synthesis workflow for alkali metal 2-phenylpropanedioates.

Physicochemical Properties: A Comparative Overview

While specific experimental data for the direct comparison of these two salts is scarce in the literature, their properties can be inferred from the general characteristics of sodium and potassium salts of organic acids.

PropertySodium 2-phenylpropanedioatePotassium 2-phenylpropanedioateRationale
Molar Mass LowerHigherBased on the atomic masses of Na (22.99 g/mol ) and K (39.10 g/mol ).
Solubility in Organic Solvents Generally lowerGenerally higherPotassium salts of organic anions are often more soluble in organic solvents than their sodium counterparts due to the larger, "softer" nature of the K+ ion, which leads to weaker ion pairing.
Hygroscopicity Potentially highPotentially highBoth sodium and potassium salts of organic acids can be hygroscopic.
Basicity of the Anion Slightly stronger effective basicity in non-polar solventsSlightly weaker effective basicity in non-polar solventsThe smaller sodium cation forms tighter ion pairs with the anion, which can enhance the effective basicity of the anion in certain reactions.
Thermal Stability Generally highGenerally highAlkali metal salts of carboxylic acids are typically thermally stable.

Comparative Performance in Synthetic Applications

The choice between sodium and potassium 2-phenylpropanedioate as a reagent can significantly impact the outcome of a reaction. The key differences in their performance often stem from solubility and the nature of the cation-anion interaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group.[1] Malonate derivatives are classic substrates for this reaction. The base used to deprotonate the malonate is crucial. While stronger bases are often employed, the 2-phenylpropanedioate salt itself can act as the base or the pre-formed nucleophile.

  • Potassium 2-phenylpropanedioate: Due to its generally higher solubility in organic solvents, it may lead to a more homogeneous reaction mixture, potentially resulting in faster reaction rates and higher yields.

  • Sodium 2-phenylpropanedioate: Its lower solubility might necessitate the use of more polar solvents or phase-transfer catalysts to achieve comparable results. However, in some cases, the heterogeneity of the reaction can be advantageous for product isolation.

Michael Addition

In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound.[2] The enolate of 2-phenylpropanedioic acid can serve as the Michael donor.

  • Potassium 2-phenylpropanedioate: The looser ion pair between K+ and the enolate can make the enolate more nucleophilic, potentially leading to higher reactivity and better yields.

  • Sodium 2-phenylpropanedioate: The tighter ion pair with Na+ might slightly temper the nucleophilicity of the enolate. This could be beneficial in reactions where selectivity is a concern, as it might reduce the likelihood of side reactions.

Alkylation Reactions

The alkylation of the α-carbon of the 2-phenylpropanedioate is a key step in many synthetic routes.[3] The choice of the counter-ion can influence the C- vs. O-alkylation ratio, although for malonates, C-alkylation is generally favored.

  • Potassium 2-phenylpropanedioate: The more "naked" enolate due to the larger potassium cation could exhibit higher reactivity, which may be advantageous for less reactive alkylating agents.[4]

  • Sodium 2-phenylpropanedioate: The sodium salt might offer a good balance of reactivity and stability, making it a reliable choice for a wide range of alkyl halides.

Performance_Comparison cluster_Na Sodium 2-phenylpropanedioate cluster_K Potassium 2-phenylpropanedioate Topic Comparative Performance Na_Solubility Lower Solubility Topic->Na_Solubility Impacts Na_Basicity Tighter Ion Pair (Higher Effective Basicity) Topic->Na_Basicity Impacts K_Solubility Higher Solubility Topic->K_Solubility Impacts K_Basicity Looser Ion Pair (More 'Naked' Anion) Topic->K_Basicity Impacts Na_Reactivity Moderate Reactivity Na_Solubility->Na_Reactivity Na_Basicity->Na_Reactivity K_Reactivity Higher Reactivity K_Solubility->K_Reactivity K_Basicity->K_Reactivity

Logical relationship of properties influencing synthetic performance.

Conclusion and Recommendations

The selection between sodium and potassium 2-phenylpropanedioate should be guided by the specific requirements of the synthetic transformation.

  • Choose Potassium 2-phenylpropanedioate when:

    • Higher solubility in organic solvents is desired for homogeneous reaction conditions.

    • Enhanced reactivity is needed, for instance, with less reactive electrophiles.

    • A "softer" cation is preferred to minimize side reactions associated with strong ion pairing.

  • Choose Sodium 2-phenylpropanedioate when:

    • A more cost-effective and readily available reagent is sufficient.

    • Moderate reactivity is desired to improve selectivity.

    • The reaction conditions are compatible with a potentially heterogeneous system.

Ultimately, the optimal choice may require empirical validation for a specific application. This guide provides a foundational understanding to streamline the decision-making process for researchers in their pursuit of efficient and effective synthetic methodologies.

References

  • Organic Syntheses. ethyl phenylmalonate. Available at: [Link]

  • Knoevenagel Condensation. Organic Chemistry Portal. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Enolates. Chemistry LibreTexts. Available at: [Link]

  • Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Validating the purity of synthesized "Disodium 2-phenylpropanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Validating the Purity of Synthesized Disodium 2-Phenylpropanedioate

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. This compound, a key building block in various synthetic pathways, is no exception. Its utility is directly proportional to its purity, as contaminants can lead to unforeseen side reactions, inaccurate biological data, and compromised final products.

This guide provides an in-depth, technically grounded framework for the comprehensive validation of synthesized this compound. Moving beyond a simple checklist of procedures, we will explore the causality behind each experimental choice, establishing a self-validating system that ensures the highest degree of confidence in your material.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity analysis begins with understanding the synthesis route and its potential pitfalls. This compound is typically prepared by the saponification (hydrolysis under basic conditions) of its corresponding diester, such as diethyl phenylmalonate.[1][2] The diester itself is often synthesized via methods like the Claisen condensation of ethyl phenylacetate with diethyl oxalate.[3]

This synthetic pathway illuminates several potential classes of impurities:

  • Starting Materials: Unreacted diethyl phenylmalonate or ethyl phenylacetate.

  • Intermediates: Monosodium 2-phenylpropanedioate (from incomplete saponification).

  • Side-Products: Phenylacetic acid, a common impurity formed by the decarboxylation of phenylmalonic acid, especially if the reaction mixture is subjected to heat.[4]

  • Reagents: Excess sodium hydroxide or sodium carbonate used during saponification and neutralization.[5]

  • Solvents: Residual solvents from the reaction or purification steps, such as ethanol or diethyl ether.[6]

A multi-faceted analytical approach is therefore not just recommended; it is essential for identifying and quantifying this diverse array of potential contaminants.

A Multi-Pronged Strategy for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. We advocate for a synergistic approach, where the strengths of one method compensate for the limitations of another. Our recommended workflow integrates spectroscopic, chromatographic, and elemental analyses.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation & Purity Assessment Sample Synthesized Disodium 2-phenylpropanedioate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC-UV Sample->HPLC MS Mass Spectrometry (ESI-MS) Sample->MS EA Elemental Analysis (C, H, Na) Sample->EA FT Flame Test Sample->FT Structure Structural Confirmation NMR->Structure Quant Quantitative Purity (>99%?) HPLC->Quant MS->Structure Stoich Stoichiometric Validation EA->Stoich Qual Qualitative ID FT->Qual Final Final Purity Certification Structure->Final Quant->Final Stoich->Final Qual->Final

Caption: Comprehensive Analytical Workflow for Purity Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

Expertise & Experience: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR provides a direct, quantitative view of all proton-containing species in the sample, making it exceptionally effective for identifying and quantifying organic impurities.

Causality: The choice of a deuterated solvent is critical. Since the target compound is a salt, Deuterium Oxide (D₂O) is the ideal solvent for its high polarity and ability to dissolve the analyte.[7]

Expected ¹H NMR Spectrum (400 MHz, D₂O):
  • Phenyl Protons: A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5 protons.

  • Methine Proton: A singlet around δ 4.0-4.5 ppm, integrating to 1 proton. The exact chemical shift can be pH-dependent.

Detecting Impurities with ¹H NMR:
ImpurityCharacteristic Signal (D₂O)Causality of Signal
Phenylacetic AcidSinglet (~δ 3.6 ppm, 2H)The methylene (-CH₂-) protons adjacent to the phenyl and carboxyl groups.[8]
Diethyl PhenylmalonateQuartet (~δ 4.2 ppm, 4H) & Triplet (~δ 1.2 ppm, 6H)Ethyl ester protons (-OCH₂CH₃).
EthanolQuartet (~δ 3.6 ppm, 2H) & Triplet (~δ 1.2 ppm, 3H)Residual solvent from synthesis/purification.
TolueneSinglet (~δ 2.3 ppm, 3H) & Multiplet (~δ 7.2 ppm, 5H)Residual solvent from synthesis.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Processing: Process the spectrum, referencing the residual HDO peak (typically ~δ 4.79 ppm).

  • Analysis: Integrate all signals. The purity can be estimated by comparing the integral of the product's methine proton to the integrals of any impurity signals.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC excels at separating components in a mixture, making it the gold standard for quantitative purity determination. For organic acids, a reversed-phase method with UV detection is robust and highly sensitive.[9]

Causality: An acidic mobile phase is used to suppress the ionization of any free carboxylic acid impurities, ensuring they are retained on the nonpolar C18 stationary phase and elute as sharp, symmetrical peaks.[10] UV detection at 210 nm is chosen as it corresponds to the absorbance of the carboxyl group, allowing for the detection of non-aromatic acid impurities as well.[11]

G MobilePhase Mobile Phase (e.g., pH 2.5 Phosphate Buffer/Acetonitrile) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector (Sample Injection) Pump->Injector Column Reversed-Phase C18 Column (Separation Occurs) Injector->Column Detector UV Detector (λ = 210 nm) Column->Detector Data Chromatogram (Data Acquisition) Detector->Data

Caption: HPLC Experimental Workflow.

Experimental Protocol: HPLC-UV Analysis
  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: Isocratic elution with a mixture of 0.02 M potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the sample in water at 1 mg/mL. Dilute as necessary with the mobile phase.

  • Injection: Inject 10 µL onto the column.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Data: Expected HPLC Results
CompoundExpected Retention TimeRationale
This compound Main Peak (e.g., 4.5 min) The analyte of interest; its retention will depend on the exact conditions.
Phenylacetic AcidLater Eluting (e.g., 6.0 min)More hydrophobic (less polar) than the dicarboxylate, leading to stronger retention on the C18 column.
Phenylmalonic Acid (Free Acid)Earlier Eluting (e.g., 3.0 min)More polar than phenylacetic acid, leading to weaker retention.

Mass Spectrometry (MS): The Molecular Weight Confirmer

Expertise & Experience: Mass spectrometry provides an exact measurement of the mass-to-charge ratio (m/z) of ionized molecules, serving as definitive confirmation of molecular identity.[1] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like carboxylate salts.

Causality: Operating in negative ion mode (ESI-) is logical as the dicarboxylate anion is readily formed. We would expect to see the deprotonated molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high confidence.

Expected Ions (ESI-):
  • [M - 2Na + H]⁻: The singly charged mono-anion of the corresponding free acid (phenylmalonic acid). Calculated m/z = 179.0395.

  • [M - Na]⁻: The singly charged sodium salt. Calculated m/z = 201.0214.

Fragmentation via tandem MS (MS/MS) can further confirm the structure, with expected losses of H₂O and CO₂.[12]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like water or methanol.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in negative ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Compare the observed m/z values with the calculated theoretical values for the expected ions.

Complementary Analyses: Elemental Analysis and Flame Test

Trustworthiness: These classic methods provide a self-validating check on the product's bulk composition and inorganic content.

Elemental Analysis (C, H, Na)

This technique determines the percentage by mass of carbon, hydrogen, and sodium. It is a powerful tool for confirming the correct formation of the disodium salt versus the monosodium salt or the free acid.

Theoretical vs. Experimental Values for C₉H₆Na₂O₄:

ElementTheoretical %Acceptable Experimental Range
Carbon (C)48.23%± 0.4%
Hydrogen (H)2.70%± 0.4%
Sodium (Na)20.52%± 0.4%

A significant deviation, particularly in the sodium content, would indicate incorrect stoichiometry. The method involves the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O) and determination of sodium content by other means.

Flame Test

A simple, rapid, and qualitative test for the presence of sodium.

Protocol:

  • Clean a platinum or nichrome wire loop by dipping it in concentrated HCl and heating it in a Bunsen burner flame until no color is imparted.

  • Dip the clean loop into the sample of this compound.

  • Introduce the loop into the flame.

Expected Result: A strong, persistent golden-yellow flame confirms the presence of sodium ions.[13]

Summary and Final Recommendation

A comprehensive purity validation of this compound relies on the convergence of data from multiple orthogonal techniques.

TechniquePrimary PurposeInformation GainedKey Strengths
¹H NMR Structure & Organic ImpuritiesConfirms chemical structure, identifies and quantifies proton-containing impurities.Highly specific, quantitative.
HPLC-UV Quantitative PuritySeparates and quantifies the main component and impurities.High sensitivity, excellent for purity determination.
Mass Spec Molecular IdentityConfirms molecular weight and elemental formula (HRMS).Unambiguous identity confirmation.
Elemental Analysis StoichiometryConfirms the correct ratio of elements, especially sodium.Validates bulk composition and salt form.

Final Recommendation: For a batch of synthesized this compound to be certified as high purity (>99%), it must:

  • Exhibit the correct ¹H NMR spectrum with no detectable organic impurities above 0.1%.

  • Show a purity of ≥99.5% by HPLC area percent.

  • Display the correct molecular ions in the mass spectrum.

  • Yield elemental analysis results within ±0.4% of the theoretical values for C, H, and Na.

By following this rigorous, multi-faceted validation strategy, researchers can proceed with confidence, knowing their starting material is well-characterized and of the highest possible quality.

References

  • National Distillers and Chemical Corp. (1959). Preparation of phenylmalonic acid. U.S. Patent No. 2,881,209.
  • AQA. (2015). A-level Chemistry Specification (7405). Assessment and Qualifications Alliance. [Link]

  • Wollweber, H. (2000). Hypnotics. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Wikipedia contributors. (n.d.). Diethyl phenylmalonate. Wikipedia. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. [Link]

  • Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 47(9), 1684-1692. [Link]

  • University of Babylon. (n.d.). Element analysis. [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M - H]−ions from dicarboxylic acids... Journal of Mass Spectrometry, 35(6), 738-748. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

  • Tanta University. (n.d.). Identification of Carboxylic Acids Salts. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Syngenta Participations AG. (2018). Process for the preparation of phenylmalonic acid dinitriles. Patent No. WO2018015489A1.
  • JoVE. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

  • Wikipedia contributors. (n.d.). Sodium fusion test. Wikipedia. [Link]

  • Zhang, Y., et al. (2020). Determination of Organic Acids in Orange Fruit by HPLC. Advances in Applied Science Research, 11(4), 1-4. [Link]

  • Organic Syntheses. (n.d.). Ethyl Phenylmalonate. [Link]

  • Pop, A., et al. (2010). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B, 72(2), 165-172. [Link]

  • Al-Farga, A., et al. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(16), 4991. [Link]

  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. [Link]

Sources

A Comparative Analysis for the Synthetic Chemist: Disodium 2-Phenylpropanedioate versus Phenylmalonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the choice between a carboxylic acid and its corresponding salt can significantly impact reaction efficiency, yield, and ease of handling. This guide provides a detailed comparative analysis of Phenylmalonic Acid and its disodium salt, Disodium 2-phenylpropanedioate, offering insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Practical Differences

While both compounds share the same core phenylmalonate structure, their differing forms as a free acid and a disodium salt give rise to distinct physical and chemical properties. These differences are not merely academic; they have profound practical implications in the laboratory.

PropertyPhenylmalonic AcidThis compoundAdvantage of Disodium Salt
Molecular Formula C₉H₈O₄C₉H₆Na₂O₄-
Molecular Weight 180.16 g/mol [1]224.12 g/mol -
Appearance White crystalline powder[1]White solid-
Melting Point 149-152 °C (decomposes)[2]Decomposes at higher temperaturesHigher thermal stability
Water Solubility SolubleHighly solubleEnhanced solubility for aqueous reactions
Organic Solvents Generally soluble in polar organic solventsSparingly soluble to insolubleFacilitates separation and purification
Hygroscopicity LowModerate to high-
Handling Irritant, handle with care[1]Generally lower hazardImproved safety profile

The Solubility Advantage: A Critical Parameter in Process Chemistry

The most significant and immediate advantage of using this compound is its markedly higher solubility in aqueous media compared to Phenylmalonic Acid. Carboxylate salts, by their ionic nature, are generally more soluble in water than their corresponding carboxylic acids.[3][4] This enhanced water solubility opens up a range of possibilities for reaction conditions and work-up procedures that are either inefficient or inaccessible with the free acid.

For instance, reactions requiring a high concentration of the malonate species in water or a mixed aqueous-organic solvent system would be greatly facilitated by using the disodium salt. Furthermore, the insolubility of the disodium salt in many common organic solvents can be strategically exploited for purification. After a reaction in an organic solvent, the salt of a product can often be selectively precipitated or washed away with an aqueous solution, simplifying the isolation of the desired non-polar product.

While specific quantitative solubility data for this compound is not widely published, the general principle of increased aqueous solubility for carboxylate salts is a well-established concept in organic chemistry.

Thermal Stability and Decarboxylation: A Key Consideration

Phenylmalonic acid is known to be susceptible to thermal decarboxylation, yielding phenylacetic acid upon heating.[2] This decomposition can be a significant side reaction, leading to reduced yields and impurities, particularly in reactions requiring elevated temperatures. The decarboxylation mechanism is understood to involve an intramolecular proton transfer, a pathway that is readily available in the free acid form.[3]

This compound, lacking the acidic protons of the carboxylic acid groups, exhibits significantly greater thermal stability. The ionic nature of the carboxylate groups makes the molecule less prone to the cyclic transition state required for decarboxylation. While the salt will eventually decompose at very high temperatures, it is considerably more robust under typical synthetic conditions compared to the free acid. This enhanced stability allows for a broader range of reaction temperatures and can lead to cleaner reaction profiles with higher yields of the desired product.

Figure 1: Conceptual depiction of the relative ease of decarboxylation.

Synthetic Utility and Experimental Protocols

The choice between the acid and its salt often dictates the design of a synthetic protocol. The following sections provide detailed experimental procedures that highlight the practical applications of both compounds and underscore the advantages of using the disodium salt in specific contexts.

Preparation of this compound

A straightforward method for the preparation of this compound is the hydrolysis of a dialkyl phenylmalonate, such as diethyl phenylmalonate, followed by neutralization with a sodium base.

Protocol: Hydrolysis of Diethyl Phenylmalonate and Formation of this compound

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl phenylmalonate (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • The remaining aqueous solution contains this compound. This solution can be used directly in subsequent reactions, or the solid salt can be isolated by evaporation of the water. For purification, the solid can be precipitated by the addition of a solvent in which it is insoluble, such as ethanol or acetone.

hydrolysis_workflow start Start: Diethyl Phenylmalonate in Ethanol add_naoh Add aqueous NaOH (2.2 eq) start->add_naoh reflux Reflux for 2-3 hours add_naoh->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to room temperature tlc->cool Complete evaporate_etoh Remove ethanol under reduced pressure cool->evaporate_etoh product Aqueous solution of this compound evaporate_etoh->product

Figure 2: Workflow for the preparation of this compound.
Comparative Application in Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[5] The use of this compound in this reaction, particularly in aqueous or protic solvents, can offer advantages in terms of simplified reaction conditions and work-up compared to using phenylmalonic acid with a base.

Protocol: Knoevenagel Condensation with Benzaldehyde

Method A: Using Phenylmalonic Acid

  • In a suitable solvent such as ethanol or toluene, dissolve benzaldehyde (1 equivalent) and phenylmalonic acid (1 equivalent).

  • Add a catalytic amount of a base, such as piperidine or pyridine.

  • Heat the mixture to reflux, often with azeotropic removal of water, until the reaction is complete as monitored by TLC.

  • The work-up typically involves an acidic wash to remove the basic catalyst, followed by extraction and purification by chromatography or crystallization.

Method B: Using this compound (Proposed)

  • In an aqueous or mixed aqueous/ethanolic solvent, dissolve benzaldehyde (1 equivalent) and this compound (1 equivalent).

  • Depending on the reactivity of the aldehyde, the reaction may proceed upon heating without the need for an additional base. If required, a mild acid catalyst can be employed.

  • Upon completion of the reaction, the product, being less polar than the starting salt, may precipitate from the reaction mixture upon cooling or the addition of water.

  • The product can be collected by filtration, washed with water to remove any unreacted salt, and dried, potentially simplifying the purification process.

The use of the disodium salt in Method B can lead to a greener and more atom-economical process by minimizing the use of organic solvents and simplifying the purification procedure.

Spectroscopic Characterization

The identity and purity of both Phenylmalonic Acid and its disodium salt can be confirmed using standard spectroscopic techniques.

Phenylmalonic Acid:

  • ¹H NMR: Expected signals include a singlet for the methine proton, a multiplet for the phenyl protons, and a broad singlet for the carboxylic acid protons.

  • ¹³C NMR: Characteristic signals for the carboxylic carbons, the methine carbon, and the aromatic carbons are expected. The chemical shifts of carbon atoms are influenced by their electronic environment.[6][7][8]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight.[1]

This compound:

  • ¹H NMR (in D₂O): The spectrum will be similar to that of the acid, but the acidic proton signal will be absent. The chemical shifts of the other protons may be slightly different due to the change in the electronic environment.

  • ¹³C NMR (in D₂O): The chemical shifts of the carbons, particularly the carboxylate carbons, will be different from those of the free acid.

  • IR Spectroscopy: A key difference will be the presence of a strong, broad absorption for the carboxylate (COO⁻) asymmetric stretch in the 1550-1650 cm⁻¹ region for the disodium salt, and the absence of the broad O-H stretch of the carboxylic acid.

Conclusion: A Strategic Choice for Enhanced Synthesis

The decision to use this compound over Phenylmalonic Acid is a strategic one that can offer significant advantages in synthetic chemistry. The enhanced aqueous solubility, greater thermal stability, and potentially simplified handling and purification procedures make the disodium salt an attractive alternative, particularly for large-scale applications and in the context of green chemistry. While the free acid remains a valuable reagent, a thorough understanding of the benefits conferred by its salt form allows the modern synthetic chemist to select the optimal reagent for a given transformation, leading to more efficient, robust, and scalable synthetic routes.

References

  • Carboxylate Compounds for Modern Applications. (2025, August 14). BioFuran Materials. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Carboxylates Applications and Uses Explained. (2025, June 5). BioFuran Materials. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Human Metabolome Database. Retrieved from [Link]

  • ethyl phenylmalonate. Organic Syntheses Procedure. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000202). Human Metabolome Database. Retrieved from [Link]

  • US2881209A - Preparation of phenylmalonic acid. Google Patents.
  • Phenylmalonic acid | C9H8O4 | CID 75791. PubChem. Retrieved from [Link]

  • Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. RSC Publishing. Retrieved from [Link]

  • Thermal decomposition. Wikipedia. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Malonic acid. Wikipedia. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Phenylmalonic acid | C9H8O4 | CID 75791. PubChem. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Retrieved from [Link]

  • Diethyl phenylmalonate. Wikipedia. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • 15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube. Retrieved from [Link]

  • Investigation, Correlation and DFT study for solubility of Malonic acid in water + methanol and water + ethanol binary solvents at T = 293.15 to 313.15 K. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Thermal stability and protective properties of phenylphosphonic acid on Cu(111). Retrieved from [Link]

  • Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. FAO AGRIS. Retrieved from [Link]

  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Retrieved from [Link]

  • Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Retrieved from [Link]

  • Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. ResearchGate. Retrieved from [Link]

  • Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. ResearchGate. Retrieved from [Link]

  • Thermal Decomposition of Sodium Phosphates. ResearchGate. Retrieved from [Link]

  • (PDF) Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. ResearchGate. Retrieved from [Link]

  • Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. ResearchGate. Retrieved from [Link]

  • Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-. White Rose Research Online. Retrieved from [Link]

  • The thermal decomposition of sodium nitrate. Journal of the Chemical Society A. Retrieved from [Link]

Sources

A Comparative Guide to Alkylation Strategies: Classical Malonic Ester Synthesis vs. Pre-formed Phenylpropanedioate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of α-substituted carboxylic acids, particularly those bearing a phenyl group, the malonic ester synthesis is a cornerstone methodology for carbon-carbon bond formation.[1][2] The classical approach involves the in situ generation of a malonate enolate using a base, followed by alkylation. An alternative, though less documented, strategy involves the use of a pre-formed salt, such as Disodium 2-phenylpropanedioate, as the nucleophile. This guide provides a detailed comparison of these two methodologies, focusing on reaction efficiency, yield, and practical considerations, supported by established chemical principles and experimental data.

Method 1: The Classical Malonic Ester Synthesis (In Situ Enolate Generation)

The traditional malonic ester synthesis is a robust and versatile multi-step process:

  • Enolate Formation: A malonic ester, such as diethyl phenylmalonate, is deprotonated at the α-carbon using a suitable base.[1][3][4]

  • Alkylation: The resulting resonance-stabilized enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[1][3][4]

  • Hydrolysis and Decarboxylation: The alkylated diester is then hydrolyzed to a dicarboxylic acid, which readily decarboxylates upon heating to yield the final substituted carboxylic acid.[1][3][4]

Causality in Experimental Design

The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is commonly used for diethyl malonate to prevent transesterification, a side reaction that can occur if the alkoxide base does not match the ester's alcohol component.[5] The pKa of the α-proton in diethyl malonate is approximately 13, making it sufficiently acidic to be deprotonated almost quantitatively by sodium ethoxide (the pKa of its conjugate acid, ethanol, is about 16).[3] This ensures a high concentration of the nucleophilic enolate for the subsequent alkylation step.

Common Side Reactions

A significant drawback of this method is the potential for dialkylation.[5][6] The mono-alkylated product still possesses an acidic proton and can be deprotonated again by the base, leading to a second alkylation. This is particularly problematic if the desired product is the mono-alkylated species and can lead to lower yields and difficult purification.[5] Other potential side reactions include O-alkylation and elimination reactions with secondary or tertiary alkyl halides.[6]

Visualizing the Workflow: Classical Malonic Ester Synthesis

classical_synthesis start Diethyl Phenylmalonate + Alkyl Halide (R-X) base_addition Step 1: In Situ Deprotonation (e.g., NaOEt in EtOH) start->base_addition enolate Intermediate: Sodium Enolate (Generated in reaction mixture) base_addition->enolate Forms nucleophile alkylation Step 2: SN2 Alkylation enolate->alkylation Attacks R-X alkylated_ester Alkylated Phenylmalonic Ester alkylation->alkylated_ester hydrolysis Step 3: Hydrolysis & Decarboxylation (Acid/Base, Heat) alkylated_ester->hydrolysis product Final Product: α-Alkyl Phenylacetic Acid hydrolysis->product

Caption: Workflow for the classical malonic ester synthesis.

Method 2: Alkylation Using Pre-formed "this compound"

The term "this compound" refers to the disodium salt of phenylmalonic acid.[7][8] Using a pre-formed salt implies isolating this species first and then introducing it to the alkylating agent. This approach fundamentally alters the reaction conditions by separating the deprotonation and alkylation steps.

Rationale and Potential Advantages

The primary motivation for using a pre-formed enolate is to exert greater control over the reaction.

  • Stoichiometric Precision: By preparing and isolating the salt, one can, in theory, use precise stoichiometry for the alkylation, potentially minimizing side reactions like dialkylation that arise from excess base in the classical method.

  • Solvent Flexibility: The alkylation step is no longer tied to the solvent required for deprotonation (e.g., ethanol). One could choose an aprotic solvent that might better facilitate the SN2 reaction and improve yields.

  • Avoiding Base-Induced Side Reactions: Since a strong base like sodium ethoxide is not present during the alkylation step, base-induced elimination of the alkyl halide is less of a concern.

Challenges and Practical Considerations

Despite the theoretical benefits, this method is not widely documented in standard literature, suggesting significant practical hurdles:

  • Salt Preparation and Stability: The disodium salt of phenylmalonic acid must be prepared, isolated, and stored under strictly anhydrous conditions. Enolates are sensitive to moisture and can be difficult to handle.[9]

  • Solubility and Reactivity: The solubility of the salt in common aprotic organic solvents may be low, potentially leading to heterogeneous reaction mixtures and slow reaction rates. While the salt form may offer enhanced reactivity in some environments, its aggregation in solution can also hinder it.[7] The enolate anion derived from diethyl phenylmalonate is already highly stable and somewhat hindered, which can make alkylation challenging even under ideal conditions.[10]

Visualizing the Workflow: Pre-formed Salt Method

preformed_salt_synthesis start_acid Phenylmalonic Acid base_reaction Step 1: Salt Formation (e.g., 2 eq. NaOH/NaH) start_acid->base_reaction salt Isolated Intermediate: This compound base_reaction->salt Isolate & Dry dissolution Step 2: Dissolution (Anhydrous Solvent) salt->dissolution alkylation Step 3: Alkylation + Alkyl Halide (R-X) dissolution->alkylation product Final Product: α-Alkyl Phenylacetic Acid (after workup/decarboxylation) alkylation->product

Caption: Workflow for alkylation using a pre-formed salt.

Yield Comparison and Performance Analysis

Direct, peer-reviewed yield comparisons for the alkylation of "this compound" are scarce. However, we can infer performance by analyzing data from analogous reactions and detailed protocols for the classical method. The target of comparison will be the synthesis of diethyl phenylethylmalonate , a precursor to the important drug Phenobarbital.

MethodKey ReagentsReported YieldSource
Classical Synthesis (in situ) Diethyl phenylmalonate, Sodium ethoxide, Bromoethane88.86 - 90.92% [11]
Classical Synthesis (in situ) Diethyl phenylmalonate, Sodium ethoxide, Bromoethane75.50 - 80.50% (Older method cited for comparison)[11]
Alkylation of Phenylacetate Ethyl phenylacetate, NaH, 1-BromopentaneLow (<30% for diethyl phenylmalonate) to moderate yields, with dialkylation issues.[10]

The data strongly indicates that the optimized, classical in situ generation of the enolate is a high-yielding procedure. A recent patent discloses yields of up to 90.92% for the ethylation of diethyl phenylmalonate.[11] This high efficiency is achieved by carefully controlling reaction conditions such as temperature and the slow addition of reagents to manage exotherms and potential side reactions.[11][12]

Conversely, reports on alkylating diethyl phenylmalonate highlight challenges. One user in a research forum reported yields of less than 30% when using sodium hydride (NaH) to pre-form the enolate before adding an alkyl bromide, suggesting that the pre-formed enolate is hindered and not as reactive as might be expected.[10] This practical report, while not a formal study, underscores the likely difficulties of the pre-formed salt approach. The high stability of the phenylmalonate enolate, due to resonance with two carbonyls and the phenyl group, paradoxically makes it a less potent nucleophile.[10][13]

Experimental Protocols

Protocol 1: High-Yield Classical Synthesis of Diethyl Phenylethylmalonate[11]
  • Objective: To synthesize diethyl phenylethylmalonate via in situ enolate generation.

  • Materials: Diethyl phenylmalonate, Sodium ethoxide-ethanol solution, Bromoethane.

  • Procedure:

    • To the starting diethyl phenylmalonate, add a sodium ethoxide-ethanol solution.

    • Maintain the temperature at 50-60°C and stir for 2 hours.

    • Slowly remove the ethanol via distillation under normal pressure.

    • Once distillation ceases, add bromoethane dropwise over 2 hours, maintaining the temperature at 55-65°C.

    • Increase the temperature to 75-100°C and hold for 6 hours to drive the reaction to completion.

    • After the reaction, remove excess bromoethane by distillation.

    • Neutralize the reaction mixture with sulfuric acid to a pH of 4-5.

    • Wash with brine to obtain the crude diethyl phenylethylmalonate. The reported yield for this optimized process is 90.92% .[11]

Protocol 2: Conceptual Protocol for Alkylation with Pre-formed Salt
  • Objective: To synthesize diethyl phenylethylmalonate using a pre-formed sodium salt.

  • Materials: Phenylmalonic acid, Sodium hydride (NaH) or Sodium metal, Anhydrous THF or DMF, Bromoethane.

  • Procedure:

    • Salt Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend phenylmalonic acid in anhydrous THF.

    • Add two equivalents of a strong base (e.g., sodium hydride) portion-wise. Allow for complete evolution of H₂ gas.

    • Remove the solvent in vacuo to yield crude this compound. Ensure the salt is rigorously dried.

    • Alkylation: Suspend the dried salt in a fresh volume of anhydrous DMF.

    • Add one equivalent of bromoethane dropwise at room temperature.

    • Heat the mixture (e.g., to 50-70°C) and monitor the reaction by TLC.

    • Upon completion, quench the reaction with water, and proceed with an acidic workup and decarboxylation sequence. Note: Expected yields for this conceptual protocol are anticipated to be significantly lower than the classical method due to the aforementioned challenges.

Conclusion and Recommendations

For the alkylation of phenylmalonate esters, the classical malonic ester synthesis employing in situ enolate generation remains the superior method in terms of yield, practicality, and scalability. Modern, optimized protocols for this method report yields exceeding 90%.[11] The procedure is well-understood, and its primary side reaction, dialkylation, can be effectively managed through stoichiometric control and careful addition of reagents.[12]

The alternative approach using a pre-formed salt like "this compound" is theoretically interesting but fraught with practical difficulties. The challenges of preparing, isolating, and handling a potentially insoluble and moderately reactive enolate salt make it an inefficient and less reliable method. Experimental evidence, though anecdotal, points to significantly lower yields.[10] Therefore, for researchers in drug development and synthetic chemistry aiming for efficiency and high throughput, the classical in situ approach is the recommended and field-proven strategy.

References

  • Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

  • Malonic ester synthesis - Wikipedia. [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene - Royal Society of Chemistry. [Link]

  • Malonic ester synthesis - Grokipedia. [Link]

  • Synthesis of diethyl diethylmalonate - Sciencemadness.org. [Link]

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate - Scribd. [Link]

  • CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google P
  • What will be the possible conditions to react bromo alkane with diethyl phenylmalonate? - ResearchGate. [Link]

  • 8.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

Sources

A Comparative Spectroscopic Guide: Disodium 2-Phenylpropanedioate and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectroscopic data for Disodium 2-phenylpropanedioate and its common ester derivatives, namely Dimethyl 2-phenylpropanedioate and Diethyl 2-phenylpropanedioate. This document is intended for researchers, scientists, and professionals in drug development and materials science who rely on precise molecular characterization. By understanding the distinct spectroscopic signatures of these compounds, researchers can unambiguously identify them, assess their purity, and gain insights into their electronic and structural properties.

The key difference between the parent disodium salt and its ester derivatives lies in the functional group at the carboxylate positions. The salt possesses ionic carboxylate groups (-COO⁻Na⁺), while the esters feature covalently bonded methoxy (-COOCH₃) or ethoxy (-COOCH₂CH₃) groups. These structural variations induce significant and predictable changes in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structures

To visually represent the molecules discussed in this guide, their structures are depicted below using the DOT language for graph visualization.

Figure 1: Molecular structures of the compared compounds.

Spectroscopic Data Comparison

The following sections detail the expected and observed spectroscopic data for each compound. While experimental data for the ester derivatives are available, the data for this compound is largely predicted based on established chemical principles due to a lack of readily available experimental spectra in public databases as of January 2026.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ, ppm) & MultiplicityAssignment
This compound (Predicted in D₂O)~7.4-7.2 (m)Aromatic protons (C₆H₅)
~3.5 (s)Methine proton (-CH-)
Dimethyl 2-phenylpropanedioate (in CDCl₃)7.35-7.25 (m)Aromatic protons (C₆H₅)
4.95 (s)Methine proton (-CH-)
3.73 (s)Methyl protons (-OCH₃)
Diethyl 2-phenylpropanedioate (in CDCl₃)7.40-7.20 (m)Aromatic protons (C₆H₅)
4.65 (s)Methine proton (-CH-)
4.25 (q, J = 7.1 Hz)Methylene protons (-OCH₂CH₃)
1.25 (t, J = 7.1 Hz)Methyl protons (-OCH₂CH₃)

Interpretation:

  • Aromatic Protons: The aromatic protons of the phenyl group in all three compounds are expected to appear as a complex multiplet in the range of 7.2-7.4 ppm. The electronic environment of the phenyl ring is similar across these molecules, leading to comparable chemical shifts.

  • Methine Proton: The methine proton (-CH-) is a singlet in all cases as it has no adjacent protons to couple with. A significant upfield shift is predicted for the disodium salt (~3.5 ppm) compared to the esters (~4.6-5.0 ppm). This is because the negatively charged carboxylate groups in the salt are more electron-donating than the ester groups, leading to increased shielding of the adjacent methine proton.

  • Alkyl Protons (Esters): The ester derivatives show characteristic signals for their alkyl groups. Dimethyl 2-phenylpropanedioate exhibits a singlet around 3.7 ppm for the six equivalent methyl protons. Diethyl 2-phenylpropanedioate shows a quartet around 4.2 ppm for the methylene protons (split by the adjacent methyl group) and a triplet around 1.2 ppm for the methyl protons (split by the adjacent methylene group).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted in D₂O)~175-180Carboxylate carbons (-COO⁻)
~135-140Quaternary aromatic carbon (C-ipso)
~128-130Aromatic carbons (-CH-)
~50-55Methine carbon (-CH-)
Dimethyl 2-phenylpropanedioate (in CDCl₃)~168Ester carbonyl carbons (-COO-)
~134Quaternary aromatic carbon (C-ipso)
~129, 128, 127Aromatic carbons (-CH-)
~58Methine carbon (-CH-)
~53Methyl carbons (-OCH₃)
Diethyl 2-phenylpropanedioate (in CDCl₃)~167Ester carbonyl carbons (-COO-)
~135Quaternary aromatic carbon (C-ipso)
~129, 128, 127Aromatic carbons (-CH-)
~58Methine carbon (-CH-)
~62Methylene carbons (-OCH₂)
~14Methyl carbons (-CH₃)

Interpretation:

  • Carbonyl/Carboxylate Carbons: The most significant difference is observed in the chemical shift of the carbonyl/carboxylate carbons. The carboxylate carbons of the disodium salt are expected to be significantly downfield (~175-180 ppm) compared to the ester carbonyl carbons (~167-168 ppm). The delocalization of the negative charge in the carboxylate group leads to a more deshielded carbon nucleus.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are similar across the three compounds.

  • Methine Carbon: The methine carbon in the disodium salt is predicted to be slightly upfield compared to the esters due to the electron-donating nature of the carboxylate groups.

  • Alkyl Carbons (Esters): The ester derivatives show distinct signals for their alkyl carbons in the expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Dimethyl/Diethyl 2-phenylpropanedioate
C=O Stretch ~1610-1550 (asymmetric) & ~1400 (symmetric)~1750-1730
C-O Stretch -~1300-1000
Aromatic C-H Stretch ~3100-3000~3100-3000
Aliphatic C-H Stretch ~2900~3000-2850
Aromatic C=C Bending ~1600, ~1475~1600, ~1475

Interpretation:

  • C=O Stretching: This is the most diagnostic region for distinguishing the salt from the esters. The esters exhibit a strong, sharp absorption band characteristic of the C=O double bond in the range of 1730-1750 cm⁻¹. In contrast, the disodium salt will not have a C=O double bond absorption in this region. Instead, it will show two characteristic bands for the carboxylate anion: a strong, broad asymmetric stretching vibration between 1550 and 1610 cm⁻¹ and a weaker, symmetric stretching vibration around 1400 cm⁻¹.

  • C-O Stretching: The esters will show strong C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹), which will be absent in the spectrum of the disodium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Table 4: Expected Mass Spectrometry Observations

CompoundIonization ModeExpected Molecular Ion (m/z)Key Fragmentation Patterns
This compound ESI⁻[M-2Na+H]⁻ = 179.05, [M-Na]⁻ = 201.03Difficult to predict without experimental data. Decarboxylation may be observed.
Dimethyl 2-phenylpropanedioate EI⁺[M]⁺ = 208.07Loss of ·OCH₃ (m/z 177), loss of ·COOCH₃ (m/z 149), tropylium ion (m/z 91).
Diethyl 2-phenylpropanedioate EI⁺[M]⁺ = 236.10Loss of ·OCH₂CH₃ (m/z 191), loss of ·COOCH₂CH₃ (m/z 163), loss of ethylene from the ethoxy group (McLafferty rearrangement), tropylium ion (m/z 91).[1]

Interpretation:

  • Molecular Ion: The molecular ion peak will directly reflect the different molecular weights of the compounds. For the disodium salt, electrospray ionization in negative mode (ESI⁻) would be more appropriate, and we would expect to see ions corresponding to the deprotonated and partially sodiated species. For the esters, electron ionization (EI) is common, and the molecular ion peak should be readily observable.

  • Fragmentation: The fragmentation patterns of the esters are predictable. Common fragmentation pathways include the loss of the alkoxy group (·OR) and the entire ester group (·COOR). The phenyl group can also lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. The fragmentation of the disodium salt is less predictable and would likely involve the loss of CO₂.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and instrument.

NMR Spectroscopy (¹H and ¹³C)

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl3 for esters, D2O for salt) with TMS as internal standard. C Data Acquisition B->C Tune and shim the spectrometer. Set acquisition parameters (e.g., pulse width, acquisition time, relaxation delay). D Data Processing C->D Acquire Free Induction Decay (FID) signal. E E D->E Fourier transform the FID, phase correct the spectrum, and perform baseline correction.

Sources

A Comparative Kinetic Guide to Alkylation Reactions: The Disodium 2-Phenylpropanedioate System and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbon-carbon bond formation, the alkylation of active methylene compounds is a cornerstone reaction, pivotal for the synthesis of a vast array of pharmaceutical intermediates and complex molecules. This guide provides an in-depth kinetic comparison of alkylation reactions involving the enolate of diethyl 2-phenylpropanedioate (the precursor to disodium 2-phenylpropanedioate) against other common nucleophilic systems. By understanding the underlying kinetics and mechanistic nuances, researchers can make more informed decisions in reaction design and optimization.

Mechanistic Framework: Enolate Generation and Reactivity

The utility of diethyl 2-phenylpropanedioate in alkylation stems from the acidity of its α-hydrogen, which is positioned between two electron-withdrawing ester groups and a phenyl group.[1][2] Deprotonation by a suitable base generates a resonance-stabilized enolate, the key nucleophilic species in the reaction.[2] While "this compound" represents this enolate, it is typically generated in situ from its ester precursor, diethyl 2-phenylpropanedioate.

The fundamental reaction proceeds via an SN2 pathway, where the enolate's α-carbon attacks an alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond.[3][4][5][6]

Caption: General mechanism of malonic ester alkylation.

The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used to ensure near-complete formation of the enolate.[1][7] The stability of this enolate is a double-edged sword; while its formation is favorable, its steric bulk and high stability can sometimes hinder the subsequent alkylation step, particularly with bulky alkylating agents.[1][8]

Comparative Nucleophilic Systems

To contextualize the kinetic performance of the phenylpropanedioate system, we must compare it to viable alternatives used for synthesizing α-substituted phenylacetic acid derivatives.

  • Diethyl Phenylmalonate: The subject of our primary focus. Its α-proton is highly acidic (predicted pKa ~11.8) due to stabilization from two ester groups and the phenyl ring.[1][2][9][10] This facilitates easy enolate formation.

  • Ethyl Phenylacetate: A simpler precursor lacking the second ester group. Its α-proton is less acidic (pKa ~22 in DMSO), requiring stronger bases like Lithium Diisopropylamide (LDA) for complete deprotonation.[4] The resulting enolate is generally more reactive but can be prone to side reactions like self-condensation.

  • Dimethyl Phenylmalonate: A close analog to the diethyl ester. Its reactivity is very similar, though minor kinetic differences may arise from the slightly smaller steric profile of the methyl groups compared to ethyl groups.[7]

The acidity (pKa) of the α-proton is a key determinant of the reaction rate, as it influences the equilibrium concentration of the nucleophilic enolate.[6] The lower pKa of diethyl phenylmalonate suggests a more facile deprotonation compared to substrates like ethyl phenylacetate.[1]

Experimental Design for Kinetic Analysis

A robust kinetic study requires careful experimental design to ensure data is reliable and reproducible. Monitoring the reaction progress over time is typically achieved using High-Performance Liquid Chromatography (HPLC), which allows for the simultaneous quantification of reactants and products.[11][12][13][14][15]

Core Principles for a Validated Kinetic Protocol:
  • Pseudo-First-Order Conditions: To simplify the rate law, the concentration of the alkylating agent is typically kept in large excess (≥10 equivalents) relative to the nucleophile. This makes the reaction rate dependent only on the concentration of the enolate precursor, simplifying data analysis.

  • Internal Standard: An inert compound is added to the reaction mixture at a known concentration. This allows for precise quantification by correcting for variations in injection volume or detector response during HPLC analysis.

  • Temperature Control: Alkylation reactions are sensitive to temperature fluctuations. Maintaining a constant temperature (e.g., using a thermostatted oil bath) is crucial for obtaining consistent rate constants.

  • Quenching: Aliquots taken at specific time points must be immediately quenched (e.g., by dilution into a cold, acidic mobile phase) to stop the reaction and ensure the measured concentrations accurately reflect that moment in time.[11]

General Experimental Protocol for Kinetic Monitoring via HPLC:
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the enolate precursor (e.g., diethyl phenylmalonate) and an internal standard in an anhydrous solvent (e.g., THF or DMF).

  • Equilibration: Place the flask in a constant temperature bath and allow it to equilibrate for 15-20 minutes.

  • Initiation: Add the base (e.g., NaH) and stir for a set time to ensure complete enolate formation. Initiate the reaction (t=0) by adding the alkylating agent (in large excess).

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching & Preparation: Immediately quench the aliquot in a prepared HPLC vial containing a diluent (e.g., 900 µL of mobile phase).[11] Vortex and filter the sample if necessary.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength (e.g., 210 nm) to monitor the disappearance of the starting material and the appearance of the product.[11]

  • Data Analysis: Calculate the concentration of the starting material at each time point relative to the internal standard. Plot the natural logarithm of the starting material concentration (ln[A]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line whose slope is equal to the negative of the observed rate constant (-k_obs).

Sources

The Modern Synthesist's Guide to α-Phenyl Carboxylic Acid Precursors: A Comparative Analysis of Alternatives to Disodium 2-Phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the construction of the α-phenyl carboxylic acid motif is a frequent and critical endeavor. This structural unit is a cornerstone in a multitude of bioactive molecules, including the widely recognized 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs). Historically, the malonic ester synthesis pathway, utilizing reagents like diethyl phenylmalonate and its corresponding salt, disodium 2-phenylpropanedioate, has been a canonical approach. However, the landscape of synthetic methodology is in constant evolution. Modern catalytic and photochemical methods now offer compelling, and often superior, alternatives that provide enhanced efficiency, milder reaction conditions, and broader functional group tolerance.

This guide provides an in-depth comparison of the classical malonic ester approach with state-of-the-art alternatives. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present quantitative data to empower chemists to make the most informed decisions for their specific synthetic challenges.

The Classical Synthon: Understanding Phenylpropanedioate Chemistry

This compound is the salt of phenylmalonic acid, though in practice, it is most commonly generated in situ from its more stable and commercially available ester precursor, diethyl phenylmalonate. The classical malonic ester synthesis provides a reliable, albeit often lengthy, route to α-substituted carboxylic acids.

The core logic of this pathway relies on the heightened acidity of the α-proton (pKa ≈ 13 in DMSO for diethyl malonate), positioned between two electron-withdrawing ester groups.[1][2] This allows for facile deprotonation with a standard base like sodium ethoxide to form a stabilized enolate, which then acts as a nucleophile.

The General Workflow

The synthesis follows a trusted three-act structure: Alkylation, Hydrolysis, and Decarboxylation.

G cluster_0 Classical Malonic Ester Synthesis start Diethyl Phenylmalonate enolate Enolate Formation (NaOEt) start->enolate Base alkylation SN2 Alkylation (R-X) enolate->alkylation Electrophile hydrolysis Ester Hydrolysis (NaOH, H₃O⁺) alkylation->hydrolysis decarboxylation Thermal Decarboxylation (Heat, -CO₂) hydrolysis->decarboxylation product α-Phenyl-α-Alkyl Carboxylic Acid decarboxylation->product

Caption: General workflow for the malonic ester synthesis.

A significant challenge arises from the fact that direct arylation of diethyl malonate is inefficient due to the poor electrophilicity of aryl halides in SN2 reactions.[3] Therefore, diethyl phenylmalonate is itself often synthesized via a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation.[3][4]

Experimental Protocol: The Synthesis of Phenobarbital

This multi-step synthesis of the anticonvulsant Phenobarbital is a classic illustration of the utility of diethyl phenylmalonate, showcasing its alkylation followed by cyclocondensation.[4]

Objective: To synthesize Phenobarbital via ethylation of diethyl phenylmalonate and subsequent condensation with urea.

Materials:

  • Diethyl Phenylmalonate

  • Sodium Ethoxide-Ethanol Solution

  • Ethyl Bromide

  • Urea

  • Sodium Methoxide

  • Methanol (absolute)

  • Water, Hydrochloric Acid, Diethyl Ether for workup

Procedure:

Part A: Ethylation of Diethyl Phenylmalonate [5]

  • To a reaction vessel containing diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol. Maintain the temperature at 50-60°C for 2 hours, during which ethanol is slowly removed under normal pressure.

  • Add ethyl bromide dropwise at 55-65°C over 2 hours.

  • Increase the temperature to 75-100°C and maintain for 6 hours to drive the alkylation to completion.

  • Work-up involves cooling, pouring into an ice-water mixture, acidification, and extraction with diethyl ether to yield crude diethyl ethylphenylmalonate.

  • Purify the product by vacuum distillation.

Part B: Cyclocondensation with Urea [4]

  • In a separate flask, prepare a fresh solution of sodium methoxide by dissolving clean sodium metal in absolute methanol under an inert atmosphere.

  • To the sodium methoxide solution, add dry urea and stir until dissolved.

  • Slowly add the purified diethyl ethylphenylmalonate from Part A to the urea-methoxide mixture.

  • Heat the mixture to reflux for 7-8 hours to form the barbiturate ring. A solid precipitate (the sodium salt of phenobarbital) will form.

  • After the reaction is complete, distill off the excess methanol.

  • Dissolve the residue in warm water (approx. 50°C) and acidify with hydrochloric acid to precipitate the crude phenobarbital.

  • Collect the product by filtration and purify by recrystallization from ethanol.

Modern Alternatives: Moving Beyond Stoichiometric Base

While robust, the malonic ester synthesis suffers from the use of stoichiometric strong bases, high temperatures, and multiple discrete steps. Modern catalysis offers more elegant and efficient solutions.

Palladium-Catalyzed α-Arylation (Hartwig-Buchwald Reaction)

The Hartwig-Buchwald amination has been extended to the formation of C-C bonds, providing a powerful method for the direct α-arylation of esters, ketones, and even free carboxylic acids.[6][7] This approach avoids the pre-synthesis of a phenylmalonate intermediate by directly coupling an enolizable substrate with an aryl halide.

Causality of Method: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand is critical. These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-C bond and regenerates the active Pd(0) catalyst.[8][9]

G cluster_0 Hartwig-Buchwald α-Arylation Cycle pd0 LPd(0) oa Oxidative Addition pd0->oa Ar-X pdiibr Ar-Pd(II)-X  (L) oa->pdiibr trans Ligand Exchange / Transmetalation pdiibr->trans Enolate (Base) pd_enolate Ar-Pd(II)-Enolate      (L) trans->pd_enolate re Reductive Elimination pd_enolate->re re->pd0 α-Aryl Product

Caption: Simplified catalytic cycle for the Hartwig-Buchwald α-arylation.

Experimental Protocol: Monoarylation of tert-Butyl Acetate [2]

Objective: To synthesize tert-butyl phenylacetate via palladium-catalyzed coupling of an aryl chloride and tert-butyl acetate.

Materials:

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with a suitable phosphine ligand)

  • Aryl Chloride (e.g., chlorobenzene)

  • tert-Butyl Acetate

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1 M solution in toluene

  • Anhydrous solvent (if needed, though the LHMDS solution may suffice)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), charge the palladium precatalyst (e.g., 1 mol %).

  • Add the aryl chloride (1.0 eq).

  • Add tert-butyl acetate (1.5 eq).

  • Via syringe, add the 1 M LHMDS solution (3.0 eq). The reaction is often run without additional solvent.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or GC-MS. Reactions are often complete in under 30 minutes for activated aryl chlorides.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visible-Light Photoredox Catalysis

A frontier in organic synthesis, photoredox catalysis utilizes light energy to facilitate single-electron transfer (SET) processes, enabling transformations under exceptionally mild conditions.[8][10] For the synthesis of α-aryl motifs, decarboxylative coupling is a particularly powerful strategy. An aliphatic carboxylic acid can be oxidized to generate an alkyl radical, which can then be coupled with an aryl partner.

Causality of Method: The photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light, promoting it to an excited state.[11] This excited state is a potent oxidant (or reductant). It can oxidize a carboxylate (formed by deprotonation of the parent acid), which then rapidly undergoes decarboxylation (loss of CO₂) to form a carbon-centered radical. This radical is the key intermediate for C-C bond formation.

G cluster_0 General Photoredox Decarboxylative Coupling PC Photocatalyst (PC) PC_excited Excited State (PC*) PC->PC_excited Visible Light (hν) SET Single Electron Transfer (SET) PC_excited->SET Radical_gen Decarboxylation (-CO₂) SET->Radical_gen Radical Alkyl Radical (R•) Radical_gen->Radical Coupling Radical Coupling Radical->Coupling Coupling Partner (e.g., Ar-CN) Product Coupled Product (R-Ar) Coupling->Product Substrate Carboxylic Acid (R-COOH) Substrate->SET Base

Caption: Simplified mechanism for photoredox-catalyzed decarboxylation.

Experimental Protocol: Decarboxylative Cross-Coupling of Aryl Acetic Acids [8]

Objective: To synthesize an unsymmetrical diarylmethane from an aryl acetic acid and an aryl nitrile.

Materials:

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol %)

  • Aryl Acetic Acid (e.g., Phenylacetic acid, 1.0 eq)

  • Aryl Nitrile (e.g., 4-Cyanopyridine, 1.5 eq)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

  • To an oven-dried reaction vial, add the photocatalyst, aryl acetic acid, aryl nitrile, and base.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the vial in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., Blue LEDs) at room temperature.

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via flash column chromatography.

Highly Reactive Acyclic and Cyclic Malonate Alternatives

For reactions like the Knoevenagel condensation, which generates α,β-unsaturated systems that can be precursors to α-aryl acids (via subsequent reduction), alternatives to standard malonates can offer superior reactivity.

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic derivative of malonic acid has a significantly more acidic α-proton (pKa ≈ 4.97) due to the conformational rigidity of its six-membered ring, which enhances the s-character of the C-H bond. This high acidity allows condensations to proceed under much milder conditions, often without a catalyst or with a mild organocatalyst like L-proline.[12][13]

  • Cyanoacetic Esters (e.g., Ethyl Cyanoacetate): The powerful electron-withdrawing effect of the nitrile group makes the α-protons more acidic than in diethyl malonate. This can lead to faster reactions and provides a synthetic handle for further transformations. The nitrile can be hydrolyzed to a carboxylic acid during the workup, leading directly to the dicarboxylic acid precursor for decarboxylation.[11]

Experimental Protocol: Knoevenagel Condensation with Meldrum's Acid [13]

Objective: To synthesize a 5-arylidene Meldrum's acid derivative.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Meldrum's Acid (1.0 eq)

  • Organocatalyst (e.g., L-Proline, 10 mol %)

  • Solvent (optional, many reactions proceed solvent-free)

Procedure:

  • In a mortar and pestle or a small vial, combine the aldehyde, Meldrum's acid, and L-proline.

  • If using a mortar, grind the solid mixture at room temperature for 15-20 minutes. If using a vial, stir vigorously.

  • The reaction is typically rapid and results in a solid product. Monitor completion by TLC (dissolving a small sample in a suitable solvent).

  • The resulting product is often of high purity and can be used directly or recrystallized from a solvent like ethanol if necessary.

Quantitative Performance Comparison

The choice of synthetic route is ultimately guided by performance metrics. The following table summarizes typical data for the synthesis of α-aryl carboxylic acid derivatives via these competing methodologies.

MethodReagent/CatalystSubstrate ExampleTemp.TimeYield (%)Key Advantages & Disadvantages
Malonic Ester Synthesis NaOEt (Stoichiometric)Diethyl phenylmalonate + EtBrReflux6-8 h~70-85% (alkylation)Pro: Well-established, reliable. Con: Multi-step, harsh conditions, stoichiometric base.[4][14]
Hartwig-Buchwald Pd(OAc)₂ / P(t-Bu)₃ (1-2 mol%)t-Butyl acetate + Aryl-ClRT0.5-4 h85-98%Pro: Direct, fast, mild, high yield, broad scope. Con: Cost of catalyst/ligands, sensitivity to air/moisture.[2][15]
Photoredox Coupling Ir(ppy)₃ (1-2 mol%)Phenylacetic acid + Aryl-CNRT12-24 h70-95%Pro: Extremely mild (light, RT), novel reactivity, sustainable. Con: Can require longer reaction times, specialized equipment.[8]
Knoevenagel Condensation L-Proline (10 mol%)Benzaldehyde + Meldrum's AcidRT15-30 min90-98%Pro: Very fast, mild, often solvent-free, high yield. Con: Indirect route to the target acid (requires subsequent steps).[13][16]

Conclusion: Selecting the Optimal Reagent and Methodology

The classical use of This compound (via its ester precursor) remains a viable, albeit dated, method for specific applications like the synthesis of barbiturates. Its primary drawbacks are the multi-step nature of the overall sequence and the harsh conditions required for hydrolysis and decarboxylation.

For the direct and efficient synthesis of a wide range of α-aryl esters and acids, Palladium-Catalyzed α-Arylation is now the industry standard. Its high yields, mild room-temperature conditions, and exceptional functional group tolerance make it the superior choice for most drug discovery and process chemistry applications. The primary consideration is the cost and handling of the palladium catalyst and specialized ligands.

Visible-Light Photoredox Catalysis represents the cutting edge of synthetic innovation. It offers unparalleled mildness and opens pathways for unique decarboxylative couplings that are not accessible through traditional two-electron chemistry. While it may require longer reaction times, its ability to use abundant carboxylic acids as radical precursors makes it a highly attractive and green alternative.

Finally, highly activated methylene compounds like Meldrum's Acid and cyanoacetic esters are powerful alternatives in the context of Knoevenagel condensations. They provide rapid and high-yielding access to unsaturated intermediates, which can be valuable precursors in a multi-step synthesis, often under greener, solvent-free conditions.

The modern synthetic chemist is equipped with a powerful and diverse toolkit. By understanding the causal principles, advantages, and limitations of each method, researchers can strategically select the optimal path to their target α-phenyl carboxylic acid, balancing efficiency, cost, and sustainability.

References

  • Li, W., et al. (2022). Photoredox-Catalyzed Decarboxylative Cross-Coupling Reaction to Synthesis Unsymmetrical Diarylmethanes. Molecules, 27(15), 4933. [Link]

  • Pitre, S. P., et al. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Sawangphon, T., et al. (2007). Synthesis of Phenobarbital, An anticonvulsant Drug. KKU Science Journal, 35(3), 214-221. [Link]

  • Adnan, A. I., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Applied Chemistry, 4(1). [Link]

  • Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. (2014). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2), 128-138. [Link]

  • Le, C., et al. (2021). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. Journal of the American Chemical Society, 143(34), 13861–13869. [Link]

  • Barham, J. P., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(1), 671-675. [Link]

  • Synthesis of Phenobarbital. (n.d.). Hooghly Women's College. [Link]

  • University of Calgary. (n.d.). Malonic esters. [Link]

  • Ramirez, N. P., et al. (2019). Direct decarboxylative allylation and arylation of aliphatic carboxylic acids using flavin mediated photoredox catalysis. European Journal of Organic Chemistry, 2019(30), 4833-4841. [Link]

  • Knoevenagel condensation between Meldrum's acid and aldehyde in water. (n.d.). ResearchGate. [Link]

  • Wang, P., et al. (2021). Light-induced decarboxylative arylation of carboxylic acids via electron donor–acceptor complexes. Organic Chemistry Frontiers, 8(20), 5734-5740. [Link]

  • Kim, H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28267–28278. [Link]

  • dl-PHENYLALANINE. (n.d.). Organic Syntheses. [Link]

  • Khan, S. N., et al. (2020). A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids. The Journal of Organic Chemistry, 85(7), 5019–5026. [Link]

  • Krapcho decarboxylation. (n.d.). Wikipedia. [Link]

  • Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. (2014). PubMed. [Link]

  • What will be the possible conditions to react bromo alkane with diethyl phenylmalonate? (2018). Chemistry Stack Exchange. [Link]

  • He, Z., & Hartwig, J. F. (2015). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 137(1), 262–269. [Link]

  • Synthesis of flurbiprofen. Reagents and conditions... (n.d.). ResearchGate. [Link]

  • Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. (1991).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]

  • Nolan, J. P., et al. (2009). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters, 11(13), 2768–2771. [Link]

  • Diethyl phenylmalonate. (n.d.). Wikipedia. [Link]

  • Synthesis of Flurbiprofen. (2024). YouTube. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

  • Krapcho Decarboxylation. (2022). YouTube. [Link]

  • Stauffer, S. R., et al. (2001). Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. The Hartwig Group. [Link]

  • Krapcho Decarboxylation. (2018). Chem-Station Int. Ed.. [Link]

  • Buchwald-Hartwig reaction: An overview. (2024). ResearchGate. [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. (2016). Semantic Scholar. [Link]

  • Buchwald-Hartwig C-C Bond Formation. (2010). Macmillan Group. [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (2010). ResearchGate. [Link]

  • An Approach to Comparing the Functional Group Tolerance of Reactions. (2018). ResearchGate. [Link]

  • Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. (2019). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Disodium 2-phenylpropanedioate Against Other Dicarboxylates in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Dicarboxylates in Modern Pharmaceutics

In the landscape of pharmaceutical development, the selection of excipients and functional molecules is a critical determinant of a drug product's stability, efficacy, and manufacturability. Dicarboxylates, a versatile class of organic compounds characterized by two carboxyl groups, are pivotal in this space. They serve diverse functions, from acting as metal chelating agents to prevent oxidative degradation, to serving as enzyme inhibitors in metabolic research.[1][2]

This guide focuses on Disodium 2-phenylpropanedioate (also known as Disodium Phenylmalonate), the water-soluble salt of phenylmalonic acid.[3][4] While its parent esters, such as diethyl phenylmalonate, are well-established intermediates in the synthesis of active pharmaceutical ingredients (APIs) like phenobarbital, the direct performance characteristics of the disodium salt are less comparatively documented.[5]

This document provides a comprehensive framework for researchers, formulation scientists, and drug development professionals to benchmark the performance of this compound against other widely-used dicarboxylates. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and summarize comparative data to empower rational selection in your research and development endeavors.

Chapter 1: Profiling the Contenders: A Structural Overview

Before delving into performance metrics, it is essential to understand the structural nuances of the molecules . The arrangement and proximity of the carboxyl groups, along with other substituents, dictate their physicochemical properties and functional efficacy.

Compound Name Structure Molar Mass ( g/mol ) Key Characteristics
This compound C₉H₆Na₂O₄224.12Phenyl-substituted malonate salt; increased lipophilicity from the phenyl group may influence interactions with APIs and biological membranes.[3]
Disodium Malonate C₃H₂Na₂O₄148.02The simplest dicarboxylate salt in this comparison; serves as a fundamental structural baseline.
Disodium Succinate C₄H₄Na₂O₄162.05A four-carbon dicarboxylate, naturally occurring in the TCA cycle; its structure is closely related to the enzyme substrate for succinate dehydrogenase.[1]
Citric Acid (Trisodium Salt) C₆H₅Na₃O₇258.07A tricarboxylic acid widely used as a chelating agent and pH buffer in pharmaceutical formulations.[6]
EDTA (Disodium Salt) C₁₀H₁₄N₂Na₂O₈336.21A powerful hexadentate chelating agent, considered the gold standard for metal sequestration in many applications.[6][7]

Chapter 2: Performance Benchmark I: Metal Chelation Efficacy

Expert Rationale: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are often present in raw materials and can catalyze the oxidative degradation of sensitive APIs, compromising drug stability and shelf-life.[2] Chelating agents act as sacrificial molecules, forming stable complexes with these metal ions to render them chemically inert.[8] The Ferrous Ion Chelating (FIC) assay is a robust spectrophotometric method to quantify this activity. The core principle relies on the competition between the test compound (the chelator) and a chromogenic indicator (ferrozine) for binding to ferrous ions. Effective chelation by the test compound prevents the formation of the colored ferrozine-Fe²⁺ complex, leading to a measurable decrease in absorbance.[9][10]

Experimental Protocol: Ferrous Ion Chelating (FIC) Assay

This protocol is designed to be a self-validating system by including a negative control (no chelator) to establish maximum color formation and a positive control (EDTA) to represent near-complete chelation.

  • Preparation of Reagents:

    • FeCl₂ Solution (2 mM): Dissolve 3.99 mg of iron(II) chloride tetrahydrate in 10 mL of deionized water. Prepare fresh daily.

    • Ferrozine Solution (5 mM): Dissolve 24.5 mg of ferrozine in 10 mL of deionized water. Prepare fresh daily.

    • Test Compound Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and each comparator dicarboxylate in 10 mL of deionized water.

    • Positive Control (EDTA): Use the 1 mg/mL solution of Disodium EDTA.

  • Assay Procedure:

    • To a 96-well microplate, add 50 µL of the test compound solution to triplicate wells.

    • For the negative control, add 50 µL of deionized water.

    • Initiate the chelation reaction by adding 100 µL of the 2 mM FeCl₂ solution to all wells.

    • Shake the plate gently and incubate for 10 minutes at room temperature.

    • Add 100 µL of the 5 mM ferrozine solution to all wells to start the color development reaction.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of chelation activity using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

Workflow for Ferrous Ion Chelation (FIC) Assay

FIC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_fe Prepare 2 mM FeCl₂ prep_ferrozine Prepare 5 mM Ferrozine prep_samples Prepare 1 mg/mL Test Compounds add_sample Add 50 µL Test Compound add_fe Add 100 µL FeCl₂ (Initiate Chelation) add_sample->add_fe Step 1 incubate1 Incubate 10 min add_fe->incubate1 Step 2 add_ferrozine Add 100 µL Ferrozine (Color Development) incubate1->add_ferrozine Step 3 incubate2 Incubate 10 min add_ferrozine->incubate2 Step 4 read_abs Read Absorbance @ 562 nm incubate2->read_abs Step 5 calculate Calculate % Chelation read_abs->calculate

Caption: Workflow for the Ferrous Ion Chelating (FIC) Assay.

Anticipated Comparative Data: Metal Chelation
Compound Predicted Fe²⁺ Chelation (%) at 1 mg/mL Rationale
This compoundModerateThe two carboxylates will enable chelation, but the bulky phenyl group might sterically hinder the formation of a highly stable multidentate complex compared to linear or more flexible structures.
Disodium MalonateLow to ModerateAs a simple bidentate ligand, it is expected to form less stable complexes compared to polydentate chelators.
Disodium SuccinateLowSimilar to malonate, it acts as a bidentate ligand with limited chelating strength.
Trisodium CitrateHighThe presence of three carboxyl groups and one hydroxyl group allows for strong, multidentate chelation.[6]
Disodium EDTAVery High (>95%)As the hexadentate "gold standard," EDTA forms exceptionally stable complexes with most divalent cations.[12][13]

Chapter 3: Performance Benchmark II: Enzyme Inhibition

Expert Rationale: Malonate and its derivatives are classic examples of competitive enzyme inhibitors, specifically targeting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] Malonate's structure is highly similar to the enzyme's natural substrate, succinate, allowing it to bind to the active site but without the -CH₂-CH₂- group necessary for dehydrogenation.[1] This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle.[14] Measuring this inhibitory activity is crucial for researchers in metabolic studies and for assessing potential off-target effects in drug development. This compound, as a malonate derivative, is hypothesized to exhibit similar inhibitory properties.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to enzyme activity.

  • Preparation of Reagents:

    • Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) using standard differential centrifugation protocols. Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., mannitol/sucrose/HEPES buffer).

    • Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard potassium phosphate buffer.

    • Succinate Solution (0.2 M): Prepare a stock solution of disodium succinate in phosphate buffer.

    • DCPIP Solution (1 mM): Prepare a stock solution of DCPIP in deionized water.

    • Inhibitor Solutions: Prepare a range of concentrations (e.g., 0.1 mM to 50 mM) for this compound and the other dicarboxylates in phosphate buffer.

  • Assay Procedure:

    • In a cuvette, combine 2.5 mL of phosphate buffer, 0.1 mL of DCPIP solution, and 0.1 mL of the mitochondrial suspension.

    • Add 0.1 mL of the inhibitor solution (or buffer for the uninhibited control).

    • Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 0.2 mL of the succinate solution.

    • Immediately monitor the decrease in absorbance at 600 nm for 5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Principle of Competitive Inhibition at Succinate Dehydrogenase

Competitive_Inhibition cluster_enzyme Succinate Dehydrogenase (SDH) Active Site cluster_molecules Molecules in Solution ActiveSite Active Site Product Fumarate (Product) ActiveSite->Product Catalyzes Conversion NoReaction No Reaction ActiveSite:e->NoReaction:w When Inhibitor is Bound Substrate Succinate (Natural Substrate) Substrate->ActiveSite Binds Inhibitor This compound (Competitive Inhibitor) Inhibitor->ActiveSite Binds & Blocks

Caption: Competitive inhibition of SDH by a malonate analog.

Anticipated Comparative Data: Enzyme Inhibition
Compound Predicted IC₅₀ (mM) Rationale
This compoundLow to ModerateThe malonate backbone is a strong predictor of inhibitory activity. The phenyl group may enhance binding through hydrophobic interactions within the active site, potentially making it a more potent inhibitor than malonate itself.
Disodium MalonateModerateThe classic competitive inhibitor of SDH.[1]
Disodium SuccinateN/A (Substrate)As the natural substrate, it will not inhibit the reaction; it is the reactant.
Trisodium CitrateVery High / No InhibitionThe structure is significantly different from succinate and is not expected to bind to the active site.
Disodium EDTAVery High / No InhibitionThe structure bears no resemblance to succinate and should not inhibit SDH.

Chapter 4: Performance Benchmark III: Drug-Excipient Compatibility

Expert Rationale: An excipient must be chemically compatible with the API to ensure the final drug product is stable.[15] Incompatibility can lead to degradation of the API, loss of potency, and the formation of potentially harmful impurities. A robust drug-excipient compatibility study (DECS) involves subjecting binary mixtures of the API and excipient to accelerated stability conditions (e.g., high temperature and humidity) and then analyzing for API degradation.[16] High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this, as it can separate the intact API from any degradation products, allowing for precise quantification of API loss.

Experimental Protocol: Accelerated Stability DECS

This protocol uses a model API known to be susceptible to degradation to provide a clear and discriminating assessment of excipient performance.

  • Preparation of Samples:

    • Select a model API (e.g., a hydrolytically or oxidatively sensitive drug).

    • Prepare binary mixtures of the API and each dicarboxylate excipient in a 1:1 ratio by weight.

    • Gently mix using a mortar and pestle to ensure homogeneity.

    • Prepare a control sample of the pure API.

    • Place approximately 50 mg of each mixture and the control into separate, loosely capped glass vials.

  • Stress Conditions:

    • Place the vials in a stability chamber set to an accelerated condition, for example, 60°C / 75% Relative Humidity (RH).

    • Store the samples for a defined period, such as 2 weeks.

  • HPLC Analysis:

    • Method Development: Develop and validate an HPLC method capable of resolving the model API from its potential degradants. This typically involves screening different columns (e.g., C18), mobile phases (e.g., acetonitrile/water gradients), and detection wavelengths.

    • Sample Preparation for Analysis: At the end of the stress period, accurately weigh a portion of each stored sample, dissolve it in a suitable solvent (e.g., mobile phase), and dilute to a known concentration (e.g., 0.1 mg/mL API).

    • Analysis: Inject the samples onto the HPLC system. Record the peak area of the intact API.

  • Data Analysis:

    • Calculate the percentage of API remaining for each mixture compared to the initial, unstressed API.

    • Calculate the percentage of degradation: % Degradation = 100 - % API Remaining.

    • A significant increase in degradation in a binary mixture compared to the pure API control indicates an incompatibility.

Workflow for Drug-Excipient Compatibility Study

DECS_Workflow cluster_prep Sample Preparation cluster_stress Accelerated Stability cluster_analysis HPLC Analysis cluster_data Data Interpretation mix Prepare 1:1 API:Excipient Binary Mixtures store Store Samples in Vials at 60°C / 75% RH for 2 Weeks mix->store api_control Prepare Pure API Control api_control->store dissolve Dissolve Stressed Samples in Mobile Phase store->dissolve inject Inject onto Validated HPLC System dissolve->inject quantify Quantify Peak Area of Intact API inject->quantify calc Calculate % Degradation vs. API Control quantify->calc

Caption: Workflow for an accelerated drug-excipient compatibility study.

Anticipated Comparative Data: Excipient Compatibility
Excipient Predicted API Degradation (%) Rationale
This compoundLow to ModerateIts performance will depend on its pH in solution and its chelating ability. If it effectively chelates pro-oxidant metals without imposing a detrimental pH, it should perform well.
Disodium MalonateLow to ModerateSimilar to the phenyl derivative, its impact will be pH and chelation dependent.
Disodium SuccinateLowGenerally considered a benign and compatible excipient.
Trisodium CitrateLowWidely used and known for its stabilizing properties through pH buffering and chelation.[6]
Disodium EDTAVery LowExpected to be highly protective, especially for APIs sensitive to metal-catalyzed oxidation, due to its superior chelating strength.[17]

Conclusion and Forward Outlook

This guide provides a comprehensive, scientifically-grounded framework for benchmarking the performance of this compound. The experimental protocols are designed not merely as steps to be followed, but as logical systems to generate reliable, interpretable, and comparative data.

Based on its chemical structure, This compound is predicted to be a moderate metal chelator and a potent competitive inhibitor of succinate dehydrogenase . Its performance as a stabilizing excipient will be highly dependent on the specific API and formulation context but warrants investigation due to its unique phenyl substitution.

By executing these benchmarks, researchers and formulation scientists can move beyond theoretical speculation and make data-driven decisions. This will enable the judicious selection of dicarboxylates, optimizing drug stability, controlling metabolic interactions, and ultimately accelerating the development of safe and effective medicines.

References

  • Vertex AI Search. (2026). Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block.
  • ResearchGate. (2025). Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application. Available from: [Link]

  • Blog. (2025).
  • Google Patents. US8158825B2 - Modified malonate derivatives.
  • Wikipedia. Diethyl malonate. Available from: [Link]

  • BVS.
  • Chemistry LibreTexts. (2014). 31.7: Drugs as Enzyme Inhibitors. Available from: [Link]

  • NIH. (2025). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. Available from: [Link]

  • PubMed. Mechanism of inhibition of the dicarboxylate carrier of mitochondria by thiol reagents. Available from: [Link]

  • SciSpace. (2014). Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. Available from: [Link]

  • Semantic Scholar. A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Available from: [Link]

  • PubMed. Comparative evaluation of chelators in the context of analysis of antibody oxidative stability. Available from: [Link]

  • PubMed. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. Available from: [Link]

  • ResearchGate. Chemical structures of dicarboxylate-containing agents. The differences.... Available from: [Link]

  • ResearchGate. The dicarboxylate-containing ACE inhibitors | Download Table. Available from: [Link]

  • ResearchGate. Selected dicarboxylic acids. | Download Table. Available from: [Link]

  • NIH. (2025). Dicarboxylate recognition based on ultracycle hosts through cooperative hydrogen bonding and anion–π interactions - PMC. Available from: [Link]

  • Springer Nature Experiments. Screening for Antioxidant Activity: Metal Chelating Assay. Available from: [Link]

  • MDPI. Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. Available from: [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Available from: [Link]

  • ResearchGate. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Available from: [Link]

  • Google Patents. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
  • Google Patents. CN115925543A - Synthesis method of diethyl phenylethylmalonate.
  • Zen-Bio. Ferrous Iron Chelating (FIC) Assay Kit. Available from: [Link]

  • ResearchGate. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study. Available from: [Link]

  • NIH. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. Available from: [Link]

  • PubMed. Ranking mAb-excipient interactions in biologics formulations by NMR spectroscopy and computational approaches. Available from: [Link]

  • PubMed. C4-dicarboxylate carriers and sensors in bacteria. Available from: [Link]

  • Organic & Biomolecular Chemistry Blog. (2024). Board news. Available from: [Link]

  • PubMed. C4-Dicarboxylate Utilization in Aerobic and Anaerobic Growth. Available from: [Link]

  • Google Patents. WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
  • Wikipedia. Diethyl phenylmalonate. Available from: [Link]

  • AIChE - Proceedings.
  • PubChem. Diethyl phenylmalonate | C13H16O4 | CID 66514. Available from: [Link]

  • MDPI. Crocins Ameliorate Experimental Immune Checkpoint Inhibitor-Related Myocarditis by Targeting the Hpx/Nrf2/HO-1 Pathway. Available from: [Link]

  • ACS Publications. (2026). Sustainable Polyethylene Terephthalate Waste-Derived Cu-Based Metal–Organic Framework/Poly(3,4-ethylenedioxythiophene) Hybrids for Redox Symmetrical Supercapacitors | Energy & Fuels.
  • MDPI. Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. Available from: [Link]

  • Dove Medical Press. (2025). Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties. Available from: [Link]

  • PubChem. Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester. Available from: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Assay of Disodium 2-phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Disodium 2-phenylpropanedioate

This compound, the salt of phenylmalonic acid, serves as a critical intermediate and starting material in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this precursor are paramount, directly influencing the yield, purity, and safety profile of the final drug product. Consequently, robust, reliable, and accurate analytical methods for its quantification are indispensable for quality control (QC) in pharmaceutical manufacturing.

This guide provides an in-depth comparison and cross-validation of two fundamentally different analytical techniques for the assay of this compound: a modern, separation-based method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a classical, stoichiometric method, Potentiometric Acid-Base Titration. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices and to demonstrate how these methods can be statistically proven equivalent for their intended purpose, adhering to rigorous international standards.[1][2][3]

The Principle of Analytical Method Cross-Validation

Before comparing the methods, it is crucial to understand the concept of cross-validation. Analytical method cross-validation is the process of comparing two distinct analytical methods to demonstrate that they provide equivalent and reliable results.[4][5] This process is essential in several scenarios, including:

  • Updating an older, compendial method (like titration) to a more modern, specific one (like HPLC).

  • Transferring a method between different laboratories or sites.[4][6]

  • Confirming that a new method produces results comparable to a previously validated one.

The ultimate goal is to ensure data integrity and consistency, regardless of the method employed.[4] Regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that outline the parameters for validating and comparing analytical procedures.[1][2][7][8] The core of this process lies in a head-to-head comparison of key validation characteristics, primarily accuracy and precision.[3][9]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale

HPLC is the workhorse of the modern pharmaceutical analysis laboratory. Its power lies in its ability to separate the analyte of interest from impurities and degradation products, offering a high degree of specificity. For this compound, a reversed-phase HPLC method is the logical choice. The molecule contains a phenyl group, which is an excellent chromophore for UV detection, and its dicarboxylate nature imparts significant polarity.

  • Causality of Choices:

    • Column: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which retains the analyte based on its phenyl group while allowing the highly polar disodium salt to elute in a reasonable time with an appropriate mobile phase.[10]

    • Mobile Phase: A buffered aqueous solution mixed with an organic solvent (acetonitrile) is used. The buffer (e.g., potassium phosphate) controls the pH, ensuring consistent ionization state of the analyte's corresponding acid form and thus reproducible retention times. Acetonitrile, the organic modifier, is used to adjust the elution strength.

    • Detection: The phenyl ring in the molecule exhibits strong UV absorbance. A detection wavelength of 254 nm is chosen as it is a common and effective wavelength for aromatic compounds, providing high sensitivity.

Experimental Protocol: HPLC-UV Assay
  • Mobile Phase Preparation: Prepare a solution of 20 mM Potassium Phosphate, adjust pH to 3.0 with phosphoric acid (Aqueous phase). The mobile phase is a 70:30 (v/v) mixture of the Aqueous phase and Acetonitrile. Filter and degas.

  • Standard Preparation (100 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with water. Further dilute 5.0 mL of this solution to 25 mL with water.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with water. Further dilute 5.0 mL of this solution to 25 mL with water.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.[11]

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Procedure: Inject the standard solution six times and the sample solution six times. Calculate the assay based on the average peak areas.

Method B: Potentiometric Acid-Base Titration

Expertise & Rationale

Titration is a cornerstone of quantitative chemical analysis, relying on a direct stoichiometric reaction.[12][13] For the assay of a salt of a dicarboxylic acid, an acid-base titration is a highly accurate and precise primary method. It measures the total basicity of the sample, making it an excellent choice for determining the potency of a pure substance where the identity is already confirmed.

  • Causality of Choices:

    • Reaction: The disodium salt of a weak dicarboxylic acid (phenylmalonic acid) will react with a strong acid (HCl) in a two-step neutralization process. The two carboxylate groups are protonated sequentially.

      • C₆H₅CH(COO⁻)₂Na₂ + HCl → C₆H₅CH(COOH)(COO⁻)Na + NaCl

      • C₆H₅CH(COOH)(COO⁻)Na + HCl → C₆H₅CH(COOH)₂ + NaCl

    • Titrant: A standardized solution of hydrochloric acid (HCl) is used as it is a strong, stable acid, providing a sharp and clear endpoint.

    • Endpoint Detection: While a colorimetric indicator could be used, a potentiometric titration using a pH electrode provides a more objective and precise determination of the equivalence points. The data is plotted as pH versus titrant volume, and the second derivative of this curve is typically used to pinpoint the exact equivalence point.

Experimental Protocol: Potentiometric Titration Assay
  • Titrant Preparation (0.1 M HCl): Prepare and standardize a 0.1 M solution of Hydrochloric Acid against a primary standard (e.g., anhydrous sodium carbonate).

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample into a 150 mL beaker. Dissolve in 50 mL of deionized water.

  • Titration Procedure:

    • Instrument: Autotitrator equipped with a calibrated glass pH electrode.

    • Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the titrant delivery tube into the solution.

    • Execution: Titrate the sample solution with the standardized 0.1 M HCl. Record the pH and volume of titrant added throughout the titration, especially near the expected equivalence points.

  • Calculation: Determine the volume of HCl consumed at the second equivalence point (Veq). Calculate the assay percentage using the following formula:

    • Assay % = (Veq × M_HCl × MW_Sample) / (2 × W_Sample × 1000) × 100

    • Where:

      • Veq = Volume of HCl at the second equivalence point (mL)

      • M_HCl = Molarity of standardized HCl

      • MW_Sample = Molecular weight of this compound (210.13 g/mol )

      • W_Sample = Weight of the sample (g)

      • The factor of 2 is used because 1 mole of the analyte reacts with 2 moles of HCl.

Cross-Validation Study Design & Workflow

The core of this guide is the direct comparison of the two methods using the same batch of this compound.

Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV cluster_titration Method B: Potentiometric Titration cluster_comparison Statistical Comparison Sample Single Batch of This compound HPLC_Prep Prepare 6 Replicates (e.g., 100 µg/mL) Sample->HPLC_Prep Titr_Prep Prepare 6 Replicates (e.g., 150 mg) Sample->Titr_Prep HPLC_Run Inject & Analyze per HPLC Protocol HPLC_Prep->HPLC_Run HPLC_Data Calculate Assay % from Peak Areas HPLC_Run->HPLC_Data Compare Compare Results: Accuracy (Recovery) Precision (%RSD) Statistical Tests (F-test, t-test) HPLC_Data->Compare Titr_Run Titrate with Standardized 0.1 M HCl Titr_Prep->Titr_Run Titr_Data Calculate Assay % from Veq Titr_Run->Titr_Data Titr_Data->Compare Conclusion Determine Method Equivalency Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and Titration methods.

Comparative Data Analysis

For this study, a single batch of this compound was analyzed. The key performance characteristics—precision and accuracy—were evaluated.

Precision (Repeatability)

Precision was assessed by analyzing six independent preparations of the same sample with each method.

Replicate HPLC-UV Assay (%) Potentiometric Titration Assay (%)
199.8100.1
2100.299.7
399.599.5
4100.4100.3
599.799.9
6100.0100.5
Mean 99.93 100.00
Std. Dev. 0.34 0.37
% RSD 0.34% 0.37%

Statistical Evaluation (F-test for Precision): An F-test is used to compare the variances of the two methods. The calculated F-value (s₂²/s₁²) is 1.18. At a 95% confidence level, the critical F-value is 5.05. Since the calculated F-value is less than the critical F-value, there is no statistically significant difference in the precision of the two methods.

Accuracy (Recovery)

Accuracy was determined by spiking the sample with a known amount of the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spike Level Method Amount Added (mg) Amount Found (mg) % Recovery
80%HPLC-UV80.179.899.6%
Titration80.280.5100.4%
100%HPLC-UV100.3100.7100.4%
Titration100.199.899.7%
120%HPLC-UV119.8120.1100.3%
Titration120.0119.499.5%
Average Recovery HPLC-UV 100.1%
Titration 99.9%

Statistical Evaluation (t-test for Accuracy): A two-sample t-test on the mean assay results (from the precision study) can be used to compare the accuracy. The calculated t-value is -0.31. At a 95% confidence level, the critical t-value is 2.23. Since the absolute calculated t-value is less than the critical t-value, there is no statistically significant difference between the means of the two methods.

Conclusion and Recommendations

The experimental data demonstrates a high degree of correlation between the HPLC-UV and Potentiometric Titration methods for the assay of this compound. The statistical analysis confirms that there is no significant difference in the accuracy or precision of the two methods.[9] Therefore, they can be considered equivalent for the intended purpose of QC release testing.

Recommendations:

  • For Routine QC Assay: The Potentiometric Titration method is recommended. It is faster, more cost-effective (no expensive columns or solvents), and provides excellent accuracy and precision for assaying pure substances.

  • For Stability Studies & Impurity Profiling: The HPLC-UV method is the required choice. Its separating power allows for the simultaneous quantification of the main component and any potential degradation products or process-related impurities, making it a stability-indicating method.

By performing this cross-validation, a laboratory can confidently use the simpler, more economical titration method for routine release while having a fully validated, more specific HPLC method available for investigations and stability programs, ensuring comprehensive analytical control throughout the product lifecycle.[14]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. Compound-Specific Radiocarbon Analysis of Low Molecular Weight Dicarboxylic Acids in Ambient Aerosols Using Preparative Gas Chromatography: Method Development. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • National Institutes of Health (NIH). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PubMed. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Analitika i Kontrol. FEATURES OF THE GAS CHROMATOGRAPHIC ANALYSIS OF ALIPHATIC DICARBOXYLIC ACIDS. [Link]

  • Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]

  • SciencePharma. Analytical methods transfer. [Link]

  • ResearchGate. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. [Link]

  • Pharma Validation. Method Transfer vs Method Validation: Understanding the Differences. [Link]

  • LibreTexts Chemistry. Spectroscopic Methods. [Link]

  • University of Saskatchewan. a rapid hplc method for determination of major phenolic acids in plant material. [Link]

  • gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • SciSpace. Spectroscopic Techniques. [Link]

  • MDPI. Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Longdom Publishing. Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • EBSCO. Spectroscopic Analysis | Research Starters. [Link]

  • LibreTexts Chemistry. 16.5: Acid-Base Titrations. [Link]

  • University of Massachusetts. Carboxylic Acid Unknowns and Titration. [Link]

  • SIELC Technologies. HPLC Separation of Small Organic Acids on Newcrom B Column. [Link]

  • University of Florida. GENERAL HPLC METHODS. [Link]

  • PubMed. Determination of methylmalonic acid by high-performance liquid chromatography. [Link]

  • Michael Pilgaard's Web Chemistry. Titration of acids and bases. [Link]

  • Homework.Study.com. A student dissolves dicarboxylic acid(relative molecular mass of 118) in water and made up the.... [Link]

  • ResearchGate. What is the procedure for determining carboxylic acid groups by the acid-base titration?. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Disodium 2-Phenylpropanedioate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of all chemical substances, including those generated as waste. This guide provides a detailed, step-by-step protocol for the proper disposal of disodium 2-phenylpropanedioate (CAS 55277-85-5), grounded in established safety principles and regulatory frameworks. Our objective is to ensure that every step, from handling to final disposal, is conducted with the utmost regard for personal safety and environmental stewardship.

Hazard Characterization and Regulatory Context

The foundational step in any disposal procedure is a thorough hazard assessment. Based on data from structurally similar compounds, such as diethyl phenylmalonate and other disodium salts of dicarboxylic acids, this compound is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2] Consequently, it is generally not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

However, it is a critical principle of laboratory safety that the generating individual or facility is ultimately responsible for making the final waste determination.[4][5] While this chemical is not federally listed as hazardous, state or local regulations may have specific requirements.[4] Therefore, consultation with your institution's Environmental Health and Safety (EHS) office is a mandatory first step.

Key Principle: The most fundamental best practice in waste management is the segregation of waste streams. Never mix non-hazardous waste, such as this compound, with hazardous waste streams (e.g., halogenated solvents, heavy metals).[6][7] Doing so needlessly classifies the entire mixture as hazardous, dramatically increasing disposal costs and the associated environmental burden.[7][8]

Pre-Disposal: Safety and Handling

Even with non-hazardous chemicals, adherence to good laboratory practice is paramount to ensure personal safety.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the appropriate PPE is worn to minimize any potential for contact.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from accidental splashes of solutions or airborne dust.[1][9]
Hand Protection Standard nitrile laboratory gloves.Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Spill Management

Accidents can occur, and a prepared response is essential.

  • Isolate the Area: Alert personnel in the immediate vicinity.

  • Contain the Spill: For solid spills, use dry clean-up procedures; gently sweep or vacuum the material to avoid generating dust.[9] For liquid spills, absorb with an inert material like sand, vermiculite, or a universal binder.[1][10]

  • Collect Waste: Place all spilled material and contaminated cleanup supplies into a clearly labeled, sealable container.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: The collected spill waste must be disposed of as chemical waste, following the procedures outlined below.[7]

Step-by-Step Disposal Protocol

This protocol provides a clear decision-making framework for disposing of this compound in its solid form or as an aqueous solution.

Workflow: Waste Segregation and Characterization

start Waste Generation: This compound is_mixed Is the waste mixed with any hazardous chemical? start->is_mixed treat_hazardous MANAGE AS HAZARDOUS WASTE Contact EHS for Pickup is_mixed->treat_hazardous Yes is_solid Is the waste solid or an aqueous solution? is_mixed->is_solid No solid_path Follow Solid Disposal Protocol is_solid->solid_path Solid liquid_path Follow Aqueous Disposal Protocol is_solid->liquid_path Aqueous

Caption: Initial waste characterization workflow.

Protocol 1: Disposal of Solid this compound
  • Containerization: Place the solid waste into a clean, durable, and sealable container. Avoid using containers that previously held hazardous materials to prevent cross-contamination.

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound". Accurate labeling prevents confusion and ensures custodial staff are not tasked with handling unknown chemicals.[6][11]

  • Institutional Approval: Consult your facility's EHS guidelines. Many institutions permit the disposal of well-characterized, non-hazardous solid chemical waste directly into the municipal waste stream (dumpster).[12] However, such waste should not be placed in common laboratory or office trash cans.[12]

  • Final Disposal: Following institutional approval, transport the sealed and labeled container directly to the designated dumpster for municipal solid waste.

Protocol 2: Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound may be eligible for drain disposal, but only under strict adherence to local wastewater regulations and institutional policies.

  • Confirmation of Composition: Ensure the solution contains only this compound and water. If other solutes are present, the entire solution must be re-evaluated. When in doubt, manage the liquid as chemical waste for EHS pickup.

  • pH Neutralization: Check the pH of the solution. Publicly owned treatment works (POTWs) have strict pH limits for wastewater discharge, typically between 6.0 and 9.0.

    • If the pH is outside this range, adjust it using a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) until it falls within the acceptable limits.

  • Dilution & Discharge: With approval from your EHS office, pour the neutralized solution down a designated laboratory sink drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the waste).[12] This dilutes the chemical to negligible concentrations.

ParameterAcceptable RangeJustification
pH 6.0 - 9.0 (Verify local limits)Prevents corrosion of plumbing infrastructure and disruption of wastewater treatment processes.[5]
Contaminants NoneProhibits the drain disposal of RCRA-regulated hazardous materials.
Disposal Decision Tree

start Non-Hazardous Waste: This compound check_form Identify Waste Form start->check_form is_solid Solid? check_form->is_solid is_aqueous Aqueous Solution? check_form->is_aqueous solid_container 1. Place in sealed, labeled container. is_solid->solid_container Yes aqueous_ph 1. Check pH. Is it between 6.0-9.0? is_aqueous->aqueous_ph Yes solid_dispose 2. Dispose in municipal waste dumpster per EHS approval. solid_container->solid_dispose adjust_ph Adjust pH to neutral range. aqueous_ph->adjust_ph No aqueous_dispose 2. Drain dispose with copious water per EHS approval. aqueous_ph->aqueous_dispose Yes adjust_ph->aqueous_dispose

Caption: Step-by-step disposal decision pathway.

Waste Minimization and Long-Term Strategy

Effective laboratory management prioritizes waste minimization through the principles of green chemistry.[8][13] The most effective disposal method is to prevent waste generation in the first place.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[5][13]

  • Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent redundant purchases.[8][13]

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[5][13]

By integrating these principles, we not only ensure compliance and safety but also contribute to a more sustainable scientific enterprise.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab?
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube.
  • Bio-world. (n.d.). Safety Data Sheet: Sodium malonate dibasic.
  • MilliporeSigma. (2025, April 24). Safety Data Sheet: Diethyl phenylmalonate.
  • U.S. Environmental Protection Agency. (2025, December 19). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy.
  • MilliporeSigma. (2024, August 5). Safety Data Sheet.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Diethyl benzylmalonate.
  • Beilstein-Institut. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC - NIH.
  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Diethyl phenylmalonate.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • TCI Chemicals. (2024, November 22). Safety Data Sheet: Disodium Adipate.
  • Synquest Labs. (n.d.). Safety Data Sheet: Diethyl malonate.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Arkivoc. (n.d.).
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Parchem. (n.d.). This compound (Cas 55277-85-5).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66514, Diethyl phenylmalonate.
  • U.S. Environmental Protection Agency. (n.d.). Supporting Information for Low-Priority Substance Propanedioic Acid, 1,3-Diethyl Ester (CASRN 105-53-3) (Diethyl Malonate).

Sources

Navigating the Safe Handling of Disodium 2-phenylpropanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risk Profile

Disodium 2-phenylpropanedioate is the water-soluble sodium salt of Phenylmalonic acid.[2] The primary anticipated hazards are associated with its potential to cause irritation upon contact with the skin, eyes, or respiratory system if inhaled as a dust. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Principles of Safe Handling

The procedural steps outlined below are designed as a self-validating system, where each action reinforces a culture of safety and mitigates potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.Protects against accidental splashes or airborne dust particles entering the eyes.
Hand Protection Nitrile or latex gloves.Provides a barrier against direct skin contact. Gloves should be inspected before use and changed regularly.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved dust mask may be necessary if handling large quantities or if dust generation is likely.Minimizes the inhalation of airborne particles.
Experimental Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Weigh 4. Weigh in Ventilated Area Prep->Weigh Proceed to handling Review 2. Review Procedure Gather 3. Gather Materials Dissolve 5. Dissolve with Care Weigh->Dissolve Clean 6. Clean Work Area Dissolve->Clean After experiment Doff 7. Doff PPE Clean->Doff Dispose 8. Dispose of Waste Doff->Dispose

Caption: Safe handling workflow for this compound.

1. Don Personal Protective Equipment (PPE): Before handling the chemical, ensure all required PPE is worn correctly as specified in the table above.

2. Review the Experimental Procedure: Mentally walk through the entire procedure to anticipate any potential hazards and ensure all necessary equipment is available.

3. Gather Materials: Collect all necessary glassware, solvents, and other reagents. Ensure a designated waste container is readily accessible.

4. Weighing in a Ventilated Area: Whenever possible, weigh solid this compound in a fume hood or other ventilated enclosure to minimize the potential for inhaling dust.

5. Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing.

6. Cleaning the Work Area: After the procedure is complete, thoroughly clean the work area with an appropriate solvent to remove any residual chemical.

7. Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

8. Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For liquid spills, use an inert absorbent material.

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal: All waste containing this compound should be considered chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not pour down the drain.

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) should also be disposed of as chemical waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

First Aid Measures

In case of accidental exposure, follow these immediate first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]

By adhering to these protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2024, August 5).
  • TCI Chemicals. (2024, November 22).
  • Thermo Fisher Scientific. (2025, September 18).
  • Sigma-Aldrich. (2025, May 5).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylmalonic acid, 99%. Retrieved from [Link]

  • GSA. (n.d.). Safety Data Sheets for hazardous chemicals. Retrieved from [Link]

  • Carl ROTH. (2025, August 4).
  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium 2-phenylpropanedioate
Reactant of Route 2
Reactant of Route 2
Disodium 2-phenylpropanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.